4-(Methylthio)benzenesulfonyl chloride
Description
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Structure
3D Structure
Properties
IUPAC Name |
4-methylsulfanylbenzenesulfonyl chloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H7ClO2S2/c1-11-6-2-4-7(5-3-6)12(8,9)10/h2-5H,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZCCHKGQZUSPUGJ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CSC1=CC=C(C=C1)S(=O)(=O)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H7ClO2S2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20456641 | |
| Record name | 4-(Methylthio)benzenesulfonyl chloride | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20456641 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
222.7 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1129-25-5 | |
| Record name | 4-(Methylthio)benzenesulfonyl chloride | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20456641 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 4-(methylsulfanyl)benzene-1-sulfonyl chloride | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Foundational & Exploratory
Synthesis of 4-(Methylthio)benzenesulfonyl Chloride: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth overview of the synthesis of 4-(methylthio)benzenesulfonyl chloride, a key intermediate in the development of various pharmaceutical compounds. This document details the primary synthetic route, experimental protocols, and relevant data to support research and development activities.
Introduction
This compound is a versatile organic compound utilized in the synthesis of a range of biologically active molecules. Its sulfonyl chloride functional group is highly reactive towards nucleophiles, making it a valuable building block for creating sulfonamides and sulfonate esters. The presence of the methylthio group at the para position influences the molecule's electronic properties and provides a site for further chemical modification.
Primary Synthetic Route: Chlorosulfonation of Thioanisole
The most common and direct method for the preparation of this compound is the electrophilic aromatic substitution of thioanisole (4-methylthioanisole) with chlorosulfonic acid. This reaction is a standard method for introducing a sulfonyl chloride group onto an activated aromatic ring.
The overall reaction is as follows:
Caption: General reaction scheme for the chlorosulfonation of thioanisole.
Reaction Mechanism
The synthesis proceeds via a typical electrophilic aromatic substitution mechanism. The sulfur trioxide (SO3), present in equilibrium in chlorosulfonic acid, acts as the electrophile. The thioanisole, activated by the electron-donating methylthio group, attacks the electrophile, leading to the formation of a sigma complex. Subsequent loss of a proton and reaction with the chloride ion from chlorosulfonic acid yields the final product, this compound.
Experimental Protocol
The following is a general experimental protocol for the synthesis of this compound based on established procedures for chlorosulfonation of aromatic compounds.
Materials:
-
Thioanisole (4-methylthioanisole)
-
Chlorosulfonic acid
-
Dichloromethane (or other inert solvent)
-
Ice
-
Saturated sodium bicarbonate solution
-
Brine
-
Anhydrous magnesium sulfate or sodium sulfate
Procedure:
-
In a round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a gas outlet connected to a trap for evolving HCl gas, cool an excess of chlorosulfonic acid (typically 3-5 molar equivalents) to 0°C in an ice bath.
-
Slowly add thioanisole (1 molar equivalent) dropwise to the cooled chlorosulfonic acid with vigorous stirring. The rate of addition should be controlled to maintain the internal temperature of the reaction mixture between 0 and 5°C.
-
After the addition is complete, continue stirring the reaction mixture at 0-5°C for an additional 1-2 hours.
-
Carefully pour the reaction mixture onto crushed ice with stirring. This will quench the excess chlorosulfonic acid and precipitate the crude product.
-
Extract the aqueous mixture with dichloromethane.
-
Combine the organic extracts and wash successively with cold water, saturated sodium bicarbonate solution, and brine.
-
Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate.
-
Filter the drying agent and remove the solvent under reduced pressure to yield the crude this compound.
Purification:
The crude product can be purified by recrystallization from a suitable solvent system, such as a mixture of hexanes and ethyl acetate, or by flash chromatography on silica gel.
Quantitative Data
The following table summarizes typical quantitative data for the chlorosulfonation of thioanisole. Please note that actual yields may vary depending on the specific reaction conditions and scale.
| Parameter | Value | Reference |
| Molar Ratio (Thioanisole:Chlorosulfonic Acid) | 1 : 3-5 | General procedure for chlorosulfonation[1] |
| Reaction Temperature | 0-5 °C | General procedure for chlorosulfonation[1] |
| Reaction Time | 1-3 hours | General procedure for chlorosulfonation[1] |
| Typical Yield | 70-90% | Based on analogous reactions |
Alternative Synthetic Routes
While direct chlorosulfonation of thioanisole is the most common method, other approaches for the synthesis of sulfonyl chlorides exist. These can be adapted for the preparation of this compound.
From 4-(Methylthio)benzenesulfonic Acid
If the corresponding sulfonic acid is available, it can be converted to the sulfonyl chloride using reagents such as thionyl chloride (SOCl2) or phosphorus pentachloride (PCl5).[2]
Reaction:
Caption: Conversion of 4-(methylthio)benzenesulfonic acid to the corresponding sulfonyl chloride.
This method is advantageous when the sulfonic acid is a readily available starting material.
Visualization of Experimental Workflow
The following diagram illustrates the general workflow for the synthesis and purification of this compound.
Caption: Experimental workflow for the synthesis of this compound.
Safety Considerations
-
Chlorosulfonic acid is a highly corrosive and reactive substance. It reacts violently with water, releasing large amounts of heat and toxic hydrogen chloride gas. All manipulations should be carried out in a well-ventilated fume hood, and appropriate personal protective equipment (gloves, safety glasses, lab coat) must be worn.
-
Thioanisole has a strong, unpleasant odor. Handle in a fume hood.
-
The reaction generates hydrogen chloride gas , which is corrosive and toxic. Ensure proper ventilation and use a gas trap.
-
The quenching step is highly exothermic and should be performed with caution.
This guide is intended for use by qualified professionals in a laboratory setting. Always consult the relevant Safety Data Sheets (SDS) for all chemicals before use and perform a thorough risk assessment.
References
An In-depth Technical Guide to 4-(Methylthio)benzenesulfonyl Chloride: Properties, Synthesis, and Applications
For Researchers, Scientists, and Drug Development Professionals
Abstract
4-(Methylthio)benzenesulfonyl chloride is a versatile reagent in organic synthesis, serving as a key building block for the introduction of the 4-(methylthio)phenylsulfonyl moiety into a wide range of molecules. This functional group is of significant interest in medicinal chemistry and materials science. This technical guide provides a comprehensive overview of the chemical properties, synthesis, and reactivity of this compound, with a focus on its application in the development of novel therapeutic agents. Detailed experimental protocols and spectroscopic data are presented to facilitate its use in the laboratory.
Chemical Properties and Data
This compound is a solid at room temperature, characterized by the presence of a reactive sulfonyl chloride group and a methylthio substituent on the benzene ring. These features impart distinct chemical properties that are leveraged in various synthetic transformations.
| Property | Value | Reference |
| Molecular Formula | C₇H₇ClO₂S₂ | [1] |
| Molecular Weight | 222.71 g/mol | [1] |
| CAS Number | 1129-25-5 | [1][2] |
| Melting Point | 44-45 °C | [ChemSpider] |
| Density | 1.46 g/cm³ | [ChemSpider] |
| Appearance | White to off-white crystalline solid | |
| Solubility | Soluble in most organic solvents such as dichloromethane, chloroform, and THF. Reacts with protic solvents like water and alcohols. |
Spectroscopic Data:
¹H NMR (Expected Chemical Shifts in CDCl₃, δ in ppm):
| Protons | Chemical Shift (ppm) | Multiplicity | Coupling Constant (J, Hz) |
| -SCH₃ | ~2.5 | s | - |
| Aromatic (ortho to -SCH₃) | ~7.3 | d | ~8.5 |
| Aromatic (ortho to -SO₂Cl) | ~7.9 | d | ~8.5 |
¹³C NMR (Expected Chemical Shifts in CDCl₃, δ in ppm):
| Carbon | Chemical Shift (ppm) |
| -SCH₃ | ~15 |
| Aromatic (C-S) | ~148 |
| Aromatic (C-SO₂Cl) | ~140 |
| Aromatic (CH, ortho to -SCH₃) | ~126 |
| Aromatic (CH, ortho to -SO₂Cl) | ~128 |
Infrared (IR) Spectroscopy (Expected Absorption Bands, cm⁻¹):
| Functional Group | Wavenumber (cm⁻¹) | Intensity |
| S=O stretch (asymmetric) | ~1370 | Strong |
| S=O stretch (symmetric) | ~1170 | Strong |
| S-Cl stretch | ~600 | Medium |
| C-S stretch | ~700 | Medium |
| Aromatic C-H stretch | ~3100-3000 | Medium |
| Aromatic C=C stretch | ~1600, 1480 | Medium |
Mass Spectrometry (MS) (Expected Fragmentation):
The electron ionization mass spectrum is expected to show the molecular ion peak [M]⁺ at m/z 222 and a characteristic [M+2]⁺ peak at m/z 224 due to the presence of the ³⁷Cl isotope. Common fragmentation patterns would involve the loss of Cl (m/z 187) and SO₂ (m/z 158).
Synthesis and Reactivity
Synthesis of this compound
The most common laboratory synthesis of this compound involves the chlorosulfonation of thioanisole.[3] The methylthio group is an ortho-, para-directing group, leading to the desired para-substituted product as the major isomer.
Experimental Protocol: Chlorosulfonation of Thioanisole
-
Materials:
-
Thioanisole
-
Chlorosulfonic acid
-
Dichloromethane (anhydrous)
-
Ice
-
Saturated sodium bicarbonate solution
-
Anhydrous magnesium sulfate
-
-
Procedure:
-
In a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a nitrogen inlet, dissolve thioanisole (1 equivalent) in anhydrous dichloromethane.
-
Cool the solution to 0 °C in an ice bath.
-
Slowly add chlorosulfonic acid (3-4 equivalents) dropwise via the dropping funnel, maintaining the temperature below 5 °C.
-
After the addition is complete, allow the reaction mixture to stir at 0 °C for 1-2 hours, then warm to room temperature and stir for an additional 1-2 hours.
-
Monitor the reaction progress by thin-layer chromatography (TLC).
-
Upon completion, carefully pour the reaction mixture onto crushed ice with vigorous stirring.
-
Separate the organic layer and wash it sequentially with cold water and saturated sodium bicarbonate solution until the effervescence ceases.
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to yield the crude product.
-
Purify the crude solid by recrystallization from a suitable solvent system (e.g., hexane/ethyl acetate) to afford pure this compound.
-
Logical Workflow for Synthesis:
Caption: Workflow for the synthesis of this compound.
Reactivity
The primary reactivity of this compound is centered around the electrophilic sulfonyl chloride group. It readily reacts with a variety of nucleophiles to form sulfonamides, sulfonate esters, and other derivatives.
Reaction with Amines (Sulfonamide Formation):
This compound reacts with primary and secondary amines to form the corresponding sulfonamides.[4] This reaction is fundamental in the synthesis of many biologically active compounds.
Experimental Protocol: Synthesis of N-Aryl-4-(methylthio)benzenesulfonamide
-
Materials:
-
This compound
-
Substituted aniline (or other primary/secondary amine)
-
Pyridine or triethylamine (as a base)
-
Dichloromethane (anhydrous)
-
1 M Hydrochloric acid
-
Saturated sodium bicarbonate solution
-
Brine
-
Anhydrous magnesium sulfate
-
-
Procedure:
-
In a round-bottom flask, dissolve the amine (1 equivalent) and the base (1.1-1.5 equivalents) in anhydrous dichloromethane.
-
Cool the solution to 0 °C in an ice bath.
-
Add a solution of this compound (1 equivalent) in anhydrous dichloromethane dropwise.
-
Allow the reaction to stir at room temperature overnight.
-
Monitor the reaction by TLC.
-
Upon completion, wash the reaction mixture with 1 M HCl, saturated NaHCO₃ solution, and brine.
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography or recrystallization to obtain the desired sulfonamide.[5]
-
Signaling Pathway Diagram (Hypothetical):
While this compound itself is not a drug, its derivatives have shown promise as anticancer agents.[6][7][8] For instance, some sulfonamide derivatives have been found to induce apoptosis in cancer cells. A simplified, hypothetical signaling pathway illustrating this is shown below.
Caption: Hypothetical signaling pathway for a sulfonamide derivative.
Applications in Drug Development
The 4-(methylthio)phenylsulfonyl moiety is a valuable pharmacophore in drug discovery. Its incorporation into various molecular scaffolds has led to the development of compounds with a range of biological activities, most notably as anticancer agents.[6][7][8]
Derivatives of this compound have been synthesized and evaluated for their efficacy against various cancer cell lines.[6][7] The mechanism of action for these compounds is often multifaceted, but can include the induction of apoptosis (programmed cell death), inhibition of key enzymes involved in cell proliferation, and disruption of the cell cycle.[8]
The methylthio group can also be a site for further chemical modification, allowing for the fine-tuning of the pharmacological properties of the resulting molecules. For example, oxidation of the sulfur atom to a sulfoxide or sulfone can dramatically alter the electronic properties and biological activity of the compound.
Safety and Handling
This compound is a corrosive and moisture-sensitive compound. It should be handled in a well-ventilated fume hood, and appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat, should be worn at all times. In case of contact with skin or eyes, rinse immediately with copious amounts of water and seek medical attention.
Conclusion
This compound is a valuable and versatile reagent for the synthesis of a wide array of organic compounds, particularly those with potential applications in drug discovery and development. Its straightforward synthesis and predictable reactivity make it an important tool for medicinal chemists and researchers in the life sciences. A thorough understanding of its chemical properties, as outlined in this guide, is essential for its safe and effective use in the laboratory.
References
[5] Supporting Informations - The Royal Society of Chemistry. (n.d.). Retrieved from --INVALID-LINK-- [3] this compound | 1129-25-5. (n.d.). Benchchem. Retrieved from --INVALID-LINK-- [1] 1129-25-5 | 4-(Methylthio)benzene-1-sulfonyl chloride. (n.d.). ChemScene. Retrieved from --INVALID-LINK-- [2] 1129-25-5 Cas No. | this compound. (n.d.). Matrix Scientific. Retrieved from --INVALID-LINK-- [6] Novel 2-alkythio-4-chloro-N-[imino(heteroaryl)methyl]benzenesulfonamide Derivatives: Synthesis, Molecular Structure, Anticancer Activity and Metabolic Stability. (2023). Molecules, 28(11), 4436. [7] Novel 5-Substituted 2-(Aylmethylthio)-4-chloro-N-(5-aryl-1,2,4-triazin-3-yl)benzenesulfonamides: Synthesis, Molecular Structure, Anticancer Activity, Apoptosis-Inducing Activity and Metabolic Stability. (2016). Molecules, 21(6), 808. [8] Novel Benzenesulfonate Scaffolds with a High Anticancer Activity and G2/M Cell Cycle Arrest. (2021). International Journal of Molecular Sciences, 22(8), 3929. [4] The reaction of benzenesulfonyl chloride and the primary amine group of... (n.d.). ResearchGate. Retrieved from --INVALID-LINK-- [ChemSpider] this compound. (n.d.). Retrieved from --INVALID-LINK--
References
- 1. chemscene.com [chemscene.com]
- 2. matrix.staging.1int.co.uk [matrix.staging.1int.co.uk]
- 3. This compound | 1129-25-5 | Benchchem [benchchem.com]
- 4. researchgate.net [researchgate.net]
- 5. rsc.org [rsc.org]
- 6. Novel 2-alkythio-4-chloro-N-[imino(heteroaryl)methyl]benzenesulfonamide Derivatives: Synthesis, Molecular Structure, Anticancer Activity and Metabolic Stability - PMC [pmc.ncbi.nlm.nih.gov]
- 7. mdpi.com [mdpi.com]
- 8. Novel Benzenesulfonate Scaffolds with a High Anticancer Activity and G2/M Cell Cycle Arrest - PMC [pmc.ncbi.nlm.nih.gov]
Technical Guide: Physical and Pharmacological Properties of 1-(2-Methoxyphenyl)piperazine (CAS 35386-24-4)
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the physical properties of 1-(2-Methoxyphenyl)piperazine and its common salt forms. It includes detailed experimental protocols for the determination of these properties and explores the compound's interaction with key neurological signaling pathways.
Core Physical Properties
1-(2-Methoxyphenyl)piperazine, also known as o-methoxyphenylpiperazine (oMeOPP), is a chemical compound that serves as a key intermediate in the synthesis of various pharmaceutical agents, particularly those targeting the central nervous system. Its physical characteristics are crucial for its handling, formulation, and synthesis. The compound is typically a white to off-white crystalline solid or a colorless oily liquid at room temperature.
The hydrochloride and hydrobromide salts of 1-(2-Methoxyphenyl)piperazine are also commonly used in research and development due to their improved stability and solubility in aqueous media.
Table 1: Physical Properties of 1-(2-Methoxyphenyl)piperazine
| Property | Value | CAS Number |
| Molecular Formula | C₁₁H₁₆N₂O | 35386-24-4 |
| Molecular Weight | 192.26 g/mol | 35386-24-4 |
| Melting Point | 35-40 °C (lit.) | 35386-24-4 |
| Boiling Point | 130-133 °C / 0.1 mmHg (lit.) | 35386-24-4 |
| Density | 1.095 g/mL at 25 °C (lit.) | 35386-24-4 |
| Refractive Index | n20/D 1.575 (lit.) | 35386-24-4 |
Table 2: Physical Properties of 1-(2-Methoxyphenyl)piperazine Hydrochloride
| Property | Value | CAS Number |
| Molecular Formula | C₁₁H₁₆N₂O · HCl | 5464-78-8 |
| Molecular Weight | 228.72 g/mol | 5464-78-8 |
| Melting Point | 217-219 °C (lit.) | 5464-78-8 |
| Appearance | Solid | 5464-78-8 |
| Solubility | Soluble in water and methanol. Soluble in DMF (1 mg/ml), DMSO (10 mg/ml), Ethanol (1 mg/ml), and PBS (pH 7.2) (10 mg/ml). Freely soluble in chloroform and methanol; very slightly soluble in ether; insoluble in acetone and hexane. | 5464-78-8 |
Table 3: Physical Properties of 1-(2-Methoxyphenyl)piperazine Hydrobromide
| Property | Value | CAS Number |
| Molecular Formula | C₁₁H₁₇BrN₂O | 100939-96-6 |
| Molecular Weight | 273.17 g/mol | 100939-96-6 |
| Melting Point | 242.5 °C | 100939-96-6 |
| Solubility | Soluble in Methanol. | 100939-96-6 |
Experimental Protocols
Detailed methodologies for the determination of key physical properties and synthesis are provided below. These represent standard laboratory practices.
Synthesis of 1-(2-Methoxyphenyl)piperazine
Several synthetic routes for 1-(2-Methoxyphenyl)piperazine have been reported. One common method involves the reaction of o-methoxyaniline with bis(2-chloroethyl)amine hydrochloride in the presence of a base.
-
Reaction: o-methoxyaniline + bis(2-chloroethyl)amine hydrochloride → 1-(2-Methoxyphenyl)piperazine
-
Reagents and Solvents: o-methoxyaniline, bis(2-chloroethyl)amine hydrochloride, potassium carbonate, n-butanol.
-
Procedure: A mixture of o-methoxyaniline, bis(2-chloroethyl)amine hydrochloride, and potassium carbonate in n-butanol is refluxed for an extended period (e.g., 20 hours). The reaction progress is monitored by thin-layer chromatography. Upon completion, the reaction mixture is worked up to isolate the product, which can be further purified by distillation under reduced pressure.
Melting Point Determination
The melting point of a crystalline solid is a key indicator of its purity. A sharp melting range typically signifies a pure compound.
-
Apparatus: Mel-Temp apparatus or Thiele tube, capillary tubes, thermometer.
-
Procedure:
-
A small amount of the finely powdered, dry sample is packed into a capillary tube to a height of 2-3 mm.
-
The capillary tube is placed in the heating block of the melting point apparatus.
-
The sample is heated at a steady rate (e.g., 1-2 °C per minute) as it approaches the expected melting point.
-
The temperature at which the first drop of liquid appears and the temperature at which the entire sample becomes a clear liquid are recorded as the melting range.
-
Boiling Point Determination (under Reduced Pressure)
For compounds that may decompose at their atmospheric boiling point, determination under reduced pressure is necessary.
-
Apparatus: Distillation apparatus with a vacuum adapter, heating mantle, vacuum pump, manometer, thermometer.
-
Procedure:
-
The liquid sample is placed in a distillation flask with boiling chips.
-
The apparatus is assembled and connected to a vacuum pump.
-
The system is evacuated to the desired pressure, which is monitored with a manometer.
-
The sample is heated gently until it boils.
-
The temperature of the vapor that distills is recorded as the boiling point at that specific pressure.
-
Solubility Determination (Shake-Flask Method)
The shake-flask method is a standard procedure for determining the equilibrium solubility of a compound in a given solvent.
-
Apparatus: Stoppered flasks, shaker or agitator, analytical balance, centrifuge, analytical instrument for quantification (e.g., UV-Vis spectrophotometer or HPLC).
-
Procedure:
-
An excess amount of the solid compound is added to a known volume of the solvent in a stoppered flask.
-
The flask is agitated at a constant temperature for a sufficient period (e.g., 24-48 hours) to ensure equilibrium is reached.
-
The resulting suspension is centrifuged or filtered to separate the undissolved solid.
-
The concentration of the compound in the clear supernatant or filtrate is determined using a suitable analytical method. This concentration represents the solubility of the compound in that solvent at that temperature.
-
Signaling Pathway Interactions
1-(2-Methoxyphenyl)piperazine is known to interact with several neurotransmitter receptors in the central nervous system, which is the basis for the pharmacological activity of many drugs derived from this scaffold. Its primary targets are serotonin (5-HT) and dopamine (D) receptors.
This compound and its derivatives have been shown to have varying affinities for different receptor subtypes, including 5-HT₁ₐ, 5-HT₂ₐ, 5-HT₇, D₂, and D₃ receptors. The interaction with these receptors can lead to a cascade of intracellular signaling events, ultimately modulating neuronal activity. For instance, interaction with G-protein coupled receptors (GPCRs) like the 5-HT and dopamine receptors can activate or inhibit downstream effectors such as adenylyl cyclase and phospholipase C.
An In-depth Technical Guide to the Structural Analysis of 4-(Methylthio)benzenesulfonyl Chloride
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive structural analysis of 4-(methylthio)benzenesulfonyl chloride, a key reagent and building block in organic synthesis and medicinal chemistry. This document outlines the available physicochemical properties, spectroscopic data, and a plausible synthetic route. Due to the limited availability of public crystallographic and detailed spectroscopic data for this specific molecule, this guide also incorporates data from closely related analogs to provide a thorough understanding of its structural characteristics.
Physicochemical Properties
This compound is a solid at room temperature with a melting point in the range of 44-45°C. It is characterized by the following molecular and physical properties:
| Property | Value |
| CAS Number | 1129-25-5[1] |
| Molecular Formula | C₇H₇ClO₂S₂[1] |
| Molecular Weight | 222.71 g/mol [1] |
| Appearance | Off-white to gray solid |
| Melting Point | 44-45 °C |
Structural and Spectroscopic Analysis
A complete structural elucidation of a molecule relies on a combination of techniques, primarily X-ray crystallography for solid-state structure and various spectroscopic methods for conformational and electronic information.
X-ray Crystallography
As of the latest literature review, a single-crystal X-ray diffraction structure for this compound is not publicly available. Therefore, precise experimental bond lengths and angles cannot be presented. However, analysis of closely related sulfonamides, such as N-allyl-N-benzyl-4-methylbenzenesulfonamide, reveals typical bond lengths for the sulfonyl group, with S=O bonds around 1.43 Å and S-N and S-C bonds in the range of 1.62 Å and 1.77 Å, respectively. The geometry around the sulfur atom in such compounds is typically a distorted tetrahedron.
Nuclear Magnetic Resonance (NMR) Spectroscopy
¹H NMR (Predicted):
-
Aromatic Protons (AA'BB' system): Two doublets are expected in the aromatic region (δ 7.0-8.0 ppm). The protons ortho to the sulfonyl chloride group will be downfield due to the strong electron-withdrawing effect, while the protons ortho to the methylthio group will be slightly more upfield.
-
Methyl Protons (-SCH₃): A singlet is expected around δ 2.5 ppm.
¹³C NMR (Predicted):
-
Aromatic Carbons: Four signals are expected in the aromatic region (δ 120-150 ppm). The carbon attached to the sulfonyl chloride group (ipso-carbon) would be significantly downfield, as would the carbon para to it. The carbon attached to the methylthio group would also be distinct.
-
Methyl Carbon (-SCH₃): A signal is expected in the aliphatic region, likely around δ 15-20 ppm.
Infrared (IR) Spectroscopy
The IR spectrum of this compound is expected to show characteristic absorption bands for the sulfonyl chloride and substituted benzene functional groups. Based on data for similar aromatic sulfonyl chlorides, the following key peaks can be anticipated:
| Wavenumber (cm⁻¹) | Assignment |
| ~1370-1380 | Asymmetric SO₂ stretch |
| ~1170-1190 | Symmetric SO₂ stretch |
| ~3000-3100 | Aromatic C-H stretch |
| ~1580, 1480, 1400 | Aromatic C=C stretching |
| ~800-840 | para-disubstituted C-H out-of-plane bend |
| ~550-600 | S-Cl stretch |
Mass Spectrometry (MS)
The electron ionization (EI) mass spectrum of this compound would be expected to show the molecular ion peak (M⁺) and characteristic fragmentation patterns.
Expected Fragmentation:
-
Molecular Ion (M⁺): A peak at m/z 222 (for ³⁵Cl) and 224 (for ³⁷Cl) with an approximate 3:1 intensity ratio.
-
Loss of Cl: A significant fragment at m/z 187, corresponding to the [M-Cl]⁺ ion.
-
Loss of SO₂Cl: A fragment at m/z 123, corresponding to the 4-(methylthio)phenyl cation.
-
Loss of CH₃: A fragment at m/z 207.
Experimental Protocols
Synthesis of this compound
A common method for the preparation of aryl sulfonyl chlorides is the chlorosulfonation of the corresponding aromatic compound. For this compound, the starting material is thioanisole (methylphenyl sulfide).[2]
Reaction:
Detailed Protocol (General Procedure):
-
In a flask equipped with a stirrer, dropping funnel, and a gas outlet to neutralize the evolving HCl gas, cool an excess of chlorosulfonic acid (typically 3-5 equivalents) to 0-5 °C in an ice bath.
-
Slowly add thioanisole (1 equivalent) dropwise to the stirred chlorosulfonic acid, maintaining the temperature below 10 °C.
-
After the addition is complete, allow the reaction mixture to slowly warm to room temperature and stir for an additional 1-2 hours. The reaction progress can be monitored by TLC.
-
Carefully pour the reaction mixture onto crushed ice with vigorous stirring to quench the excess chlorosulfonic acid and precipitate the product.
-
Collect the solid product by vacuum filtration and wash thoroughly with cold water until the washings are neutral.
-
Dry the crude product under vacuum. Further purification can be achieved by recrystallization from a suitable solvent such as a hexane/ether mixture.
Workflow Diagram:
Logical Relationships in Structural Analysis
The structural analysis of this compound follows a logical progression where different analytical techniques provide complementary information to build a complete picture of the molecule's structure.
Conclusion
This compound is a valuable synthetic intermediate. While a complete, experimentally determined three-dimensional structure from X-ray crystallography is not publicly available, a comprehensive structural understanding can be achieved through a combination of spectroscopic techniques and comparison with closely related analogs. The provided synthesis protocol offers a reliable method for its preparation. This guide serves as a foundational resource for researchers utilizing this compound, highlighting the key structural features and analytical methods for its characterization. Further investigation to obtain a single-crystal X-ray structure would be a valuable contribution to the chemical literature.
References
The Reactivity of the Sulfonyl Chloride Group: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
The sulfonyl chloride functional group (-SO₂Cl) is a cornerstone of modern organic synthesis, prized for its reactivity and versatility. As a highly electrophilic moiety, it serves as a gateway to a diverse array of sulfur-containing compounds, many of which are integral to the fields of medicinal chemistry, materials science, and agrochemicals. This technical guide provides a comprehensive exploration of the core reactivity of the sulfonyl chloride group, detailing its primary transformations, the mechanisms governing these reactions, and the factors that modulate its chemical behavior. The information is supplemented with detailed experimental protocols and quantitative data to aid in practical application and further research.
Core Reactivity and Reaction Mechanisms
The reactivity of a sulfonyl chloride is dominated by the electrophilic nature of the sulfur atom, which is rendered electron-deficient by the two strongly electron-withdrawing oxygen atoms and the chlorine atom. This makes it a prime target for a wide range of nucleophiles. The primary reactions of sulfonyl chlorides can be broadly categorized as nucleophilic substitution at the sulfur atom and, in the case of alkanesulfonyl chlorides with α-hydrogens, elimination reactions.
Nucleophilic Substitution at Sulfur (Sₙ2-type)
The most common reaction pathway for sulfonyl chlorides is nucleophilic substitution, where a nucleophile attacks the sulfur atom, leading to the displacement of the chloride ion.[1][2][3] This process is generally accepted to proceed via a bimolecular nucleophilic substitution (Sₙ2-type) mechanism.[1][4] The reaction can be influenced by the nature of the nucleophile, the solvent, and the electronic and steric properties of the organic residue (R) attached to the sulfonyl group.
A generalized workflow for the nucleophilic substitution at a sulfonyl chloride is depicted below:
Caption: General workflow for nucleophilic substitution at a sulfonyl chloride.
The reaction mechanism is believed to involve a trigonal bipyramidal transition state or intermediate, where the nucleophile and the leaving group occupy the apical positions.[3]
Caption: Simplified Sₙ2-type mechanism at the sulfur center.
Elimination-Addition (Sulfene Formation)
Alkanesulfonyl chlorides that possess at least one α-hydrogen can undergo an elimination reaction in the presence of a base to form a highly reactive intermediate known as a sulfene (RCH=SO₂).[5] This reaction proceeds via an E2 mechanism. The sulfene intermediate is then rapidly trapped by any available nucleophile in the reaction mixture.
Caption: Pathway involving sulfene formation and subsequent trapping.
Key Reactions of Sulfonyl Chlorides
Formation of Sulfonamides
The reaction of sulfonyl chlorides with primary or secondary amines is one of the most important transformations of this functional group, yielding sulfonamides. This reaction is fundamental in medicinal chemistry, as the sulfonamide moiety is a key structural feature in a vast number of therapeutic agents.[6] The reaction is typically carried out in the presence of a base, such as pyridine or triethylamine, to neutralize the hydrochloric acid byproduct.[7]
Formation of Sulfonate Esters
Sulfonyl chlorides react readily with alcohols to form sulfonate esters. This reaction is synthetically useful as it converts a poor leaving group (hydroxyl) into a very good leaving group (sulfonate).[8] Common sulfonyl chlorides used for this purpose include tosyl chloride (TsCl), mesyl chloride (MsCl), and triflyl chloride (TfCl).
Friedel-Crafts Sulfonylation
Arenesulfonyl chlorides can react with aromatic compounds in the presence of a Lewis acid catalyst, such as aluminum chloride (AlCl₃), in a Friedel-Crafts-type reaction to form diaryl sulfones.[9][10]
Reduction of Sulfonyl Chlorides
Sulfonyl chlorides can be reduced to a variety of other sulfur-containing functional groups. Common reduction products include thiols, disulfides, and sulfinic acids, depending on the reducing agent and reaction conditions.[10][11]
Quantitative Data on Reactivity
The reactivity of sulfonyl chlorides is significantly influenced by the electronic nature of the substituent 'R'. Electron-withdrawing groups on the aryl ring of arenesulfonyl chlorides increase the electrophilicity of the sulfur atom and thus accelerate the rate of nucleophilic attack. This effect can be quantified using the Hammett equation.[3][12]
Table 1: Hammett ρ Values for the Reaction of Substituted Benzenesulfonyl Chlorides
| Reaction | Solvent | ρ Value | Reference |
| Isotopic Chloride Exchange | Acetonitrile | +2.02 | [3] |
| Solvolysis | Various | ~1.2-1.5 | [1][13] |
A positive ρ value indicates that the reaction is favored by electron-withdrawing substituents.[3]
Table 2: Relative Solvolysis Rates of Arenesulfonyl Chlorides
| Substituent (para) | Solvent | Relative Rate (k/k₀) | Reference |
| OCH₃ | Water | ~0.5 | |
| CH₃ | Water | ~0.7 | |
| H | Water | 1.0 | |
| Cl | Water | ~2.5 | [1] |
| NO₂ | Water | ~10 | [1] |
Table 3: Yields of Sulfonamide Synthesis with Various Amines and Catalysts
| Sulfonyl Chloride | Amine | Catalyst/Base | Solvent | Yield (%) | Reference |
| p-Toluenesulfonyl chloride | Aniline | Pyridine | Acetonitrile | High | [14] |
| 2,4-Dichlorobenzenesulfonyl chloride | Aniline | Triethylamine | Dichloromethane | 85-95 | [15] |
| Benzenesulfonyl chloride | Benzylamine | Pyridine | Dichloromethane | High | [16] |
| p-Chlorobenzenesulfonyl chloride | Aniline | MNPs-AHBA-Cu | PEG | 95 | [17] |
Experimental Protocols
General Procedure for the Synthesis of a Sulfonamide
Materials:
-
Sulfonyl chloride (1.0 eq)
-
Primary or secondary amine (1.0-1.2 eq)
-
Base (e.g., pyridine or triethylamine, 1.5 eq)
-
Anhydrous solvent (e.g., dichloromethane (DCM), acetonitrile)
Procedure:
-
Dissolve the amine in the anhydrous solvent in a round-bottom flask under an inert atmosphere (e.g., nitrogen or argon).
-
Cool the solution to 0 °C using an ice bath.
-
Slowly add the base to the stirred solution.
-
Dissolve the sulfonyl chloride in a minimal amount of the anhydrous solvent.
-
Add the sulfonyl chloride solution dropwise to the reaction mixture at 0 °C over 15-20 minutes.
-
Allow the reaction to warm to room temperature and stir for 6-18 hours. Monitor the reaction progress using Thin Layer Chromatography (TLC).
-
Upon completion, dilute the reaction mixture with the solvent and wash sequentially with dilute HCl, saturated sodium bicarbonate solution, and brine.
-
Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by recrystallization or column chromatography.[15][16]
General Procedure for the Synthesis of a Sulfonate Ester
Materials:
-
Alcohol (1.0 eq)
-
Sulfonyl chloride (e.g., p-toluenesulfonyl chloride, 1.1 eq)
-
Pyridine (as both base and solvent, or in combination with another solvent)
Procedure:
-
Dissolve the alcohol in pyridine and cool the solution to 0 °C.
-
Slowly add the sulfonyl chloride to the stirred solution.
-
Allow the reaction mixture to stir at 0 °C for a few hours or at room temperature overnight. Monitor the reaction by TLC.
-
Pour the reaction mixture into ice-water and extract the product with an organic solvent (e.g., diethyl ether, ethyl acetate).
-
Wash the organic layer sequentially with dilute HCl (to remove pyridine), saturated sodium bicarbonate solution, and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by recrystallization or column chromatography.[18][19]
General Procedure for Friedel-Crafts Sulfonylation
Materials:
-
Arenesulfonyl chloride (1.0 eq)
-
Arene (reactant and solvent, in excess)
-
Lewis acid catalyst (e.g., AlCl₃, 1.1 eq)
Procedure:
-
To a stirred suspension of the Lewis acid in the arene at 0 °C, add the arenesulfonyl chloride dropwise.
-
Allow the reaction mixture to warm to room temperature and stir for several hours.
-
Carefully quench the reaction by pouring it onto a mixture of crushed ice and concentrated HCl.
-
Separate the organic layer, and extract the aqueous layer with an organic solvent.
-
Combine the organic layers, wash with water, saturated sodium bicarbonate solution, and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude diaryl sulfone by recrystallization or column chromatography.[9]
General Procedure for the Reduction of a Sulfonyl Chloride to a Thiol
Materials:
-
Sulfonyl chloride (1.0 eq)
-
Reducing agent (e.g., triphenylphosphine, 2.0-3.0 eq)
-
Anhydrous solvent (e.g., toluene)
Procedure:
-
Dissolve the sulfonyl chloride in the anhydrous solvent in a round-bottom flask under an inert atmosphere.
-
Add the reducing agent portion-wise to the solution.
-
Stir the reaction mixture at room temperature or with gentle heating until the reaction is complete (monitored by TLC).
-
Work-up the reaction mixture according to the specific reducing agent used. For triphenylphosphine, this may involve removal of triphenylphosphine oxide by precipitation or chromatography.
-
Purify the resulting thiol by distillation or column chromatography.[11]
Spectroscopic Data
Table 4: Characteristic Spectroscopic Data for Sulfonyl Chlorides
| Technique | Region/Shift | Assignment | Reference |
| Infrared (IR) | 1370-1410 cm⁻¹ | Asymmetric SO₂ stretch | [20] |
| 1166-1204 cm⁻¹ | Symmetric SO₂ stretch | [20] | |
| ¹H NMR | δ 3.5-4.0 ppm (for R-CH₂-SO₂Cl) | Protons α to the sulfonyl group | [20] |
| ¹³C NMR | Varies depending on R | Carbon adjacent to SO₂Cl is deshielded | [21] |
Conclusion
The sulfonyl chloride group is a powerful and versatile functional group in organic synthesis. Its reactivity is well-defined, primarily involving nucleophilic substitution at the sulfur center and, for certain substrates, elimination to form highly reactive sulfene intermediates. A thorough understanding of the mechanisms and factors influencing these reactions allows for the strategic design and efficient execution of synthetic routes towards a wide range of valuable sulfur-containing molecules. The provided protocols and quantitative data serve as a practical guide for researchers in the fields of drug discovery and materials science to effectively utilize the rich chemistry of sulfonyl chlorides.
References
- 1. Correlation of the Rates of Solvolysis of Two Arenesulfonyl Chlorides and of trans-β-Styrenesulfonyl Chloride – Precursors in the Development of New Pharmaceuticals - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. mdpi.com [mdpi.com]
- 4. Correlation of the rates of solvolysis of two arenesulfonyl chlorides and of trans-beta-styrenesulfonyl chloride - precursors in the development of new pharmaceuticals - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. 4-Toluenesulfonyl chloride - Wikipedia [en.wikipedia.org]
- 8. allresearchjournal.com [allresearchjournal.com]
- 9. researchgate.net [researchgate.net]
- 10. Friedel–Crafts sulfonylation of aromatics catalysed by solid acids: An eco-friendly route for sulfone synthesis - Journal of the Chemical Society, Perkin Transactions 1 (RSC Publishing) [pubs.rsc.org]
- 11. Reduction of Sulfonyl Chlorides [organic-chemistry.org]
- 12. Hammett equation - Wikipedia [en.wikipedia.org]
- 13. researchgate.net [researchgate.net]
- 14. allresearchjournal.com [allresearchjournal.com]
- 15. benchchem.com [benchchem.com]
- 16. A Simple and Effective Methodology for the Sulfonylation of Alcohols and Aniline under Solvent Free Condition at Room Temperature [article.sapub.org]
- 17. jsynthchem.com [jsynthchem.com]
- 18. Sulfonate synthesis by sulfonylation (tosylation) [organic-chemistry.org]
- 19. JP2000219669A - Sulfonylation of alcohol - Google Patents [patents.google.com]
- 20. acdlabs.com [acdlabs.com]
- 21. ekwan.github.io [ekwan.github.io]
An In-depth Technical Guide to the Core Mechanism of Action of 4-(Methylthio)benzenesulfonyl Chloride and Its Derivatives
For Researchers, Scientists, and Drug Development Professionals
Abstract
4-(Methylthio)benzenesulfonyl chloride is a versatile chemical reagent whose primary mechanism of action in a chemical context is defined by its reactivity as an electrophile in nucleophilic substitution reactions. While the compound itself is not typically a biologically active agent, it serves as a crucial scaffold for the synthesis of a diverse range of benzenesulfonamide derivatives. These derivatives have demonstrated significant biological activities, most notably as anticancer and antimicrobial agents. This technical guide elucidates the chemical mechanism of this compound and delves into the biological mechanisms of its derivatives, focusing on their pro-apoptotic and cell cycle inhibitory effects on cancer cells. This document provides a comprehensive overview of the synthetic protocols, quantitative biological data, and the signaling pathways involved.
Chemical Mechanism of Action: Nucleophilic Substitution
The core chemical reactivity of this compound lies in the electrophilic nature of the sulfur atom in the sulfonyl chloride group (-SO₂Cl). This sulfur atom is susceptible to attack by nucleophiles, leading to the displacement of the chloride ion. This reaction is a classic example of a nucleophilic acyl substitution at a sulfur center.
The presence of the methylthio (-SCH₃) group at the para-position of the benzene ring influences the reactivity of the sulfonyl chloride. The sulfur atom of the methylthio group has lone pairs of electrons that can be donated into the aromatic pi-system through resonance. This electron-donating effect increases the electron density of the benzene ring, which can slightly modulate the electrophilicity of the sulfonyl chloride compared to unsubstituted benzenesulfonyl chloride.
The generally accepted mechanism for this substitution reaction with amines (to form sulfonamides) or alcohols (to form sulfonate esters) is a concerted, SN2-like pathway. This involves the nucleophile attacking the sulfur atom, leading to a trigonal bipyramidal transition state where the nucleophile-sulfur bond is forming concurrently as the sulfur-chlorine bond is breaking.
Below is a DOT script representation of the general nucleophilic substitution mechanism.
Biological Mechanism of Action of Benzenesulfonamide Derivatives
While this compound is primarily a synthetic intermediate, its benzenesulfonamide derivatives have shown promising biological activities, particularly as anticancer agents. The mechanism of action of these derivatives is multifaceted, primarily involving the induction of apoptosis (programmed cell death) and inhibition of the cell cycle in cancer cells.
Induction of Apoptosis via the Mitochondrial Pathway
A significant body of research indicates that benzenesulfonamide derivatives bearing a methylthio or a substituted alkylthio group can trigger the intrinsic (mitochondrial) pathway of apoptosis in cancer cells.[1] This pathway is a critical cellular process for eliminating damaged or unwanted cells.
The key events in this pathway initiated by these compounds include:
-
Disruption of Mitochondrial Membrane Potential (MMP): The compounds lead to a decrease in the mitochondrial membrane potential, a crucial event that precedes the release of pro-apoptotic factors.
-
Release of Cytochrome c: The change in MMP results in the release of cytochrome c from the mitochondria into the cytosol.[1][2]
-
Caspase Activation: In the cytosol, cytochrome c binds to Apaf-1, leading to the formation of the apoptosome and the activation of initiator caspase-9. Activated caspase-9 then cleaves and activates executioner caspases, such as caspase-3 and caspase-7.[1][3]
-
Cleavage of Cellular Substrates: The executioner caspases cleave a multitude of cellular proteins, including poly(ADP-ribose) polymerase (PARP), which ultimately leads to the biochemical and morphological hallmarks of apoptosis.[1]
The following DOT script illustrates the mitochondrial apoptosis pathway induced by these benzenesulfonamide derivatives.
References
An In-depth Technical Guide to 4-(Methylthio)benzenesulfonyl Chloride
For Researchers, Scientists, and Drug Development Professionals
Abstract
4-(Methylthio)benzenesulfonyl chloride is a versatile reagent in organic synthesis, primarily utilized as a precursor for the synthesis of a variety of sulfonamides and other sulfur-containing compounds. This technical guide provides a comprehensive review of its synthesis, chemical properties, and applications, with a particular focus on its role in medicinal chemistry and drug development. Detailed experimental protocols for its synthesis and key reactions are presented, alongside a compilation of its physicochemical and spectroscopic data.
Introduction
This compound, also known as p-(methylthio)benzenesulfonyl chloride, is an aromatic sulfonyl chloride featuring a methylthio group at the para position of the benzene ring. Its chemical formula is C₇H₇ClO₂S₂, and it has a molecular weight of 222.71 g/mol . The presence of both the reactive sulfonyl chloride moiety and the modifiable methylthio group makes it a valuable building block in the synthesis of complex organic molecules, particularly in the pharmaceutical industry. Sulfonamides, the primary derivatives of this compound, are a well-established class of therapeutic agents with a broad spectrum of biological activities, including antibacterial, anticancer, and anti-inflammatory properties.[1][2][3][4][5]
Physicochemical and Spectroscopic Data
| Property | Value | Reference |
| CAS Number | 1129-25-5 | [6] |
| Molecular Formula | C₇H₇ClO₂S₂ | [6] |
| Molecular Weight | 222.71 g/mol | [6] |
| Appearance | Predicted: White to off-white solid | |
| Melting Point | Not available | |
| Boiling Point | Not available | |
| Solubility | Soluble in organic solvents, reacts with water | [7] |
Spectroscopic Data (Predicted and Analogous Compounds):
-
¹H NMR (CDCl₃, 400 MHz): Chemical shifts for analogous p-substituted benzenesulfonyl chlorides suggest the following approximate shifts: δ 7.8-8.0 (d, 2H, Ar-H ortho to SO₂Cl), δ 7.3-7.5 (d, 2H, Ar-H ortho to SCH₃), δ 2.5 (s, 3H, SCH₃).[8]
-
¹³C NMR (CDCl₃, 100 MHz): Based on analogous compounds, the predicted chemical shifts are approximately: δ 145-150 (C-S, aromatic), δ 140-145 (C-SO₂, aromatic), δ 128-130 (aromatic CH), δ 125-127 (aromatic CH), δ 15-20 (SCH₃).[8]
-
Infrared (IR) Spectroscopy: Characteristic peaks are expected around 1370 cm⁻¹ and 1170 cm⁻¹ corresponding to the asymmetric and symmetric stretching vibrations of the S=O bond in the sulfonyl chloride group.[9] Aromatic C-H stretching would appear around 3000-3100 cm⁻¹.
-
Mass Spectrometry (MS): The mass spectrum is expected to show a molecular ion peak [M]⁺ at m/z 222, along with isotopic peaks for ³⁷Cl. Fragmentation patterns would likely involve the loss of Cl, SO₂, and CH₃S radicals.
Synthesis and Experimental Protocols
The primary synthetic route to this compound is the electrophilic chlorosulfonation of thioanisole.
Synthesis of this compound from Thioanisole
This reaction involves the direct introduction of a chlorosulfonyl group onto the aromatic ring of thioanisole. The methylthio group is an ortho-, para-directing activator, leading to the preferential formation of the para-substituted product.
Reaction Scheme:
Figure 1: Synthesis of this compound.
Detailed Experimental Protocol (Adapted from general procedures for chlorosulfonation): [10][11]
-
Reaction Setup: In a fume hood, a three-necked round-bottom flask equipped with a mechanical stirrer, a dropping funnel, and a gas outlet connected to a trap for acidic gases (e.g., a sodium hydroxide solution) is charged with an excess of chlorosulfonic acid (e.g., 4-5 equivalents). The flask is cooled in an ice-water bath to 0-5 °C.
-
Addition of Thioanisole: Thioanisole (1 equivalent) is added dropwise to the stirred, cooled chlorosulfonic acid at a rate that maintains the internal temperature below 10 °C.
-
Reaction: After the addition is complete, the reaction mixture is stirred at a controlled temperature (e.g., 0-25 °C) for a period of time (typically 1-4 hours) until the reaction is complete, as monitored by thin-layer chromatography (TLC).
-
Work-up: The reaction mixture is then carefully and slowly poured onto crushed ice with vigorous stirring. The precipitated solid product is collected by vacuum filtration and washed thoroughly with cold water until the washings are neutral.
-
Purification: The crude product can be purified by recrystallization from a suitable solvent, such as a mixture of hexane and ethyl acetate, to yield pure this compound. The product should be dried under vacuum.
Chemical Reactivity and Applications
The chemistry of this compound is dominated by the electrophilic nature of the sulfonyl chloride group. It readily reacts with nucleophiles, such as amines, alcohols, and phenols, to form the corresponding sulfonamides, sulfonate esters, and phenolic sulfonate esters.
Synthesis of Sulfonamides
The reaction of this compound with primary or secondary amines is a cornerstone for the synthesis of a wide array of sulfonamides. This reaction is of significant interest in drug discovery, as the sulfonamide moiety is a key pharmacophore in many therapeutic agents.[1][2][3][4][5]
Reaction Workflow:
Figure 2: General workflow for sulfonamide synthesis.
Detailed Experimental Protocol (General procedure for sulfonamide synthesis): [12]
-
Reaction Setup: To a solution of a primary or secondary amine (1 equivalent) in a suitable solvent (e.g., pyridine, dichloromethane, or tetrahydrofuran) is added this compound (1-1.2 equivalents) portion-wise at 0 °C. A base, such as triethylamine or pyridine, is often used to neutralize the HCl byproduct.
-
Reaction: The reaction mixture is stirred at room temperature or heated, depending on the reactivity of the amine, until the starting materials are consumed (monitored by TLC).
-
Work-up: The reaction mixture is diluted with water and extracted with an organic solvent (e.g., ethyl acetate or dichloromethane). The combined organic layers are washed with dilute acid (e.g., 1M HCl) to remove excess amine and base, followed by a wash with brine.
-
Purification: The organic layer is dried over anhydrous sodium sulfate, filtered, and the solvent is removed under reduced pressure. The resulting crude sulfonamide can be purified by recrystallization or column chromatography.
Applications in Drug Development
Sulfonamides derived from this compound have been investigated for their potential as anticancer agents.[1][2][3][4][5] The substitution pattern on the aniline ring of the resulting sulfonamide can be varied to optimize biological activity. While specific signaling pathways directly modulated by this compound itself are not well-documented, its derivatives are designed to interact with various biological targets. For instance, some sulfonamides exhibit anticancer activity by inhibiting key enzymes involved in tumor growth and proliferation.
The general logical relationship for the development of these anticancer agents can be visualized as follows:
References
- 1. Synthesis and molecular structure of novel 2-(alkylthio)-4-chloro- N-(4,5-dihydro-5-oxo-1 H-1,2,4-triazol-3-yl)-5-methylbenzenesulfonamides with potential anticancer activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Synthesis and in vitro antitumor activity of novel series 2-benzylthio-4-chlorobenzenesulfonamide derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 6. This compound [oakwoodchemical.com]
- 7. scienceopen.com [scienceopen.com]
- 8. rsc.org [rsc.org]
- 9. Improved Synthesis of the Thiophenol Precursor N-(4-Chloro-3-mercaptophenyl)picolinamide for Making the mGluR4 PET Ligand - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Organic Syntheses Procedure [orgsyn.org]
- 11. researchgate.net [researchgate.net]
- 12. researchgate.net [researchgate.net]
Spectroscopic and Spectrometric Characterization of 4-(Methylthio)benzenesulfonyl Chloride: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a detailed overview of the expected spectral and spectrometric data for 4-(methylthio)benzenesulfonyl chloride (CAS No: 1129-25-5). Due to the current unavailability of published experimental spectra for this specific compound, this document focuses on predicted data derived from analogous compounds and established spectroscopic principles. It also outlines comprehensive experimental protocols for acquiring Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data, which are crucial for the structural elucidation and characterization of this and similar molecules in a research and drug development context.
Compound Profile
| Property | Value |
| Chemical Name | This compound |
| CAS Number | 1129-25-5 |
| Molecular Formula | C₇H₇ClO₂S₂[1][2][3] |
| Molecular Weight | 222.71 g/mol [1][2][3] |
| Chemical Structure |
|
Predicted Spectral Data
The following tables summarize the predicted spectral data for this compound. These predictions are based on the analysis of structurally similar compounds, including benzenesulfonyl chloride, p-toluenesulfonyl chloride, and other substituted benzenesulfonyl chlorides.
Predicted ¹H NMR Data (in CDCl₃, 400 MHz)
| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |
| ~ 7.8 - 8.0 | Doublet | 2H | Aromatic H (ortho to -SO₂Cl) |
| ~ 7.3 - 7.5 | Doublet | 2H | Aromatic H (ortho to -SCH₃) |
| ~ 2.5 | Singlet | 3H | -SCH₃ |
Predicted ¹³C NMR Data (in CDCl₃, 100 MHz)
| Chemical Shift (δ, ppm) | Assignment |
| ~ 145 - 148 | C-SO₂Cl |
| ~ 142 - 145 | C-SCH₃ |
| ~ 128 - 130 | Aromatic CH (ortho to -SO₂Cl) |
| ~ 125 - 127 | Aromatic CH (ortho to -SCH₃) |
| ~ 15 - 18 | -SCH₃ |
Predicted Infrared (IR) Spectroscopy Data
| Wavenumber (cm⁻¹) | Intensity | Assignment |
| ~ 1370 - 1380 | Strong | Asymmetric SO₂ stretch |
| ~ 1170 - 1190 | Strong | Symmetric SO₂ stretch |
| ~ 3050 - 3100 | Medium | Aromatic C-H stretch |
| ~ 2920 - 2930 | Weak | Aliphatic C-H stretch (-SCH₃) |
| ~ 550 - 600 | Strong | S-Cl stretch |
Predicted Mass Spectrometry (MS) Data
The electron ionization mass spectrum of this compound is expected to show a molecular ion peak (M⁺) at m/z 222, with an M+2 peak at m/z 224 of approximately one-third the intensity, characteristic of the ³⁷Cl isotope. Key fragmentation patterns would likely involve the loss of the chlorine atom and the sulfonyl chloride group.
| m/z | Proposed Fragment Ion |
| 222 | [M]⁺ (Molecular ion) |
| 187 | [M - Cl]⁺ |
| 155 | [M - SO₂Cl]⁺ |
| 123 | [C₇H₇S]⁺ |
Experimental Protocols
The following are detailed methodologies for the key experiments required for the spectral characterization of this compound.
Nuclear Magnetic Resonance (NMR) Spectroscopy
Objective: To obtain ¹H and ¹³C NMR spectra for structural elucidation.
Materials:
-
This compound (5-10 mg)
-
Deuterated chloroform (CDCl₃)
-
NMR tube (5 mm)
-
Tetramethylsilane (TMS) as an internal standard
Procedure:
-
Accurately weigh 5-10 mg of this compound and dissolve it in approximately 0.6-0.7 mL of CDCl₃ in a clean, dry vial.
-
Add a small drop of TMS to the solution to serve as an internal reference (δ = 0.00 ppm).
-
Transfer the solution to a 5 mm NMR tube.
-
Acquire the ¹H and ¹³C NMR spectra using a 400 MHz (or higher) NMR spectrometer.
-
Process the acquired Free Induction Decay (FID) data by applying Fourier transformation, phase correction, and baseline correction to obtain the final spectra.
Fourier-Transform Infrared (FT-IR) Spectroscopy
Objective: To identify the functional groups present in the molecule.
Materials:
-
This compound (1-2 mg)
-
Potassium bromide (KBr), IR grade
-
Mortar and pestle
-
Pellet press
Procedure:
-
Grind 1-2 mg of this compound with approximately 100 mg of dry KBr powder in an agate mortar until a fine, homogeneous powder is obtained.
-
Transfer the mixture to a pellet-pressing die.
-
Apply pressure (typically 8-10 tons) using a hydraulic press to form a transparent or translucent pellet.
-
Place the KBr pellet in the sample holder of the FT-IR spectrometer.
-
Record the IR spectrum over the range of 4000-400 cm⁻¹.
Mass Spectrometry (MS)
Objective: To determine the molecular weight and fragmentation pattern of the molecule.
Materials:
-
This compound
-
A suitable volatile solvent (e.g., methanol or acetonitrile)
-
Mass spectrometer (e.g., with Electron Ionization - EI source)
Procedure:
-
Prepare a dilute solution of this compound in a suitable volatile solvent.
-
Introduce the sample into the mass spectrometer. For EI, a direct insertion probe may be used for a solid sample.
-
Acquire the mass spectrum over a suitable m/z range (e.g., 50-300).
-
Analyze the resulting spectrum for the molecular ion peak and characteristic fragment ions.
Visualizations
The following diagrams illustrate key conceptual workflows in the spectral analysis of a chemical compound.
Caption: Experimental workflow for the characterization of this compound.
Caption: Relationship between spectral data types and the information they provide for structural analysis.
References
An In-depth Technical Guide to 4-(Methylthio)benzenesulfonyl Chloride: Safety, Handling, and Applications
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive overview of 4-(Methylthio)benzenesulfonyl chloride, a versatile reagent in organic synthesis, with a particular focus on its safety, handling, and applications in drug discovery and development.
Chemical and Physical Properties
This compound is a sulfonyl chloride derivative of thioanisole. The presence of the electron-donating methylthio group at the para position influences the reactivity of the sulfonyl chloride moiety.
| Property | Value |
| CAS Number | 1129-25-5 |
| Molecular Formula | C₇H₇ClO₂S₂ |
| Molecular Weight | 222.71 g/mol |
| Appearance | Not explicitly stated, likely a solid or oil |
| Solubility | Soluble in organic solvents |
Safety and Handling
This compound is classified as an irritant and may cause an allergic skin reaction and serious eye irritation. Proper safety precautions are essential when handling this compound.
2.1. Hazard Identification
| Hazard | GHS Classification | Precautionary Statement |
| Skin Corrosion/Irritation | Category 2 | P264, P280, P302+P352, P332+P313, P362 |
| Serious Eye Damage/Irritation | Category 2A | P280, P305+P351+P338, P337+P313 |
| Skin Sensitization | Category 1 | P261, P272, P280, P302+P352, P333+P313, P363 |
2.2. Personal Protective Equipment (PPE)
-
Eye Protection: Wear chemical safety goggles.
-
Hand Protection: Wear compatible chemical-resistant gloves.
-
Skin and Body Protection: Wear a lab coat and appropriate protective clothing.
-
Respiratory Protection: Use in a well-ventilated area or with a fume hood.
2.3. Storage and Disposal
-
Storage: Store in a cool, dry, and well-ventilated place, away from incompatible materials such as strong oxidizing agents and bases. Keep the container tightly closed.
-
Disposal: Dispose of in accordance with local, regional, and national regulations.
Experimental Protocols
3.1. Synthesis of this compound
The primary synthetic route to this compound is through the electrophilic chlorosulfonation of thioanisole. The methylthio group directs the incoming chlorosulfonyl group predominantly to the para position.[1]
Protocol:
-
Reaction Setup: In a flask equipped with a stirrer and a dropping funnel, cool chlorosulfonic acid (3-5 equivalents) to 0-5 °C in an ice bath.
-
Addition of Thioanisole: Slowly add thioanisole (1 equivalent) to the cooled chlorosulfonic acid with constant stirring, maintaining the temperature below 10 °C.
-
Reaction: After the addition is complete, allow the reaction mixture to stir at room temperature for 1-2 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).
-
Workup: Carefully pour the reaction mixture onto crushed ice with stirring. The product will precipitate as a solid.
-
Isolation and Purification: Collect the solid by filtration, wash with cold water until the washings are neutral, and then dry under vacuum. The crude product can be further purified by recrystallization from a suitable solvent such as a hexane/ethyl acetate mixture.
Caption: Synthesis of this compound.
3.2. Synthesis of N-Phenyl-4-(methylthio)benzenesulfonamide
Sulfonamides are readily prepared by the reaction of sulfonyl chlorides with primary or secondary amines.
Protocol:
-
Reaction Setup: Dissolve aniline (1 equivalent) and a base such as pyridine or triethylamine (1.1 equivalents) in a suitable solvent like dichloromethane or tetrahydrofuran in a reaction flask.
-
Addition of Sulfonyl Chloride: Cool the solution to 0-5 °C and slowly add a solution of this compound (1 equivalent) in the same solvent.
-
Reaction: Allow the reaction mixture to stir at room temperature for 2-4 hours. Monitor the reaction by TLC.
-
Workup: Upon completion, wash the reaction mixture with dilute hydrochloric acid to remove excess amine and base, followed by a wash with saturated sodium bicarbonate solution and brine.
-
Isolation and Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The crude sulfonamide can be purified by column chromatography on silica gel or by recrystallization.
Caption: General mechanism for sulfonamide formation.
Applications in Drug Discovery
The sulfonamide functional group is a key pharmacophore present in a wide range of therapeutic agents. This compound serves as a valuable building block for the synthesis of novel sulfonamides with potential biological activities.
4.1. Anticancer Agents
Derivatives of 4-(methylthio)benzenesulfonamide have been investigated for their potential as anticancer agents. For instance, novel 5-substituted 2-(arylmethylthio)-4-chloro-N-(5-aryl-1,2,4-triazin-3-yl)benzenesulfonamides have been synthesized and shown to exhibit cytotoxic activity against various human cancer cell lines.
4.2. Enzyme Inhibitors
The sulfonamide moiety is a well-established feature in the design of enzyme inhibitors. By reacting this compound with various amines, libraries of N-substituted sulfonamides can be generated and screened for their inhibitory activity against specific enzyme targets.
4.3. Precursor for Other Bioactive Molecules
The methylthio group in this compound can be oxidized to the corresponding sulfoxide or sulfone. This transformation significantly alters the electronic properties of the molecule, providing a pathway to a different class of compounds with potentially distinct biological profiles. For example, the oxidation of the related compound thioanisole to 4-(methylsulfonyl)acetophenone is a key step in the synthesis of the anti-inflammatory drug Rofecoxib.[2]
Caption: Drug discovery workflow utilizing this compound.
References
An In-depth Technical Guide to the Solubility of 4-(Methylthio)benzenesulfonyl Chloride in Organic Solvents
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a detailed overview of the solubility characteristics of 4-(methylthio)benzenesulfonyl chloride, a key intermediate in organic synthesis. Due to the limited availability of precise quantitative solubility data in publicly accessible literature, this document focuses on qualitative solubility information inferred from synthetic procedures and provides a comprehensive, generalized experimental protocol for determining the solubility of this compound in various organic solvents.
Qualitative Solubility of this compound
The solubility of this compound in organic solvents is a critical parameter for its use in chemical reactions, purification, and formulation. While specific quantitative data is scarce, an analysis of published synthetic and purification methods provides valuable qualitative insights. The compound's solubility behavior is summarized in the table below.
| Solvent | Temperature | Solubility | Inference from Literature |
| Methylene Chloride (CH₂Cl₂) | Room Temperature | Soluble | Used as a solvent to dissolve the compound for washing and purification steps.[1] |
| Hexanes | -20°C to Room Temperature | Sparingly Soluble to Insoluble | Used as a recrystallization solvent, indicating that the compound is soluble at higher temperatures and precipitates upon cooling.[1] |
| Diethyl Ether | -78°C | Sparingly Soluble to Insoluble | Used to suspend the solid compound at low temperatures for washing, suggesting low solubility under these conditions.[1] |
It is important to note that sulfonyl chlorides, in general, are known to be soluble in a range of aprotic organic solvents.
Experimental Protocol for Solubility Determination: Isothermal Shake-Flask Method
The isothermal shake-flask method is a widely accepted and reliable technique for determining the thermodynamic equilibrium solubility of a solid compound in a solvent.[2] This protocol provides a step-by-step guide for its implementation.
2.1. Principle
An excess amount of the solid solute, this compound, is added to a known volume of the organic solvent of interest. The mixture is agitated at a constant temperature until equilibrium is reached, meaning the concentration of the dissolved solute in the solvent becomes constant. The concentration of the solute in the saturated solution is then determined analytically, which represents its solubility at that specific temperature.
2.2. Materials and Apparatus
-
This compound (solid)
-
Organic solvents of interest (e.g., acetone, acetonitrile, ethyl acetate, toluene, etc.)
-
Thermostatic shaker bath or incubator
-
Analytical balance
-
Volumetric flasks and pipettes
-
Syringe filters (chemically compatible with the solvent)
-
Vials for sample collection
-
Analytical instrument for concentration measurement (e.g., HPLC-UV, GC-FID, or a calibrated UV-Vis spectrophotometer)
2.3. Procedure
-
Preparation: Add an excess amount of this compound to a series of vials, ensuring there will be undissolved solid remaining at equilibrium.
-
Solvent Addition: Accurately pipette a known volume of the desired organic solvent into each vial.
-
Equilibration: Place the vials in a thermostatic shaker bath set to the desired temperature. Agitate the mixtures for a predetermined period (e.g., 24, 48, or 72 hours) to ensure equilibrium is reached. The time to reach equilibrium should be established by taking measurements at different time points until the concentration no longer changes.[3]
-
Sample Collection and Filtration: Once equilibrium is achieved, allow the vials to stand undisturbed at the constant temperature for a sufficient time to allow the excess solid to settle. Carefully withdraw an aliquot of the supernatant using a syringe and immediately filter it through a syringe filter to remove any undissolved solid particles.
-
Dilution (if necessary): Dilute the filtered saturated solution with the same solvent to a concentration that falls within the linear range of the analytical method.
-
Analysis: Analyze the concentration of this compound in the diluted solution using a validated analytical method.
-
Calculation: Calculate the solubility of the compound in the solvent, taking into account any dilution factors. The solubility is typically expressed in units such as g/100 mL, mg/mL, or mol/L.
2.4. Gravimetric Method as an Alternative
For a simpler, albeit potentially less precise, determination, a gravimetric method can be employed.[4][5][6]
-
Prepare a saturated solution as described above (Steps 1-3).
-
Carefully filter a known volume of the saturated solution into a pre-weighed, dry evaporating dish.
-
Evaporate the solvent under controlled conditions (e.g., in a fume hood or under gentle heating).
-
Once the solvent is fully evaporated, dry the dish containing the solid residue to a constant weight in an oven at a temperature below the compound's melting point.
-
The weight of the residue corresponds to the mass of the solute dissolved in the known volume of the solvent, from which the solubility can be calculated.
Visualization of Experimental Workflow
The following diagram illustrates the key steps in the isothermal shake-flask method for determining the solubility of this compound.
Caption: Workflow for Solubility Determination.
This guide provides a foundational understanding of the solubility of this compound and a practical framework for its experimental determination. Accurate solubility data is essential for the effective application of this compound in research and development.
References
4-(Methylthio)benzenesulfonyl chloride molecular weight and formula
An In-depth Technical Guide to 4-(Methylthio)benzenesulfonyl Chloride: Core Molecular Data
This guide provides essential physicochemical properties of this compound, a compound of interest for researchers, scientists, and drug development professionals. The data presented is derived from standard chemical reference databases.
Core Molecular Information
The fundamental molecular characteristics of this compound are summarized below. This data is crucial for stoichiometric calculations, analytical method development, and chemical synthesis.
| Parameter | Value |
| Molecular Formula | C₇H₇ClO₂S₂[1][2][3][4][5][6] |
| Molecular Weight | 222.71 g/mol [3][4][5] |
| Alternate Molecular Weight | 222.7 g/mol [1][2] |
Note: The slight variation in molecular weight values is due to differences in the precision of atomic weights used in the calculations by different sources.
Elemental Composition and Connectivity
The molecular formula defines the elemental makeup of this compound. The following diagram illustrates the constituent elements and their counts within the molecule, providing a foundational understanding of its composition.
Caption: Elemental composition of this compound.
References
The Genesis of a Cornerstone in Medicinal Chemistry: A Technical Guide to the Discovery and History of Arenesulfonyl Chlorides
For Researchers, Scientists, and Drug Development Professionals
This in-depth technical guide explores the pivotal role of arenesulfonyl chlorides in the advancement of organic chemistry and drug discovery. From their initial synthesis in the mid-19th century to their critical contribution to the development of the first commercially available antibacterial agents, this document provides a comprehensive historical and technical overview of this important class of organic compounds.
The Dawn of a New Functional Group: The Discovery of Arenesulfonyl Chlorides
The journey into the world of arenesulfonyl chlorides began in the 1850s, a period of fervent discovery in organic chemistry. While pinpointing a single "discoverer" can be complex, the seminal work of French chemist Charles Frédéric Gerhardt and his student Luigi Chiozza laid the crucial groundwork. In their 1853 publication in Annalen der Chemie und Pharmacie, they described the reaction of benzene with chlorosulfuric acid, leading to the formation of benzenesulfonyl chloride. This marked the first documented synthesis of this foundational arenesulfonyl chloride.
Prior to this, in 1854, Alexander William Williamson had prepared chlorosulfuric acid, a key reagent that would become instrumental in the industrial production of arenesulfonyl chlorides. These early explorations into the reactivity of aromatic compounds with sulfur-based reagents opened a new chapter in synthetic chemistry, providing chemists with a versatile new functional group for building complex molecules.
A Chronology of Synthesis: From Laboratory Curiosities to Industrial Stalwarts
The methods for preparing arenesulfonyl chlorides have evolved significantly since their initial discovery, driven by the increasing demand for these compounds as synthetic intermediates.
Early Methods: The Pioneers of Synthesis
The initial syntheses of arenesulfonyl chlorides were often extensions of sulfonation reactions. These early methods, while groundbreaking, were often characterized by harsh reaction conditions and modest yields.
-
Chlorosulfonation of Arenes: This is one of the oldest and most direct methods for the synthesis of arenesulfonyl chlorides. It involves the direct reaction of an aromatic compound with chlorosulfuric acid. The electrophilic substitution of a hydrogen atom on the aromatic ring by the chlorosulfonyl group (-SO₂Cl) yields the corresponding arenesulfonyl chloride.
-
From Arenesulfonic Acids: Another early approach involved the conversion of pre-formed arenesulfonic acids into their corresponding chlorides. This was typically achieved by reacting the sulfonic acid or its salt with a chlorinating agent such as phosphorus pentachloride (PCl₅) or thionyl chloride (SOCl₂).
The Meerwein Reaction: A Diazonium-Based Approach
A significant advancement in the synthesis of arenesulfonyl chlorides came with the development of the Meerwein arylation reaction. This method utilizes the reaction of an aryldiazonium salt with sulfur dioxide in the presence of a copper(I) salt catalyst to produce the arenesulfonyl chloride. This approach offered a milder alternative to the harsh conditions of direct chlorosulfonation and provided a valuable route for the synthesis of arenesulfonyl chlorides from aromatic amines.
Modern Industrial Production
Today, the industrial-scale production of common arenesulfonyl chlorides, such as benzenesulfonyl chloride and p-toluenesulfonyl chloride (tosyl chloride), predominantly relies on the direct chlorosulfonation of the corresponding arenes with an excess of chlorosulfuric acid. This method is cost-effective and efficient for large-scale manufacturing.
Quantitative Data on Historical Synthetic Methods
The following table summarizes key quantitative data for some of the historically significant methods used for the synthesis of arenesulfonyl chlorides.
| Method | Arene | Reagents | Temperature (°C) | Reaction Time | Yield (%) | Reference |
| Chlorosulfonation | Benzene | Chlorosulfuric acid | Room Temperature | Not Specified | Good | Gerhardt & Chiozza, 1853 |
| From Sulfonic Acid Salt | Sodium Benzenesulfonate | Phosphorus Pentachloride | 175 | 10-12 hours | 80-85 | Organic Syntheses, 1921 |
| From Sulfonic Acid | p-Toluenesulfonic acid | Thionyl chloride, DMF (cat.) | 75 | Not Specified | Varies | Bosshard et al., 1959[1] |
| From Sulfonic Acid | Arenesulfonic acid | PCl₅ or Thionyl chloride | 55-60 | >12 hours | Not Specified | A. Barco et al., 1974[1] |
| From Sulfonic Acid | Arenesulfonic acid | Phosphoryl chloride, Sulfolane | ~70 | Not Specified | Not Specified | Shinsaku Fujita, 1982[1] |
Detailed Experimental Protocols for Key Historical Syntheses
Synthesis of Benzenesulfonyl Chloride via Chlorosulfonation (Adapted from historical procedures)
Materials:
-
Benzene
-
Chlorosulfuric acid
Procedure:
-
In a well-ventilated fume hood, carefully add benzene to an excess of chlorosulfuric acid in a reaction vessel equipped with a stirrer and a gas outlet to vent the hydrogen chloride gas produced.
-
The reaction is typically carried out at room temperature with constant stirring.
-
After the reaction is complete, the mixture is carefully poured onto crushed ice to quench the excess chlorosulfuric acid.
-
The benzenesulfonyl chloride, which is insoluble in water, separates as an oily layer.
-
The product is then isolated by extraction with a suitable organic solvent (e.g., diethyl ether or dichloromethane).
-
The organic layer is washed with water and a dilute solution of sodium bicarbonate to remove any acidic impurities.
-
The solvent is removed under reduced pressure to yield the crude benzenesulfonyl chloride, which can be further purified by distillation under vacuum.
Synthesis of p-Toluenesulfonyl Chloride from Sodium p-Toluenesulfonate (Adapted from Organic Syntheses, 1921)
Materials:
-
Sodium p-toluenesulfonate
-
Phosphorus pentachloride
Procedure:
-
Thoroughly mix anhydrous sodium p-toluenesulfonate and phosphorus pentachloride in a flask equipped with a reflux condenser.
-
Heat the mixture in an oil bath at 175°C for 10-12 hours.
-
After cooling, carefully add cold water to the reaction mixture to decompose the excess phosphorus pentachloride and phosphorus oxychloride.
-
The solid p-toluenesulfonyl chloride precipitates out of the aqueous solution.
-
Collect the solid product by filtration and wash it thoroughly with cold water.
-
The crude product can be purified by recrystallization from a suitable solvent such as ethanol.
From Dyes to Drugs: The Historical Applications of Arenesulfonyl Chlorides
The utility of arenesulfonyl chlorides extends far beyond their role as simple chemical intermediates. Their reactivity has been harnessed in a variety of applications, most notably in the development of synthetic dyes and, most importantly, the revolutionary sulfa drugs.
The Hinsberg Reaction: A Classical Test for Amines
In 1890, Oscar Hinsberg developed a chemical test to distinguish between primary, secondary, and tertiary amines using benzenesulfonyl chloride. This reaction, now known as the Hinsberg test, became a cornerstone of qualitative organic analysis.
-
Primary amines react with benzenesulfonyl chloride to form a sulfonamide that is soluble in aqueous alkali due to the presence of an acidic proton on the nitrogen atom.
-
Secondary amines react to form a sulfonamide that is insoluble in aqueous alkali as it lacks an acidic proton on the nitrogen.
-
Tertiary amines generally do not react with benzenesulfonyl chloride under the reaction conditions.
The Birth of Chemotherapy: Arenesulfonyl Chlorides and the Sulfa Drugs
The most profound impact of arenesulfonyl chlorides on science and medicine came with the discovery of sulfonamides, the first class of synthetic antibacterial drugs.
In the early 1930s, at the Bayer laboratories of I.G. Farben in Germany, a team led by Gerhard Domagk was screening synthetic dyes for potential antibacterial activity. In 1932, they discovered that a red azo dye named Prontosil was remarkably effective in treating streptococcal infections in mice. This groundbreaking discovery, for which Domagk was awarded the Nobel Prize in Physiology or Medicine in 1939, marked the dawn of the antibiotic era.
Subsequent research at the Pasteur Institute in France by Jacques and Thérèse Tréfouël, Federico Nitti, and Daniel Bovet in 1935 revealed that Prontosil was a prodrug. In the body, it was metabolized to the simpler, colorless compound sulfanilamide , which was the actual antibacterial agent. Sulfanilamide had been first synthesized by the Austrian chemist Paul Gelmo in 1908 during his doctoral research.
The synthesis of sulfanilamide relies on a key intermediate derived from an arenesulfonyl chloride. The process typically starts with the acetylation of aniline to protect the amino group. The resulting acetanilide is then chlorosulfonated to produce 4-acetamidobenzenesulfonyl chloride. This arenesulfonyl chloride is subsequently reacted with ammonia to form the sulfonamide, and a final hydrolysis step removes the acetyl protecting group to yield sulfanilamide.
This discovery triggered a massive research effort to synthesize and test thousands of sulfanilamide derivatives, leading to the development of a wide range of more effective and less toxic sulfa drugs that saved countless lives before the widespread availability of penicillin.
Conclusion
The discovery and development of arenesulfonyl chlorides represent a significant milestone in the history of chemistry and medicine. From their humble beginnings as laboratory novelties, they have evolved into indispensable tools for organic synthesis and have played a central role in one of the most important breakthroughs in medical history – the development of antibacterial chemotherapy. The legacy of arenesulfonyl chlorides continues to this day, as they remain vital reagents in the synthesis of a wide array of pharmaceuticals, agrochemicals, and functional materials, underscoring their enduring importance to the scientific community.
References
Methodological & Application
Application Notes and Protocols for the Derivatization of Primary Amines with 4-(Methylthio)benzenesulfonyl Chloride
For Researchers, Scientists, and Drug Development Professionals
Introduction
The quantitative analysis of primary amines is a critical task in pharmaceutical research, drug development, and various scientific disciplines. Primary amines are often characterized by high polarity and low volatility, and many lack a strong chromophore, which presents challenges for their direct analysis by common analytical techniques such as High-Performance Liquid Chromatography (HPLC) with UV detection and Gas Chromatography (GC). Chemical derivatization is a widely employed strategy to overcome these limitations.
This document provides a detailed application note and protocol for the derivatization of primary amines using 4-(Methylthio)benzenesulfonyl chloride. This reagent reacts with primary amines to form stable sulfonamide derivatives. The introduction of the 4-(methylthio)phenyl group enhances the hydrophobicity of the analyte, improving its retention and separation in reversed-phase chromatography. Furthermore, the benzene ring acts as a chromophore, significantly increasing the detectability of the amine derivative by UV spectroscopy.
Principle of the Method
The derivatization of a primary amine with this compound is a nucleophilic acyl substitution reaction. The lone pair of electrons on the nitrogen atom of the primary amine attacks the electrophilic sulfur atom of the sulfonyl chloride. This is followed by the elimination of a chloride ion, resulting in the formation of a stable N-substituted sulfonamide. The reaction is typically carried out in an alkaline medium to neutralize the hydrochloric acid (HCl) byproduct, which drives the reaction to completion.
Data Presentation
The following tables provide illustrative quantitative data for the derivatization of representative primary amines with this compound followed by HPLC-UV analysis. This data is intended to be representative of the expected performance of the method. Actual results should be determined experimentally and validated for each specific application.
Table 1: Illustrative HPLC-UV Method Validation Parameters for Derivatized Primary Amines
| Analyte | Retention Time (min) | Linearity Range (µg/mL) | Correlation Coefficient (r²) |
| Benzylamine | 8.2 | 0.5 - 100 | > 0.999 |
| Phenethylamine | 9.5 | 0.5 - 100 | > 0.999 |
| n-Butylamine | 7.1 | 1.0 - 150 | > 0.998 |
| Aniline | 10.3 | 0.2 - 80 | > 0.999 |
Table 2: Illustrative Precision and Recovery Data for Derivatized Primary Amines
| Analyte | Concentration (µg/mL) | Intra-day Precision (%RSD, n=6) | Inter-day Precision (%RSD, n=6) | Recovery (%) |
| Benzylamine | 10 | < 2.0 | < 3.0 | 98 - 102 |
| Phenethylamine | 10 | < 2.0 | < 3.0 | 97 - 103 |
| n-Butylamine | 25 | < 2.5 | < 4.0 | 95 - 105 |
| Aniline | 5 | < 1.5 | < 2.5 | 99 - 101 |
Table 3: Illustrative Limits of Detection (LOD) and Quantification (LOQ)
| Analyte | Limit of Detection (LOD) (µg/mL) | Limit of Quantification (LOQ) (µg/mL) |
| Benzylamine | 0.1 | 0.5 |
| Phenethylamine | 0.1 | 0.5 |
| n-Butylamine | 0.3 | 1.0 |
| Aniline | 0.05 | 0.2 |
Experimental Protocols
Materials and Reagents
-
Analytes: Primary amine standards of interest (e.g., benzylamine, phenethylamine, n-butylamine, aniline), purity ≥ 98%.
-
Derivatizing Reagent: this compound, purity ≥ 98%.
-
Solvents: Acetonitrile (HPLC grade), Methanol (HPLC grade), Water (HPLC or Milli-Q grade), Dichloromethane (anhydrous).
-
Base: Sodium bicarbonate, Sodium carbonate, or a non-nucleophilic organic base such as triethylamine (TEA).
-
Acid for Quenching (optional): Hydrochloric acid (HCl) or Formic acid.
-
Buffer: Borate buffer or carbonate buffer.
Equipment
-
Analytical balance
-
Volumetric flasks and pipettes
-
Reaction vials (e.g., 1.5 mL microcentrifuge tubes or autosampler vials with inserts)
-
Vortex mixer
-
Heating block or water bath (optional)
-
pH meter
-
Syringe filters (0.22 µm or 0.45 µm)
-
HPLC system with a UV detector and a reversed-phase C18 column (e.g., 4.6 x 150 mm, 5 µm).
Preparation of Solutions
-
Amine Standard Stock Solutions (1 mg/mL): Accurately weigh 10 mg of each primary amine standard and dissolve in 10 mL of a suitable solvent (e.g., methanol/water 50:50, v/v). Store at 4°C.
-
Working Standard Solutions: Prepare a series of working standard solutions by diluting the stock solutions with the same solvent to achieve the desired concentration range for the calibration curve.
-
Derivatizing Reagent Solution (10 mg/mL): Prepare this solution fresh daily by dissolving 10 mg of this compound in 1 mL of anhydrous acetonitrile or dichloromethane. This solution is moisture-sensitive and should be kept tightly capped.
-
Buffer Solution (e.g., 0.1 M Sodium Bicarbonate, pH 9): Dissolve 0.84 g of sodium bicarbonate in 100 mL of water. Adjust pH to 9 with 1 M NaOH if necessary.
Derivatization Procedure
-
Sample Preparation: In a reaction vial, add 100 µL of the primary amine standard solution or sample extract.
-
Addition of Buffer: Add 200 µL of the 0.1 M sodium bicarbonate buffer (pH 9). Vortex for 10 seconds.
-
Addition of Derivatizing Reagent: Add 100 µL of the freshly prepared 10 mg/mL this compound solution.
-
Reaction: Immediately vortex the mixture vigorously for 1 minute. Allow the reaction to proceed at room temperature (approximately 25°C) for 30 minutes. For less reactive amines, the reaction temperature can be increased to 40-60°C.
-
Termination (Optional): To stop the reaction and hydrolyze the excess derivatizing reagent, 50 µL of 1 M HCl can be added.
-
Filtration: Filter the final solution through a 0.45 µm syringe filter into an HPLC vial.
-
Analysis: Inject 10-20 µL of the filtered solution into the HPLC system.
Proposed HPLC-UV Conditions
-
Column: Reversed-phase C18 (e.g., 4.6 x 150 mm, 5 µm)
-
Mobile Phase A: Water with 0.1% formic acid
-
Mobile Phase B: Acetonitrile with 0.1% formic acid
-
Gradient:
-
0-2 min: 30% B
-
2-15 min: 30% to 90% B
-
15-18 min: 90% B
-
18-20 min: 30% B
-
20-25 min: 30% B (re-equilibration)
-
-
Flow Rate: 1.0 mL/min
-
Column Temperature: 30°C
-
Detection Wavelength: 254 nm (or the absorbance maximum of the derivative)
-
Injection Volume: 10 µL
Visualizations
Caption: Chemical reaction for the derivatization of a primary amine.
Caption: Experimental workflow for primary amine derivatization.
Caption: Rationale for the derivatization of primary amines.
Application Notes and Protocols for the Synthesis of Sulfonamides using 4-(Methylthio)benzenesulfonyl Chloride
For Researchers, Scientists, and Drug Development Professionals
Introduction
Sulfonamides are a critical class of organic compounds widely recognized for their diverse therapeutic applications. Since the discovery of the antibacterial properties of prontosil, the sulfonamide scaffold has been a cornerstone in medicinal chemistry, leading to the development of drugs with antibacterial, anti-inflammatory, anticancer, and diuretic activities. The synthesis of sulfonamides is a fundamental transformation in organic chemistry, most commonly achieved through the reaction of a sulfonyl chloride with a primary or secondary amine.
This document provides detailed application notes and experimental protocols for the use of 4-(Methylthio)benzenesulfonyl chloride in the synthesis of a variety of sulfonamides. The presence of the methylthio group offers a potential site for further functionalization, allowing for the creation of diverse molecular libraries for drug discovery programs.
General Reaction Scheme
The synthesis of sulfonamides from this compound and an amine proceeds via a nucleophilic substitution reaction at the sulfonyl group. The reaction is typically carried out in the presence of a base to neutralize the hydrochloric acid byproduct.
Figure 1: General reaction scheme for the synthesis of N-substituted-4-(methylthio)benzenesulfonamides.
Experimental Protocols
Two general protocols are provided below for the synthesis of sulfonamides using this compound with primary and secondary amines. Protocol A employs pyridine as both the base and solvent, a classic and effective method. Protocol B utilizes triethylamine as a base in a chlorinated solvent, which can be advantageous for simpler work-up procedures.
Protocol A: Sulfonamide Synthesis using Pyridine
This protocol is a robust method suitable for a wide range of primary and secondary amines.
Materials:
-
This compound
-
Primary or secondary amine
-
Pyridine (anhydrous)
-
Dichloromethane (DCM)
-
1 M Hydrochloric acid (HCl)
-
Brine (saturated aqueous NaCl solution)
-
Anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄)
-
Standard laboratory glassware
-
Magnetic stirrer
-
Rotary evaporator
Procedure:
-
Reaction Setup: In a round-bottom flask equipped with a magnetic stir bar, dissolve the amine (1.0 eq.) in anhydrous pyridine (5-10 volumes).
-
Addition of Sulfonyl Chloride: Cool the solution to 0 °C in an ice bath. To this stirred solution, add this compound (1.0 - 1.2 eq.) portion-wise over 10-15 minutes.
-
Reaction: Allow the reaction mixture to warm to room temperature and stir for 4-12 hours. The progress of the reaction should be monitored by Thin Layer Chromatography (TLC).
-
Work-up:
-
Upon completion, pour the reaction mixture into ice-water.
-
Extract the aqueous layer with dichloromethane (3 x 20 mL).
-
Combine the organic extracts and wash sequentially with 1 M HCl (3 x 20 mL) to remove pyridine, followed by water (2 x 20 mL), and finally with brine (1 x 20 mL).
-
Dry the organic layer over anhydrous Na₂SO₄ or MgSO₄.
-
-
Purification: Filter off the drying agent and concentrate the filtrate under reduced pressure using a rotary evaporator. The crude sulfonamide can be purified by recrystallization from a suitable solvent (e.g., ethanol, ethyl acetate/hexanes) or by column chromatography on silica gel.
Protocol B: Sulfonamide Synthesis using Triethylamine in Dichloromethane
This protocol offers an alternative with a non-pyridine base, which can simplify the purification process.
Materials:
-
This compound
-
Primary or secondary amine
-
Triethylamine (Et₃N)
-
Dichloromethane (DCM, anhydrous)
-
1 M Hydrochloric acid (HCl)
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Brine (saturated aqueous NaCl solution)
-
Anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄)
-
Standard laboratory glassware
-
Magnetic stirrer
-
Rotary evaporator
Procedure:
-
Reaction Setup: To a solution of the amine (1.0 eq.) in anhydrous dichloromethane (10-20 volumes) in a round-bottom flask, add triethylamine (1.5 - 2.0 eq.).
-
Addition of Sulfonyl Chloride: Cool the mixture to 0 °C. Add a solution of this compound (1.05 eq.) in anhydrous dichloromethane dropwise to the stirred amine solution.
-
Reaction: Stir the reaction mixture at room temperature for 2-6 hours. Monitor the reaction by TLC.
-
Work-up:
-
Quench the reaction by adding water.
-
Separate the organic layer. Wash the organic layer sequentially with 1 M HCl (2 x 15 mL), saturated aqueous NaHCO₃ solution (2 x 15 mL), and brine (1 x 15 mL).
-
Dry the organic layer over anhydrous Na₂SO₄ or MgSO₄.
-
-
Purification: Filter and concentrate the organic layer in vacuo. Purify the crude product by recrystallization or column chromatography as described in Protocol A.
Data Presentation
The following tables summarize the results for the synthesis of various sulfonamides derived from this compound.
| Entry | Amine | Product | Yield (%) | M.p. (°C) | Reference |
| 1 | Aniline | N-Phenyl-4-(methylthio)benzenesulfonamide | 85 | 110-112 | [Fictional Data] |
| 2 | 4-Fluoroaniline | N-(4-Fluorophenyl)-4-(methylthio)benzenesulfonamide | 92 | 128-130 | [Fictional Data] |
| 3 | Benzylamine | N-Benzyl-4-(methylthio)benzenesulfonamide | 88 | 95-97 | [Fictional Data] |
| 4 | Diethylamine | N,N-Diethyl-4-(methylthio)benzenesulfonamide | 75 | Oil | [Fictional Data] |
| 5 | Morpholine | 4-(4-(Methylthio)phenylsulfonyl)morpholine | 95 | 155-157 | [Fictional Data] |
Table 1: Synthesis of various sulfonamides from this compound.
Note: The data in this table is representative and may be supplemented with internal experimental results.
Visualization of Experimental Workflow
The following diagrams illustrate the logical workflow of the sulfonamide synthesis protocols.
Caption: Experimental workflow for Protocol A.
Caption: Experimental workflow for Protocol B.
Signaling Pathway Relevance
Sulfonamides derived from this compound can be designed to target various biological pathways implicated in disease. For example, certain sulfonamides are known inhibitors of carbonic anhydrases, enzymes involved in pH regulation and linked to glaucoma and certain cancers. Others can act as inhibitors of protein-protein interactions or kinases involved in cell signaling cascades. The 4-methylthio group can be further oxidized to the corresponding sulfoxide or sulfone, which can modulate the electronic properties and biological activity of the molecule.
Caption: General signaling pathway modulation.
Application Notes and Protocols for Derivatization of Amino Acids for HPLC Analysis
For Researchers, Scientists, and Drug Development Professionals
Introduction
High-Performance Liquid Chromatography (HPLC) is a cornerstone technique for the quantitative analysis of amino acids in various fields, including biomedical research, pharmaceutical development, and food science.[1][2] However, most amino acids lack a native chromophore or fluorophore, making their direct detection by common HPLC detectors challenging.[1][3] To overcome this limitation, pre-column derivatization is a widely employed strategy to attach a UV-absorbing or fluorescent tag to the amino acid molecules, thereby enhancing their detectability and improving chromatographic separation on reverse-phase columns.[2][3]
This document provides detailed application notes and protocols for four commonly used pre-column derivatization reagents: o-phthalaldehyde (OPA), 9-fluorenylmethoxycarbonyl chloride (FMOC-Cl), Dansyl chloride (Dns-Cl), and Phenylisothiocyanate (PITC).
General Workflow for Amino Acid Derivatization and HPLC Analysis
The overall process of amino acid analysis using pre-column derivatization followed by HPLC can be summarized in the following workflow. This process begins with sample preparation, followed by the derivatization reaction, and finally, chromatographic separation and detection.
Caption: General experimental workflow for amino acid analysis using pre-column derivatization and HPLC.
Comparison of Common Derivatization Reagents
The choice of derivatization reagent depends on several factors, including the type of amino acids to be analyzed (primary, secondary, or both), the required sensitivity, and the available detection capabilities. The following diagram and table provide a comparative overview of the key characteristics of OPA, FMOC-Cl, Dansyl chloride, and PITC.
Caption: Logical relationship and key features of common amino acid derivatization reagents.
| Feature | o-Phthalaldehyde (OPA) | 9-Fluorenylmethoxycarbonyl chloride (FMOC-Cl) | Dansyl Chloride (Dns-Cl) | Phenylisothiocyanate (PITC) |
| Target Amines | Primary amines only[3] | Primary and secondary amines[1][4] | Primary and secondary amines[2][5] | Primary and secondary amines[4][6] |
| Detection Method | Fluorescence (Ex: 340-350 nm, Em: 450-455 nm)[3] | Fluorescence (Ex: 265 nm, Em: 310 nm) and UV (265 nm)[4] | Fluorescence (Ex: 324 nm, Em: 559 nm) and UV (254 nm)[2][7] | UV (254 nm)[6] |
| Derivative Stability | Unstable, requires automated or rapid analysis[8] | Stable for up to 13 days at 4°C in the dark[4] | Stable[2][5] | Stable[4][6] |
| Reaction Conditions | Room temperature, seconds to minutes[9] | Room temperature, ~5 minutes[10] | 60-80°C for 30-60 minutes[2] | Room temperature, ~1 hour |
| Key Advantages | Fast reaction, low reagent interference, ideal for primary amino acids[9] | Reacts with both primary and secondary amines, stable derivatives, high sensitivity[1][4] | Robust method, stable derivatives, flexible detection[2] | Reacts with both primary and secondary amines, stable derivatives[6] |
| Key Disadvantages | Does not react with secondary amines (e.g., proline), unstable derivatives[3][4] | Hydrolyzed reagent (FMOC-OH) can cause fluorescence interference[4] | Long reaction time, excess reagent needs to be quenched[2][11] | Toxic reagent, complex sample preparation, requires anhydrous conditions[4] |
| LOD/LOQ | LOD: ~25 pmol, LOQ: ~100 pmol[12] | LOD: ~1 fmol/µL[10] | Picomole range[2] | LOD: 3.2–389.3 μg/L, LOQ: 10.8-1297.6 μg/L[3] |
Experimental Protocols
o-Phthalaldehyde (OPA) Derivatization
Principle: OPA reacts with primary amino acids in the presence of a thiol (e.g., 2-mercaptoethanol) to form highly fluorescent isoindole derivatives. This reaction is rapid and occurs at room temperature.[9]
Reagents and Materials:
-
OPA Reagent: Dissolve 50 mg of OPA in 1.25 mL of methanol. Add 11.2 mL of 0.1 M sodium borate buffer (pH 9.5) and 50 µL of 2-mercaptoethanol. This solution is stable for about one week when stored in the dark at 4°C.
-
Amino Acid Standards or Sample: Dissolved in 0.1 M HCl.
-
Mobile Phase A: 0.05 M Sodium Acetate, pH 6.8.
-
Mobile Phase B: Methanol.
Protocol:
-
For automated pre-column derivatization, the autosampler is programmed to mix the sample and OPA reagent.[13]
-
Draw 1 µL of the amino acid standard or sample.
-
Draw 2.5 µL of the OPA reagent.
-
Mix the sample and reagent in the autosampler needle or a mixing loop for 1-2 minutes.[9]
-
Inject the mixture directly onto the HPLC column.
-
Separate the derivatives using a C18 column with a gradient elution of Mobile Phase A and Mobile Phase B.
-
Detect the derivatives using a fluorescence detector with an excitation wavelength of 350 nm and an emission wavelength of 450 nm.
9-Fluorenylmethoxycarbonyl Chloride (FMOC-Cl) Derivatization
Principle: FMOC-Cl reacts with both primary and secondary amino groups under mild alkaline conditions to form stable, fluorescent N-substituted carbamates.[1]
Reagents and Materials:
-
FMOC-Cl Reagent: 15 mM FMOC-Cl in acetone.
-
Borate Buffer: 0.5 M, pH 7.7.
-
Amino Acid Standards or Sample.
-
Mobile Phase A: 40 mM Sodium Acetate, pH 4.2.
-
Mobile Phase B: Acetonitrile.
Protocol:
-
To 100 µL of the amino acid standard or sample, add 100 µL of borate buffer.
-
Add 200 µL of the FMOC-Cl reagent and vortex immediately.
-
Allow the reaction to proceed for 5 minutes at room temperature.[10]
-
To stop the reaction and remove excess FMOC-Cl, extract the mixture with 500 µL of hexane or pentane.
-
Inject an aliquot of the aqueous phase into the HPLC system.
-
Separate the derivatives on a C18 column using a gradient of Mobile Phase A and Mobile Phase B.
-
Detect the derivatives using a fluorescence detector (Ex: 265 nm, Em: 310 nm) or a UV detector at 265 nm.[4]
Dansyl Chloride (Dns-Cl) Derivatization
Principle: Dansyl chloride reacts with primary and secondary amino groups under alkaline conditions to form stable and highly fluorescent N-dansyl-sulfonamide derivatives.[2]
Reagents and Materials:
-
Dansyl Chloride Solution: 50 mM Dansyl chloride in acetonitrile (prepare fresh).[2]
-
Derivatization Buffer: 100 mM Sodium Carbonate/Bicarbonate, pH 9.8.[2]
-
Quenching Solution: 10% (v/v) Ammonium Hydroxide or 10% Methylamine solution in water.[2]
-
Amino Acid Standards or Sample.
-
Mobile Phase A: 25 mM Sodium Acetate, pH 5.94.
-
Mobile Phase B: Acetonitrile.
Protocol:
-
To 50 µL of the amino acid standard or sample, add 50 µL of the Derivatization Buffer.[2]
-
Add 50 µL of the freshly prepared Dansyl Chloride solution.[2]
-
Vortex the mixture and incubate at 60-80°C for 30-60 minutes in the dark.[2]
-
Cool the mixture to room temperature.
-
Add 10-20 µL of the Quenching Solution to stop the reaction and consume excess dansyl chloride.[2]
-
Let it stand at room temperature for 5 minutes.
-
Inject an aliquot of the solution into the HPLC system.
-
Separate the derivatives on a C18 column using a gradient of Mobile Phase A and Mobile Phase B.
-
Detect the derivatives using a fluorescence detector (Ex: 324 nm, Em: 559 nm) or a UV detector at 254 nm.[7]
Phenylisothiocyanate (PITC) Derivatization
Principle: PITC, also known as Edman's reagent, reacts with primary and secondary amino acids at alkaline pH to form stable phenylthiocarbamyl (PTC) derivatives.[6]
Reagents and Materials:
-
Coupling Solution: Acetonitrile:Pyridine:Triethylamine:Water (10:5:2:3, v/v/v/v).[6][14]
-
PITC Reagent: Phenylisothiocyanate.
-
Drying Agent: A vacuum concentrator or nitrogen stream.
-
Reconstitution Solvent: 0.05 M Ammonium Acetate.
-
Amino Acid Standards or Sample.
-
Mobile Phase A: 0.14 M Sodium Acetate containing 0.05% triethylamine, pH 6.4.
-
Mobile Phase B: 60% Acetonitrile in water.
Protocol:
-
Pipette 200 µL of the amino acid standard or sample into a reaction tube.[15]
-
Add 100 µL of 1 M triethylamine-acetonitrile solution and 100 µL of 0.2 M PITC-acetonitrile solution.[15]
-
Mix thoroughly and allow the reaction to proceed for 1 hour at room temperature.[15]
-
Dry the sample completely under vacuum to remove excess reagent and by-products.[4]
-
Reconstitute the dried residue in the Reconstitution Solvent.
-
Inject an aliquot of the solution into the HPLC system.
-
Separate the derivatives on a C18 column using a gradient of Mobile Phase A and Mobile Phase B.
-
Detect the PTC-amino acids using a UV detector at 254 nm.[6]
Conclusion
Pre-column derivatization is an essential step for the sensitive and reliable quantification of amino acids by HPLC. The choice of the derivatization reagent should be carefully considered based on the specific analytical requirements. OPA is a rapid and sensitive method for primary amino acids, while FMOC-Cl and Dansyl chloride are suitable for both primary and secondary amino acids, offering high sensitivity with fluorescence detection. PITC is a classic reagent that provides stable derivatives for both primary and secondary amino acids, with detection by UV. By following the detailed protocols provided in these application notes, researchers, scientists, and drug development professionals can successfully implement robust and reproducible methods for amino acid analysis.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. myfoodresearch.com [myfoodresearch.com]
- 4. Amino Acid Pre-column Derivatization HPLC Analysis Methods - Creative Proteomics [creative-proteomics.com]
- 5. scribd.com [scribd.com]
- 6. assets.fishersci.com [assets.fishersci.com]
- 7. researchgate.net [researchgate.net]
- 8. High-performance liquid chromatography evaluation of the enantiomeric purity of amino acids by means of automated precolumn derivatization with ortho-phthalaldehyde and chiral thiols - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. interchim.fr [interchim.fr]
- 10. Analysis of amino acids by HPLC/electrospray negative ion tandem mass spectrometry using 9-fluorenylmethoxycarbonyl chloride (Fmoc-Cl) derivatization - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. cardinalscholar.bsu.edu [cardinalscholar.bsu.edu]
- 12. academic.oup.com [academic.oup.com]
- 13. axionlabs.com [axionlabs.com]
- 14. benchchem.com [benchchem.com]
- 15. hplc.eu [hplc.eu]
Application Notes and Protocols: 4-(Methylthio)benzenesulfonyl Chloride as a Protecting Group for Amines
For Researchers, Scientists, and Drug Development Professionals
Introduction
In the realm of multi-step organic synthesis, particularly in the fields of medicinal chemistry and drug development, the judicious selection and application of protecting groups for amines is of paramount importance. The 4-(methylthio)benzenesulfonyl group, introduced via the reaction with 4-(methylthio)benzenesulfonyl chloride, presents itself as a valuable, albeit less common, tool for the protection of primary and secondary amines. Its unique electronic properties, stemming from the para-methylthio substituent, offer a distinct stability profile that can be strategically exploited in complex synthetic routes.
This document provides detailed application notes, experimental protocols, and comparative data on the use of this compound as a protecting group for amines.
General Principles
The protection of an amine with this compound proceeds via a nucleophilic attack of the amine on the sulfonyl chloride, forming a stable sulfonamide linkage. The methylthio group, being a weakly electron-donating group, slightly modulates the reactivity of the sulfonyl chloride and the stability of the resulting sulfonamide compared to more common arylsulfonyl protecting groups like tosyl (p-toluenesulfonyl) and nosyl (2- or 4-nitrobenzenesulfonyl) groups.
Logical Workflow for Amine Protection and Deprotection:
Caption: General workflow for the use of this compound as a protecting group.
Data Presentation: Comparative Stability of Sulfonamide Protecting Groups
The choice of a protecting group is often dictated by its stability under various reaction conditions. The following table provides a qualitative comparison of the stability of the 4-(methylthio)benzenesulfonyl (Mts) group with the more common tosyl (Ts) and nosyl (Ns) groups.
| Protecting Group | Reagent | Stability to Strong Acids | Stability to Strong Bases | Stability to Nucleophiles (e.g., Thiolates) | Stability to Reductive Conditions (e.g., H₂, Pd/C) | Stability to Oxidative Conditions |
| 4-(Methylthio) benzenesulfonyl (Mts) | This compound | Moderate to High | High | Moderate | High | Low |
| p-Toluenesulfonyl (Ts) | p-Toluenesulfonyl chloride | High | High | High | Moderate to High | High |
| 2-Nitrobenzenesulfonyl (Ns) | 2-Nitrobenzenesulfonyl chloride | High | High | Low | Low | High |
| 4-Nitrobenzenesulfonyl (Ns) | 4-Nitrobenzenesulfonyl chloride | High | High | Low | Low | High |
Note: The stability is highly dependent on the specific reaction conditions and the substrate. The methylthio group in the Mts protecting group is susceptible to oxidation, which can be a strategic advantage for deprotection or a potential liability.
Experimental Protocols
Protocol 1: General Procedure for the Protection of Primary and Secondary Amines with this compound
This protocol describes a general method for the formation of 4-(methylthio)benzenesulfonamides from primary and secondary amines.
Reaction Scheme:
Caption: Protection of amines using this compound.
Materials:
-
Primary or secondary amine (1.0 equiv)
-
This compound (1.1 - 1.2 equiv)
-
Base: Pyridine or Triethylamine (1.5 - 2.0 equiv)
-
Anhydrous solvent: Dichloromethane (DCM) or Tetrahydrofuran (THF)
-
1 M Hydrochloric acid (HCl)
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Brine (saturated aqueous NaCl solution)
-
Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)
-
Silica gel for column chromatography
Procedure:
-
To a stirred solution of the amine (1.0 equiv) in anhydrous DCM or THF at 0 °C under an inert atmosphere (e.g., nitrogen or argon), add the base (1.5 - 2.0 equiv).
-
Slowly add a solution of this compound (1.1 - 1.2 equiv) in the same anhydrous solvent.
-
Allow the reaction mixture to warm to room temperature and stir for 2-16 hours. The progress of the reaction should be monitored by Thin Layer Chromatography (TLC).
-
Upon completion, dilute the reaction mixture with the solvent and wash sequentially with 1 M HCl, water, saturated aqueous NaHCO₃ solution, and brine.
-
Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate under reduced pressure.
-
The crude product can be purified by silica gel column chromatography using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes).
Notes:
-
The reaction is typically exothermic, so slow addition of the sulfonyl chloride at 0 °C is recommended.
-
The choice of base and solvent may need to be optimized for specific substrates. For less reactive amines, a stronger base like 4-dimethylaminopyridine (DMAP) may be used as a catalyst.
-
Work-up conditions should be adjusted based on the properties of the resulting sulfonamide.
Protocol 2: Deprotection of 4-(Methylthio)benzenesulfonamides via Oxidation and Hydrolysis
A key feature of the 4-(methylthio)benzenesulfonyl group is its susceptibility to oxidation at the sulfur atom of the methylthio moiety. This oxidation facilitates the subsequent cleavage of the sulfonamide bond under milder conditions than those required for the cleavage of a tosyl group.
Deprotection Strategy:
The Versatility of 4-(Methylthio)benzenesulfonyl Chloride in Medicinal Chemistry: A Gateway to Novel Therapeutics
Application Note & Protocols
Audience: Researchers, scientists, and drug development professionals.
Introduction: 4-(Methylthio)benzenesulfonyl chloride is a versatile chemical intermediate that serves as a crucial building block in the synthesis of a wide array of bioactive molecules.[1] Its utility in medicinal chemistry primarily stems from the reactive sulfonyl chloride group, which readily undergoes reactions with primary and secondary amines to form sulfonamides—a well-established pharmacophore present in numerous therapeutic agents.[1] This document provides an overview of the applications of this compound, with a focus on its role in synthesizing potential anticancer and antimicrobial agents, supported by detailed experimental protocols and data from structurally related compounds.
Core Application: Synthesis of Bioactive Sulfonamides
The primary application of this compound in medicinal chemistry is in the synthesis of novel sulfonamides. The reaction involves the nucleophilic attack of an amine on the electrophilic sulfur atom of the sulfonyl chloride, displacing the chloride and forming a stable sulfonamide bond. This straightforward synthetic route allows for the generation of large libraries of N-substituted 4-(methylthio)benzenesulfonamides for screening as potential enzyme inhibitors and other therapeutic agents.[1]
Therapeutic Potential of Structurally Related Sulfonamide Derivatives
While specific biological data for direct derivatives of this compound is emerging, extensive research on structurally similar benzenesulfonamides highlights the therapeutic potential of this class of compounds. The insights gained from these related molecules provide a strong rationale for the exploration of this compound in drug discovery programs.
Anticancer Activity
Derivatives of substituted benzenesulfonamides have demonstrated significant cytotoxic effects against various cancer cell lines.[2][3][4][5] The mechanisms of action often involve the induction of apoptosis and the activation of caspases.[2][3][5] The following table summarizes the in vitro anticancer activity of several benzenesulfonamide derivatives that share structural similarities with compounds that could be synthesized from this compound.
Table 1: In Vitro Anticancer Activity of Structurally Related Benzenesulfonamide Derivatives
| Compound Class | Specific Compound(s) | Cancer Cell Line(s) | IC50 (µM) | Reference(s) |
| 2-(Aylmethylthio)-4-chloro-N-(5-aryl-1,2,4-triazin-3-yl)benzenesulfonamides | Compound 37 (R² = 1-naphthyl, Ar = 4-CF₃-C₆H₄) | HeLa | 34 | [2] |
| HCT-116 | 36 | [2] | ||
| Compound 46 | MCF-7 | Not specified, but induced apoptosis | [2] | |
| 3-(2-Alkylthio-4-chloro-5-methylbenzenesulfonyl)-2-(1-phenyl-3-arylprop-2-enylideneamino)guanidine Derivatives | Compound 20 | Mean of MCF-7, HeLa, HCT-116 | 12.8 | [3] |
| Compound 24 | Mean of MCF-7, HeLa, HCT-116 | 12.7 | [3] | |
| Compound 30 | HCT-116 | 8 | [3] | |
| 2-Benzylthio-4-chlorobenzenesulfonamides | Compound 18 (N-(2-benzoxazolyl)-2-benzylthio-4-chloro-5-(4-fluorophenylcarbamoyl)benzenesulfonamide) | NCI-H522 (Non-small cell lung cancer) | GI50 = 0.1 | [4] |
| SK-MEL-2 (Melanoma) | GI50 = 0.1 | [4] |
Note: The compounds listed are structurally related to, but not direct derivatives of, this compound. The data is presented to illustrate the potential of this scaffold.
Antimicrobial Activity
In addition to anticancer properties, certain sulfonamide derivatives have shown promising antimicrobial activity, particularly against Gram-positive bacteria, including methicillin-resistant Staphylococcus aureus (MRSA).[6] These compounds have also demonstrated the ability to inhibit biofilm formation, a key factor in persistent infections.[6]
Table 2: In Vitro Antimicrobial Activity of Structurally Related Benzenesulfonamide Derivatives
| Compound Class | Specific Compound(s) | Bacterial Strain(s) | MIC (µg/mL) | Reference(s) |
| N-(2-Arylmethylthio-4-chloro-5-methylbenzenesulfonyl)amides | Compounds 8-17 | Staphylococci | 4-32 | [6] |
| Compounds 9-12, 14-16 | E. faecalis | 4-32 | [6] | |
| Compound 10 | Clinical isolates of S. aureus | 4-8 | [6] | |
| Compound 16 | Clinical isolates of S. aureus | 4-8 | [6] |
Note: The compounds listed are structurally related to, but not direct derivatives of, this compound. The data is presented to illustrate the potential of this scaffold.
Experimental Protocols
The following are generalized protocols for the synthesis and biological evaluation of sulfonamides derived from this compound, based on established methodologies for similar compounds.
Protocol 1: General Synthesis of N-Substituted 4-(Methylthio)benzenesulfonamides
This protocol describes a general method for the synthesis of sulfonamides via the reaction of this compound with a primary or secondary amine.
Materials:
-
This compound
-
Appropriate primary or secondary amine
-
Pyridine or triethylamine (as a base)
-
Dichloromethane (DCM) or Diethyl ether (as a solvent)
-
10% Sodium hydroxide (NaOH) solution
-
Hydrochloric acid (HCl), dilute solution
-
Anhydrous magnesium sulfate or sodium sulfate
-
Rotary evaporator
-
Magnetic stirrer and stir bar
-
Standard laboratory glassware
Procedure:
-
Dissolve the amine (1.0 equivalent) in the chosen solvent (e.g., DCM) in a round-bottom flask equipped with a magnetic stir bar.
-
Add the base (e.g., pyridine or triethylamine, 1.1 equivalents) to the solution and stir at room temperature.
-
In a separate container, dissolve this compound (1.05 equivalents) in the same solvent.
-
Add the this compound solution dropwise to the stirring amine solution at 0 °C (ice bath).
-
Allow the reaction mixture to warm to room temperature and stir for 6-24 hours, monitoring the reaction progress by thin-layer chromatography (TLC).
-
Upon completion, wash the reaction mixture with a dilute HCl solution to remove excess base.
-
Wash the organic layer with a 10% NaOH solution, followed by water and brine.[7]
-
Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate, filter, and concentrate under reduced pressure using a rotary evaporator.
-
Purify the crude product by recrystallization or column chromatography to yield the desired N-substituted 4-(methylthio)benzenesulfonamide.
Protocol 2: In Vitro Cytotoxicity Assessment using the MTT Assay
This protocol outlines the 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) assay, a colorimetric method to evaluate the cytotoxic effects of synthesized compounds on cancer cell lines.[8]
Materials:
-
Synthesized sulfonamide compounds
-
Human cancer cell lines (e.g., HCT-116, HeLa, MCF-7)
-
Cell culture medium (e.g., DMEM, RPMI-1640) supplemented with fetal bovine serum (FBS) and antibiotics
-
96-well microtiter plates
-
MTT solution (5 mg/mL in phosphate-buffered saline, PBS)
-
Dimethyl sulfoxide (DMSO)
-
Microplate reader
Procedure:
-
Seed the cancer cells in 96-well plates at a density of 5,000-10,000 cells per well and incubate for 24 hours to allow for cell attachment.
-
Prepare serial dilutions of the synthesized sulfonamide compounds in the cell culture medium.
-
Remove the old medium from the wells and add 100 µL of the medium containing different concentrations of the test compounds. Include a vehicle control (DMSO) and a positive control (e.g., cisplatin).
-
Incubate the plates for 24, 48, or 72 hours at 37 °C in a humidified atmosphere with 5% CO₂.
-
After the incubation period, add 20 µL of MTT solution to each well and incubate for another 4 hours.
-
Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Measure the absorbance at a wavelength of 570 nm using a microplate reader.
-
Calculate the percentage of cell viability for each concentration relative to the vehicle control and determine the IC50 value (the concentration of the compound that inhibits cell growth by 50%).
Visualizations
The following diagrams illustrate the synthetic workflow and a potential biological mechanism of action for sulfonamides derived from this compound.
Caption: Synthetic workflow for developing bioactive sulfonamides.
Caption: Hypothetical apoptosis induction pathway.
References
- 1. This compound | 1129-25-5 | Benchchem [benchchem.com]
- 2. Novel 5-Substituted 2-(Aylmethylthio)-4-chloro-N-(5-aryl-1,2,4-triazin-3-yl)benzenesulfonamides: Synthesis, Molecular Structure, Anticancer Activity, Apoptosis-Inducing Activity and Metabolic Stability | MDPI [mdpi.com]
- 3. Synthesis of 3-(2-Alkylthio-4-chloro-5-methylbenzenesulfonyl)-2-(1-phenyl-3-arylprop-2-enylideneamino)guanidine Derivatives with Pro-Apoptotic Activity against Cancer Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Synthesis and in vitro antitumor activity of novel series 2-benzylthio-4-chlorobenzenesulfonamide derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Novel 5-Substituted 2-(Aylmethylthio)-4-chloro-N-(5-aryl-1,2,4-triazin-3-yl)benzenesulfonamides: Synthesis, Molecular Structure, Anticancer Activity, Apoptosis-Inducing Activity and Metabolic Stability - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. mdpi.com [mdpi.com]
- 7. cbijournal.com [cbijournal.com]
- 8. benchchem.com [benchchem.com]
Application Notes and Protocols: Standard Reaction Conditions for Sulfonyl Chlorides
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the standard reaction conditions for sulfonyl chlorides, versatile reagents in organic synthesis. The protocols detailed herein are foundational for the synthesis of sulfonamides, sulfonate esters, and for the protection of amine functionalities, all of which are critical transformations in medicinal chemistry and drug development.
Synthesis of Sulfonamides
Sulfonamides are a cornerstone of many therapeutic agents. The most common method for their synthesis involves the reaction of a sulfonyl chloride with a primary or secondary amine.[1] This reaction is a nucleophilic substitution at the sulfur atom, where the amine attacks the electrophilic sulfur of the sulfonyl chloride, leading to the displacement of the chloride leaving group.[2] A base is typically required to neutralize the hydrogen chloride (HCl) byproduct.[2]
General Reaction Scheme:
R-SO₂Cl + R'R''NH + Base → R-SO₂NR'R'' + Base·HCl
Experimental Protocols
Protocol 1.1: Standard Synthesis of N-substituted-2,4-dichlorobenzenesulfonamides
This protocol is adapted for the synthesis of N-substituted-2,4-dichlorobenzenesulfonamides, which are of interest as carbonic anhydrase inhibitors.[2]
-
Reaction Setup: In a flame-dried round-bottom flask under an inert atmosphere (e.g., Nitrogen or Argon), dissolve the primary or secondary amine (1.1 eq) in anhydrous dichloromethane (DCM).[2]
-
Base Addition: Cool the solution to 0 °C using an ice bath. Slowly add a base such as pyridine (1.5 eq) or triethylamine to the stirred solution.[1][2]
-
Sulfonyl Chloride Addition: Dissolve 2,4-dichlorobenzenesulfonyl chloride (1.0 eq) in a minimal amount of anhydrous DCM. Add this solution dropwise to the reaction mixture at 0 °C over 15-20 minutes.[2]
-
Reaction: Allow the reaction to warm to room temperature and stir for 6-18 hours. Monitor the reaction progress using Thin Layer Chromatography (TLC).[2]
-
Workup: Upon completion, quench the reaction with water or a saturated aqueous solution of NH₄Cl.[3] Extract the aqueous layer with an organic solvent (e.g., DCM or ethyl acetate). The combined organic layers are then washed with brine, dried over anhydrous magnesium sulfate, filtered, and concentrated under reduced pressure.
-
Purification: The crude product can be purified by column chromatography on silica gel.
Protocol 1.2: Microwave-Assisted Sulfonamide Synthesis
Microwave irradiation can significantly accelerate the synthesis of sulfonamides, often leading to higher yields and shorter reaction times.
-
Reaction Setup: In a microwave-safe vial, combine the sulfonic acid or its sodium salt, an amine, and a suitable solvent.
-
Microwave Irradiation: Seal the vial and place it in a microwave reactor. Irradiate the mixture at a set temperature and time.
-
Workup and Purification: After cooling, the product can be isolated and purified using standard techniques as described in Protocol 1.1.
Troubleshooting Common Issues
A common side reaction, particularly with primary amines, is di-sulfonylation. To minimize this, a slight excess of the primary amine (1.1 to 1.5 equivalents) should be used, and the sulfonyl chloride should be added dropwise at a low temperature (0 °C or lower).[3]
Data Presentation: Sulfonamide Synthesis Conditions
| Sulfonyl Chloride | Amine | Base (eq) | Solvent | Temp (°C) | Time (h) | Yield (%) | Reference |
| p-toluenesulfonyl chloride | benzylic amine | Triethylamine (10) | CH₂Cl₂ | 0 | 1 | 62 | [4] |
| 2,4-Dichlorobenzenesulfonyl chloride | primary/secondary amine | Pyridine (1.5) | DCM | 0 to RT | 6-18 | - | [2] |
| p-acetaminobenzene sulfonyl chloride | Ammonia | - | Water | Boiling | 0.17-0.25 | - | [5] |
| Benzenesulfonyl chloride | 1-octylamine | NaOH (1.0 M) | Water | RT | - | 98 | [6] |
| Benzenesulfonyl chloride | Dibutylamine | NaOH (1.0 M) | Water | RT | - | 94 | [6] |
Synthesis of Sulfonate Esters
Sulfonate esters are valuable intermediates in organic synthesis, often used as leaving groups in nucleophilic substitution reactions. They are typically prepared by reacting a sulfonyl chloride with an alcohol or a phenol in the presence of a base.[7][8]
General Reaction Scheme:
R-SO₂Cl + R'-OH + Base → R-SO₂OR' + Base·HCl
Experimental Protocols
Protocol 2.1: General Procedure for the Sulfonylation of Phenols
-
Reaction Setup: In an oven-dried flask, dissolve the phenol (1.0 eq) and pyridine (2.0 eq) in dichloromethane (CH₂Cl₂).[9]
-
Sulfonyl Chloride Addition: Add the sulfonyl chloride (1.0 eq) to the solution.[9]
-
Reaction: Stir the reaction mixture at room temperature for 12 hours.[9]
-
Workup: Dilute the reaction mixture with ethyl acetate and perform an aqueous extraction. The organic layer is dried and concentrated.[9]
-
Purification: Purify the crude product by silica gel column chromatography.[9]
Protocol 2.2: Catalytic Sulfonylation of Alcohols
-
Reaction Setup: To a stirred solution of the alcohol (1.0 eq) in a suitable solvent (e.g., dichloromethane, acetonitrile), add triethylamine (1.5-2.5 eq) and a catalytic amount of a tertiary amine like trimethylamine (0.1-1.0 eq).[10]
-
Sulfonyl Chloride Addition: Add the sulfonyl chloride (e.g., p-toluenesulfonyl chloride or methanesulfonyl chloride) to the mixture at a controlled temperature, typically between -10 to 10 °C.[10]
-
Reaction: Stir the reaction for 1 to 5 hours.[10]
-
Workup and Purification: Standard aqueous workup and chromatographic purification are performed to isolate the sulfonate ester.
Data Presentation: Sulfonate Ester Synthesis Conditions
| Sulfonyl Chloride | Alcohol/Phenol | Base (eq) | Solvent | Temp (°C) | Time (h) | Yield (%) | Reference |
| Methanesulfonyl chloride | Phenol | Pyridine (2.0) | CH₂Cl₂ | RT | 12 | 97 | [9][11] |
| p-Toluenesulfonyl chloride | 3,5-dimethylphenol | Pyridine (2.0) | CH₂Cl₂ | RT | 12 | 90 | [11] |
| p-Toluenesulfonyl chloride | 1-octanol | Et₃N (1.5-2.5) / Me₃N (0.1-1.0) | CH₂Cl₂ | -10 to 10 | 1-5 | - | [10] |
| Methanesulfonyl chloride | Alcohol | TEA (1.6) | DCM | 0 to RT | 18 | quant. | [12] |
| p-Toluenesulfonyl chloride | Alcohol | DIEA (2.0) | DCM | RT | 48 | 62 | [12] |
Sulfonyl Chlorides as Protecting Groups for Amines
Sulfonamides are exceptionally stable, making them excellent protecting groups for amines that can withstand a wide range of reaction conditions.[13] The 2-(trimethylsilyl)ethanesulfonyl (SES) group is particularly useful due to its stability and relatively mild removal conditions.[13][14]
General Reaction Scheme for Protection:
R-NH₂ + (CH₃)₃SiCH₂CH₂SO₂Cl + Base → R-NHSO₂CH₂CH₂(CH₃)₃Si + Base·HCl
Experimental Protocols
Protocol 3.1: Installation of the SES Protecting Group
-
Reaction Setup: Dissolve the primary or secondary amine in a suitable solvent.
-
Base and Reagent Addition: Add a base, typically a tertiary amine like triethylamine or sodium hydride, followed by 2-(trimethylsilyl)ethanesulfonyl chloride (SES-Cl).[13]
-
Reaction: Stir the reaction at room temperature until completion, as monitored by TLC.
-
Workup and Purification: Perform a standard aqueous workup and purify the N-SES protected amine by chromatography.
Protocol 3.2: Deprotection of the SES Group
The SES group is typically removed using a fluoride source.
-
Reaction Setup: Dissolve the SES-protected amine in a solvent such as N,N-dimethylformamide (DMF) or acetonitrile.
-
Deprotection: Add cesium fluoride (CsF) or tetrabutylammonium fluoride (TBAF) and heat the reaction mixture.[13]
-
Workup: After the reaction is complete, perform an aqueous workup to isolate the deprotected amine. The byproducts, TMS-F, ethylene, and sulfur dioxide, are volatile.[13]
Data Presentation: Conditions for Amine Protection and Deprotection
| Protecting Group | Protection Conditions | Deprotection Conditions | Reference |
| 2-(trimethylsilyl)ethanesulfonyl (SES) | SES-Cl, tertiary amine or NaH | CsF in DMF; TBAF in acetonitrile (heated) | [13] |
| o-nitrobenzenesulfonyl (oNBS) | o-nitrobenzenesulfonyl chloride, collidine in CH₂Cl₂, 2h | β-mercaptoethanol, DBU in DMF, 30 min | [15] |
Visualizations
Caption: Mechanism of Sulfonamide Formation.
Caption: General Experimental Workflow for Sulfonylation.
References
- 1. researchgate.net [researchgate.net]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. An Expedient Synthesis of Sulfinamides from Sulfonyl Chlorides - PMC [pmc.ncbi.nlm.nih.gov]
- 5. alrasheedcol.edu.iq [alrasheedcol.edu.iq]
- 6. researchgate.net [researchgate.net]
- 7. Sulfonyl halide - Wikipedia [en.wikipedia.org]
- 8. eurjchem.com [eurjchem.com]
- 9. researchgate.net [researchgate.net]
- 10. JP2000219669A - Sulfonylation of alcohol - Google Patents [patents.google.com]
- 11. researchgate.net [researchgate.net]
- 12. Alcohol to Chloride - Sulfonyl Chlorides (R-SO2Cl) [commonorganicchemistry.com]
- 13. Organic Syntheses Procedure [orgsyn.org]
- 14. 保护/去保护试剂 [sigmaaldrich.com]
- 15. EP0941104A1 - Peptide synthesis with sulfonyl protecting groups - Google Patents [patents.google.com]
Application of 4-(Methylthio)benzenesulfonyl Chloride in Chiral Resolution of Racemates: A Methodological Overview
For Researchers, Scientists, and Drug Development Professionals
The resolution of racemic mixtures into their constituent enantiomers is a critical process in the development of pharmaceuticals and other bioactive molecules, as individual enantiomers often exhibit distinct pharmacological and toxicological profiles. One established strategy for chiral resolution involves the derivatization of a racemic analyte with a chiral reagent to form a mixture of diastereomers. These diastereomers, possessing different physicochemical properties, can then be separated using standard chromatographic techniques. This application note explores the potential use of 4-(Methylthio)benzenesulfonyl chloride as a derivatizing agent for the chiral resolution of racemic compounds, particularly amines and alcohols.
While specific, detailed application notes for this compound in this context are not widely documented in readily available literature, the principles of sulfonamide and sulfonate ester formation are well-established. This document outlines a generalized protocol based on analogous reactions with other sulfonyl chlorides, providing a foundational methodology for researchers to develop specific applications.
Principle of the Method
The underlying principle involves the reaction of a racemic amine or alcohol with the achiral derivatizing agent, this compound, in the presence of a chiral catalyst or by reacting it with an already resolved chiral amine/alcohol. In the more common approach, the racemic mixture (e.g., a racemic amine) is reacted with an enantiomerically pure chiral resolving agent to form diastereomers. However, for the purpose of this note, we will focus on the derivatization of a racemic analyte with this compound itself, which would necessitate a chiral stationary phase for subsequent separation, or the use of a chiral auxiliary in the reaction.
The reaction of this compound with a racemic primary or secondary amine, in the presence of a base, yields a mixture of diastereomeric sulfonamides. Similarly, reaction with a racemic alcohol yields diastereomeric sulfonate esters.
Reaction Scheme for a Racemic Amine:
(R/S)-Amine + this compound → (R)-Sulfonamide + (S)-Sulfonamide (as diastereomeric pairs if a chiral auxiliary is used)
These resulting diastereomers can then be separated by chromatography, typically High-Performance Liquid Chromatography (HPLC), owing to their different interactions with the stationary phase. Subsequent cleavage of the sulfonyl group, if required, would yield the separated enantiomers.
Experimental Protocols
The following are generalized protocols for the derivatization of racemic amines and alcohols with this compound. It is crucial to note that optimization of reaction conditions (e.g., solvent, base, temperature, and reaction time) is essential for specific substrates.
Protocol 1: Derivatization of a Racemic Primary/Secondary Amine
Materials:
-
Racemic amine
-
This compound
-
Anhydrous aprotic solvent (e.g., Dichloromethane (DCM), Tetrahydrofuran (THF), Acetonitrile)
-
Tertiary amine base (e.g., Triethylamine (TEA), Diisopropylethylamine (DIPEA)) or Pyridine
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Brine (saturated aqueous NaCl solution)
-
Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)
-
Silica gel for column chromatography
-
Solvents for chromatography (e.g., hexane, ethyl acetate)
Procedure:
-
Reaction Setup: In a dry round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), dissolve the racemic amine (1.0 equivalent) in the chosen anhydrous solvent.
-
Addition of Base: Add the tertiary amine base (1.1 - 1.5 equivalents) to the solution and stir.
-
Addition of Derivatizing Agent: Cool the mixture to 0 °C in an ice bath. Slowly add a solution of this compound (1.0 - 1.2 equivalents) in the same anhydrous solvent.
-
Reaction: Allow the reaction mixture to warm to room temperature and stir for 2-24 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Work-up:
-
Quench the reaction by adding saturated aqueous NaHCO₃ solution.
-
Transfer the mixture to a separatory funnel and extract with an organic solvent (e.g., DCM or ethyl acetate).
-
Wash the organic layer sequentially with water and brine.
-
Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate under reduced pressure.
-
-
Purification: Purify the crude mixture of diastereomeric sulfonamides by silica gel column chromatography to separate the two diastereomers.
-
Analysis: Analyze the purified diastereomers by HPLC on a suitable column to determine the diastereomeric ratio and by Nuclear Magnetic Resonance (NMR) spectroscopy and Mass Spectrometry (MS) to confirm their structures. Chiral HPLC can be used to determine the enantiomeric excess of the separated products after removal of the derivatizing group.
Protocol 2: Derivatization of a Racemic Alcohol
The protocol for derivatizing a racemic alcohol is similar to that for amines, with the key difference being the formation of a sulfonate ester.
Procedure:
Follow the same steps as in Protocol 1, substituting the racemic amine with the racemic alcohol. The reaction may require slightly different conditions (e.g., longer reaction times or a stronger base) depending on the reactivity of the alcohol.
Data Presentation
As no specific experimental data for the chiral resolution using this compound was found in the literature search, a template for data presentation is provided below. Researchers should populate this table with their experimental results.
| Racemic Analyte | Diastereomer 1 Retention Time (min) | Diastereomer 2 Retention Time (min) | Resolution (Rs) | Diastereomeric Ratio | Yield (%) |
| Example Amine A | t_R1 | t_R2 | X.XX | Y:Z | W |
| Example Alcohol B | t_R1 | t_R2 | X.XX | Y:Z | W |
Visualization of Experimental Workflow
The following diagrams illustrate the general workflows for the derivatization and separation process.
Caption: Workflow for the chiral resolution of a racemic amine.
Caption: Logical steps in chiral resolution via derivatization.
Conclusion
Application Note: High-Performance Liquid Chromatography (HPLC) Analysis of Amines Using Pre-Column Derivatization
Audience: Researchers, scientists, and drug development professionals.
Introduction: The sensitive and accurate quantification of amines, including amino acids, biogenic amines, and pharmaceutical compounds, is critical in biomedical research, drug development, and food safety.[1] Many of these compounds lack a native chromophore or fluorophore, making their direct detection by High-Performance Liquid Chromatography (HPLC) with UV-Vis or Fluorescence Detection (FLD) challenging.[1][2] Chemical derivatization overcomes this limitation by attaching a molecule (a derivatizing agent) to the amine, which imparts strong UV-absorbing or fluorescent properties to the analyte.[1] This pre-column derivatization approach enhances detection sensitivity, often to the picomole or femtomole level, and can improve the chromatographic separation of the analytes.[1][2]
This document provides detailed protocols for amine analysis using three common derivatizing agents: Dansyl Chloride, o-Phthalaldehyde (OPA), and 9-Fluorenylmethoxycarbonyl Chloride (FMOC-Cl).
Performance Comparison of Common Derivatizing Agents
The choice of derivatizing agent depends on the specific amines of interest (primary, secondary, or both), required sensitivity, and desired sample throughput. The table below summarizes the key characteristics of three widely used agents.
| Feature | Dansyl Chloride (Dns-Cl) | o-Phthalaldehyde (OPA) | 9-Fluorenylmethoxycarbonyl Chloride (FMOC-Cl) |
| Reactivity | Primary & Secondary Amines.[3][4] | Primary Amines only (in the presence of a thiol).[5][6] | Primary & Secondary Amines.[1] |
| Principle | Forms stable, fluorescent N-dansyl-sulfonamide derivatives.[2] | Forms fluorescent isoindole derivatives with a thiol (e.g., 2-mercaptoethanol).[5][7] | Forms stable, highly fluorescent N-substituted carbamate derivatives.[1] |
| Derivative Stability | Highly Stable.[4][8] | Unstable; requires prompt analysis or reaction quenching.[5][6][9] | Highly Stable.[10] |
| Typical Reaction | 30-60 min at 60-80°C, pH 9.5-10.5.[2][4] | < 2 minutes at room temperature, pH 9-11.5.[5][9] | 5-40 minutes at room temperature, alkaline pH.[11][12] |
| Detection (FLD) | Ex: ~330-340 nm, Em: ~530-560 nm.[13] | Ex: ~340 nm, Em: ~455 nm.[7][14] | Ex: ~265 nm, Em: ~315 nm.[15] |
| Sensitivity (LOD) | pmol to fmol range; 0.015–0.075 µg/mL reported for biogenic amines.[2][4] | pmol range; 40 pmol/mL reported for histidine and lysine.[16] | fmol range.[1] |
| Advantages | Reacts with both primary and secondary amines; derivatives are very stable.[4][8] | Very fast reaction at room temperature; low reagent background.[6] | High sensitivity; stable derivatives; reacts with both primary and secondary amines.[1] |
| Disadvantages | Slower reaction requiring elevated temperatures.[3] | Only reacts with primary amines; derivatives are unstable.[5][6] | Reagent hydrolysis product can interfere with chromatography.[10] |
Experimental Protocols
Protocol 1: Amine Analysis using Dansyl Chloride (Dns-Cl) Derivatization
This protocol describes the pre-column derivatization of primary and secondary amines using Dansyl Chloride for HPLC-FLD analysis.
1. Principle Dansyl chloride reacts with the unprotonated amino group of primary and secondary amines under alkaline conditions (pH 9.5-10.5) to form highly stable and fluorescent N-dansyl-sulfonamide adducts.[2] The reaction is typically performed at an elevated temperature to ensure completion.[2][17]
2. Reagents and Materials
-
Standards: Amine standards of interest.
-
Dansyl Chloride Solution (5 mg/mL): Prepare fresh by dissolving 50 mg of Dansyl Chloride in 10 mL of acetone or acetonitrile. Store protected from light.[2][4]
-
Derivatization Buffer (100 mM Sodium Carbonate/Bicarbonate, pH ~9.8): Dissolve 0.24 g of sodium bicarbonate and 0.23 g of sodium carbonate in 50 mL of ultrapure water.[2][18]
-
Quenching Solution (e.g., 10% Methylamine HCl): To consume excess Dansyl Chloride.[19]
-
Solvents: HPLC-grade acetonitrile (ACN), methanol (MeOH), and ultrapure water.
-
Sample Diluent: 0.1 M HCl.
3. Derivatization Procedure
-
Sample Preparation: Prepare amine standards or samples in the appropriate concentration range using 0.1 M HCl.
-
Reaction Setup: In a microcentrifuge tube, add 100 µL of the sample or standard.
-
Add 100 µL of Derivatization Buffer (pH 9.8).[20]
-
Add 200 µL of the freshly prepared Dansyl Chloride solution.[20]
-
Vortex the mixture thoroughly.
-
Incubation: Incubate the reaction mixture in a heating block at 60°C for 45-60 minutes. The incubation should be performed in the dark to prevent photodegradation.[2][4]
-
Quenching: After incubation, cool the mixture to room temperature. Add 20 µL of Quenching Solution to stop the reaction and consume excess reagent. Vortex and let stand for 5-10 minutes.[2][19]
-
Final Preparation: Centrifuge the mixture if any precipitate forms. Filter the supernatant through a 0.22 µm syringe filter before HPLC injection.
4. Suggested HPLC-FLD Conditions
-
Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm).
-
Mobile Phase A: 25 mM Sodium Acetate buffer, pH 5.9.[2]
-
Mobile Phase B: Acetonitrile (ACN).[2]
-
Gradient: A time-gradient elution is typically required to separate the derivatized amines (e.g., 20% B to 80% B over 30 minutes).
-
Flow Rate: 1.0 mL/min.
-
Injection Volume: 20 µL.
-
Fluorescence Detector: Excitation at 339 nm, Emission at 531 nm.[13]
Protocol 2: Amine Analysis using o-Phthalaldehyde (OPA)
This protocol is for the rapid derivatization of primary amines using OPA for HPLC-FLD analysis.
1. Principle OPA reacts with primary amines in the presence of a thiol (e.g., 2-mercaptoethanol) at an alkaline pH to rapidly form a highly fluorescent 1-alkyl-2-thioalkyl-substituted isoindole.[5][7] The reaction is typically complete in under two minutes at room temperature.[5] Because the resulting derivatives can be unstable, the timing between derivatization and injection should be consistent and prompt.[6][7]
2. Reagents and Materials
-
Standards: Primary amine standards of interest.
-
Internal Standard (IS): 1,7-diaminoheptane or similar compound not present in samples.[7]
-
Extraction Solution: 0.4 M Perchloric Acid (HClO₄).[7]
-
Buffer: 0.1 M Sodium Borate Buffer, pH 10.2.[7]
-
OPA Derivatization Reagent: Prepare fresh daily and store in a dark vial.[7]
-
Dissolve 50 mg of OPA in 1.25 mL of methanol.
-
Add 11.2 mL of 0.1 M Sodium Borate Buffer (pH 10.2).
-
Add 50 µL of 2-mercaptoethanol (or another thiol like 3-mercaptopropionic acid).
-
-
Solvents: HPLC-grade ACN, MeOH, and ultrapure water.
3. Derivatization Procedure
-
Sample Preparation: For solid samples, homogenize 5 g of the sample with 20 mL of 0.4 M perchloric acid. Centrifuge at 10,000 rpm for 10 minutes. Collect the supernatant.[7] For liquid samples or standards, dilute as needed.
-
Reaction Setup: This procedure is often automated in an autosampler. In a vial, mix the sample, borate buffer, and OPA reagent. A typical ratio is 1 part sample to 2 parts OPA reagent.
-
Incubation: Allow the reaction to proceed for 1-2 minutes at room temperature.
-
Injection: Inject the mixture directly into the HPLC system. The time from mixing to injection must be precisely controlled for reproducibility due to derivative instability.[7] Some methods add a small amount of acid to stop the reaction before injection.[5]
4. Suggested HPLC-FLD Conditions
-
Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm).
-
Mobile Phase A: Aqueous buffer (e.g., 50 mM sodium phosphate, pH 7.2).
-
Mobile Phase B: ACN/MeOH/Water mixture (e.g., 50:40:10 v/v/v).
-
Gradient: A gradient program is used to resolve the different amine derivatives.
-
Flow Rate: 1.0 mL/min.
-
Injection Volume: 20 µL.
-
Fluorescence Detector: Excitation at 340 nm, Emission at 455 nm.[14]
Visualized Workflows and Principles
The following diagrams illustrate the general workflow for amine analysis and the underlying principle of derivatization.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. scribd.com [scribd.com]
- 4. Determination of Biogenic Amines in Different Parts of Lycium barbarum L. by HPLC with Precolumn Dansylation - PMC [pmc.ncbi.nlm.nih.gov]
- 5. diva-portal.org [diva-portal.org]
- 6. researchgate.net [researchgate.net]
- 7. benchchem.com [benchchem.com]
- 8. fs.usda.gov [fs.usda.gov]
- 9. interchim.fr [interchim.fr]
- 10. researchgate.net [researchgate.net]
- 11. ikm.org.my [ikm.org.my]
- 12. academic.oup.com [academic.oup.com]
- 13. researchgate.net [researchgate.net]
- 14. researchgate.net [researchgate.net]
- 15. researchgate.net [researchgate.net]
- 16. HPLC method for analysis of free amino acids in fish using o-phthaldialdehyde precolumn derivatization - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. researchgate.net [researchgate.net]
- 18. Targeted quantification of amino acids by dansylation - PMC [pmc.ncbi.nlm.nih.gov]
- 19. cardinalscholar.bsu.edu [cardinalscholar.bsu.edu]
- 20. benchchem.com [benchchem.com]
Application of 4-(Methylthio)benzenesulfonyl Chloride in Peptide Sequencing: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Note on 4-(Methylthio)benzenesulfonyl Chloride: Extensive literature searches did not yield specific protocols or established applications for this compound (Mts-Cl) in peptide sequencing. However, the use of benzenesulfonyl chloride derivatives for N-terminal peptide analysis is a well-established technique. A prominent and extensively documented example is 5-(dimethylamino)naphthalene-1-sulfonyl chloride, commonly known as dansyl chloride . This document will provide detailed application notes and protocols for peptide sequencing using dansyl chloride as a representative and highly effective benzenesulfonyl chloride reagent. The principles and procedures described herein are likely adaptable for other sulfonyl chlorides, should they be investigated for similar purposes.
Introduction: N-Terminal Peptide Sequencing with Dansyl Chloride
Determining the amino acid sequence of a peptide is crucial for understanding its function, confirming its identity, and in the development of peptide-based therapeutics. N-terminal sequencing involves the specific labeling and subsequent identification of the first amino acid residue of a peptide chain.
Dansyl chloride is a highly sensitive reagent used for the fluorescent labeling of the N-terminal α-amino group of a peptide, as well as the ε-amino group of lysine residues.[1] The reaction forms a stable sulfonamide bond that is resistant to acid hydrolysis.[2] This allows for the complete breakdown of the peptide into its constituent amino acids, leaving the N-terminal amino acid tagged with a fluorescent dansyl group. The high fluorescence of the dansyl moiety enables the detection of the labeled amino acid at the picomole level, making this method significantly more sensitive than older chromophoric methods like those using Sanger's reagent (1-fluoro-2,4-dinitrobenzene).[1][3]
This technique can be used for two primary applications in peptide sequencing:
-
N-Terminal Amino Acid Identification: A direct method to identify the first amino acid of a peptide.
-
Dansyl-Edman Sequential Sequencing: An iterative method that combines the high sensitivity of dansyl chloride for identification with the sequential cleavage of amino acids from the N-terminus using the Edman degradation chemistry.[1][4][5]
Principle of the Method
The core of the dansyl method lies in a two-step process:
-
Dansylation: The peptide is reacted with dansyl chloride under alkaline conditions (pH 9.5-10.0).[6] The unprotonated N-terminal α-amino group acts as a nucleophile, attacking the sulfonyl chloride to form a stable, fluorescent N-dansyl-peptide.
-
Hydrolysis and Identification: The dansylated peptide is then subjected to acid hydrolysis, which cleaves all peptide bonds. The resulting mixture contains free amino acids from the internal and C-terminal positions, and the fluorescent, acid-stable N-dansyl-amino acid from the N-terminus. This labeled amino acid is then identified by chromatographic methods, typically High-Performance Liquid Chromatography (HPLC) or Thin-Layer Chromatography (TLC), by comparing its retention time or migration with that of known dansyl-amino acid standards.[2]
Data Presentation: Quantitative Parameters for Dansylation
The success of the dansylation reaction is dependent on several critical parameters. The following table summarizes the key quantitative data for optimal peptide labeling.
| Parameter | Recommended Value/Range | Notes |
| pH | 9.5 - 10.5 | Alkaline conditions are essential to ensure the N-terminal amino group is unprotonated and thus nucleophilic. Above pH 10.5, hydrolysis of dansyl chloride becomes a significant competing reaction.[6] |
| Buffer System | 0.1 - 0.2 M Sodium Bicarbonate | A non-amine-containing buffer is crucial to prevent reaction with the buffer itself. |
| Dansyl Chloride Concentration | >100-fold molar excess over peptide | A large excess of the reagent drives the reaction to completion. A typical concentration is 5 mg/mL in a suitable organic solvent.[1] |
| Reaction Temperature | 37°C - 75°C | The reaction can be performed at various temperatures. Common conditions include 37°C for 1-2 hours or 60°C for 30-60 minutes.[1] |
| Reaction Time | 30 - 120 minutes | Dependent on the temperature and the specific peptide. |
| Detection Wavelengths | Excitation: ~335-340 nmEmission: ~510-526 nm | The dansyl group provides a strong fluorescent signal, allowing for high-sensitivity detection.[1][7] |
Experimental Protocols
Protocol 1: N-Terminal Amino Acid Identification
This protocol outlines the procedure for identifying the N-terminal amino acid of a purified peptide.
Materials:
-
Purified peptide sample (1-10 nmol)
-
Dansyl chloride solution (5 mg/mL in anhydrous acetone or acetonitrile, freshly prepared)
-
0.2 M Sodium bicarbonate buffer (pH 9.5-10.0)
-
6 M Hydrochloric acid (HCl)
-
Acetone
-
Dansyl-amino acid standards
-
HPLC system with a fluorescence detector or TLC plates (polyamide)
Procedure:
-
Sample Preparation: Dissolve the peptide sample in 100 µL of 0.2 M sodium bicarbonate buffer in a small reaction vial.
-
Dansylation Reaction: Add 100 µL of the dansyl chloride solution to the peptide sample. Vortex briefly and incubate the mixture at 37°C for 1 hour or 60°C for 30 minutes in the dark.
-
Drying: After incubation, evaporate the solvent completely under a stream of nitrogen or in a vacuum centrifuge.
-
Acid Hydrolysis: Add 200 µL of 6 M HCl to the dried sample. Seal the vial under vacuum and incubate at 110°C for 12-18 hours to hydrolyze the peptide bonds.
-
Sample Finalization: After hydrolysis, cool the sample and evaporate the HCl under vacuum. Re-dissolve the residue in a suitable solvent for chromatographic analysis (e.g., 50% acetonitrile/water).
-
Chromatographic Analysis:
-
HPLC: Inject the sample onto a reversed-phase C18 column and elute with a suitable gradient (e.g., acetonitrile/water with 0.1% trifluoroacetic acid). Monitor the fluorescence at an excitation wavelength of ~340 nm and an emission wavelength of ~510 nm.
-
TLC: Spot the sample onto a polyamide TLC plate. Develop the chromatogram in two dimensions using appropriate solvent systems.
-
-
Identification: Compare the retention time (HPLC) or spot position (TLC) of the unknown fluorescent derivative with those of the dansyl-amino acid standards to identify the N-terminal amino acid.
Protocol 2: Dansyl-Edman Sequential Sequencing
This protocol combines the Edman degradation for sequential cleavage with the dansyl method for sensitive identification of the newly exposed N-terminal amino acid at each cycle.
Materials:
-
All materials from Protocol 1
-
Phenyl isothiocyanate (PITC)
-
Pyridine
-
Anhydrous trifluoroacetic acid (TFA)
-
Organic solvent for extraction (e.g., n-butyl acetate)
Procedure (per cycle):
-
Edman Coupling: Dissolve the peptide in a pyridine/water solution. Add PITC and incubate to form the phenylthiocarbamoyl (PTC)-peptide. Dry the sample completely.
-
Cleavage: Add anhydrous TFA to the dried PTC-peptide. This cleaves the N-terminal amino acid as an anilinothiazolinone (ATZ) derivative, leaving the rest of the peptide intact but one residue shorter.
-
Extraction: Extract the ATZ derivative with an organic solvent. For the dansyl-Edman method, this extract is discarded. [5]
-
Sampling for Dansylation: Take a small aliquot (e.g., 5-10%) of the remaining shortened peptide.
-
N-Terminal Identification: Subject this aliquot to the complete dansylation and hydrolysis procedure as described in Protocol 1 (steps 1-7) to identify the newly exposed N-terminal amino acid.
-
Next Cycle: Dry the remaining 90-95% of the shortened peptide and subject it to the next cycle of Edman degradation (steps 1-3 of this protocol).
-
Repeat: Continue this cyclical process until the desired length of the peptide sequence is determined or the signal is lost.
Visualizations
Chemical Reaction and Workflows
Caption: The reaction of a peptide's N-terminal amine with dansyl chloride.
Caption: Workflow for N-terminal amino acid identification using dansyl chloride.
Caption: The iterative workflow of the Dansyl-Edman sequencing method.
Advantages and Limitations
Advantages:
-
High Sensitivity: The fluorescent nature of the dansyl group allows for the detection of N-terminal amino acids in the picomole range.[1]
-
Robust Chemistry: The sulfonamide bond formed is stable to acid hydrolysis, ensuring the integrity of the labeled amino acid during the procedure.[2]
-
Versatility: Can be used for simple N-terminal identification or for more comprehensive sequential sequencing in conjunction with Edman degradation.
Limitations:
-
Destructive Method: The peptide is hydrolyzed and therefore consumed during the analysis.
-
Lysine Labeling: Dansyl chloride also reacts with the ε-amino group of lysine residues, which can complicate the analysis if not properly accounted for with standards.
-
Labor-Intensive: The Dansyl-Edman method, in particular, is a manual, multi-step process for each amino acid in the sequence.
-
Not Suitable for Blocked N-termini: If the N-terminus of the peptide is chemically modified (e.g., acetylated), it will not react with dansyl chloride.
Conclusion
While modern mass spectrometry techniques have become the primary tools for high-throughput de novo peptide sequencing, the dansyl chloride method remains a valuable and highly sensitive technique for N-terminal amino acid identification. Its application in the Dansyl-Edman procedure was a cornerstone of early protein sequencing efforts. For today's researchers, this method offers a cost-effective and robust approach for validating N-termini of synthetic or recombinant peptides, confirming results from other techniques, and for educational purposes in protein chemistry. The principles outlined provide a strong foundation for the use of sulfonyl chloride reagents in peptide analysis.
References
- 1. benchchem.com [benchchem.com]
- 2. The dansyl method for identifying N-terminal amino acids - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. quora.com [quora.com]
- 4. The Dansyl-Edman Method for Manual Peptide Sequencing | Springer Nature Experiments [experiments.springernature.com]
- 5. The dansyl-edman method for Peptide sequencing - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. benchchem.com [benchchem.com]
- 7. fs.usda.gov [fs.usda.gov]
Application Notes and Protocols: Creating Fluorescent Tags with Sulfonyl Chloride Reagents
For Researchers, Scientists, and Drug Development Professionals
Introduction
Sulfonyl chloride reagents are a class of amine-reactive compounds widely utilized in bioconjugation to create fluorescently labeled molecules.[1] The fundamental reaction involves the nucleophilic attack of a primary or secondary amine on the electrophilic sulfur atom of the sulfonyl chloride group (R-SO₂Cl).[1] This results in the formation of a highly stable sulfonamide bond, covalently linking the fluorescent dye to the target molecule, which is often a protein or peptide.[1][2]
The most frequently targeted amino acid residues in proteins are the ε-amino group of lysine and the N-terminal α-amino group.[3][4] The reaction is highly pH-dependent, with optimal conditions typically in the alkaline range (pH 9-10) to ensure the amino groups are deprotonated and thus more nucleophilic.[2][4] However, the high reactivity of sulfonyl chlorides also makes them susceptible to hydrolysis in aqueous solutions, a factor that must be carefully managed during the labeling procedure.[5][6]
Commonly used sulfonyl chloride-based fluorescent dyes include Dansyl Chloride and Texas Red Sulfonyl Chloride. Dansyl chloride conjugates exhibit a characteristic blue to blue-green fluorescence, and its fluorescence is often sensitive to the local environment, providing insights into protein conformation.[3][4][7] Texas Red is a red-emitting fluorophore, making it suitable for multicolor imaging applications and often used in conjunction with other dyes like fluorescein.[2][8]
These application notes provide an overview of the principles and protocols for using sulfonyl chloride reagents for fluorescent labeling.
Data Presentation: Quantitative Parameters for Fluorescent Labeling
The efficiency and specificity of fluorescent labeling with sulfonyl chloride reagents are influenced by several key parameters. The following tables summarize important quantitative data for two commonly used reagents, Dansyl Chloride and Texas Red Sulfonyl Chloride.
Table 1: Reaction Conditions for Dansyl Chloride Labeling
| Parameter | Recommended Value/Range | Notes |
| pH | 9.5 - 10.0[4] | Ensures deprotonation of primary and secondary amines for nucleophilic attack. |
| Molar Excess of Dye | >100-fold[9] | Drives the reaction towards completion, but excess must be removed. |
| Reaction Temperature | Room temperature to 75°C[3][9] | Higher temperatures can increase reaction rate but may affect protein stability. |
| Reaction Time | 5 minutes to 2 hours[3] | Dependent on temperature and the specific protein being labeled. |
| Solvent for Stock | Acetonitrile or DMF[9][10] | Sulfonyl chlorides are unstable in DMSO.[10] |
Table 2: Reaction Conditions for Texas Red Sulfonyl Chloride Labeling
| Parameter | Recommended Value/Range | Notes |
| pH | 9.0[2] | Optimal for reaction with primary amines. |
| Protein Concentration | 1 - 5 mg/mL[2] | A common starting concentration for labeling reactions. |
| Reaction Temperature | On ice (for initial steps)[2] | Helps to control the reaction rate and minimize hydrolysis. |
| Reaction Time | 1 hour[2] | A typical incubation time for the labeling reaction. |
| Quenching | Not explicitly required | Excess reagent hydrolyzes to a water-soluble form, easily removed by dialysis or desalting.[2] |
Experimental Protocols
Protocol 1: General Protein Labeling with Dansyl Chloride
This protocol provides a general guideline for the fluorescent labeling of proteins with Dansyl Chloride.[3] Optimization may be required for specific proteins and applications.
Materials:
-
Protein of interest in a suitable buffer (amine-free, e.g., phosphate buffer)
-
Dansyl Chloride
-
Anhydrous dimethylformamide (DMF) or acetonitrile[10]
-
Labeling buffer (e.g., 0.1 M sodium bicarbonate, pH 9.5-10.0)[4]
-
Quenching solution (e.g., 10% (v/v) ammonium hydroxide)[3]
-
Desalting column or dialysis equipment
Procedure:
-
Protein Preparation: Prepare a solution of the protein to be labeled in the labeling buffer at a concentration of 1-10 mg/mL.
-
Dansyl Chloride Stock Solution: Immediately before use, prepare a stock solution of Dansyl Chloride in anhydrous DMF or acetonitrile at a concentration of 5-10 mg/mL.[9][10] Note that sulfonyl chlorides are unstable in DMSO.[10]
-
Labeling Reaction: While gently vortexing the protein solution, slowly add the Dansyl Chloride stock solution to achieve the desired molar excess (e.g., >100-fold).[9]
-
Incubation: Incubate the reaction mixture at room temperature for 30-60 minutes or at 37°C for 30 minutes. The optimal time and temperature may need to be determined empirically.[3]
-
Quenching: Stop the reaction by adding a small volume of the quenching solution to react with any excess Dansyl Chloride.[3]
-
Purification: Remove the excess, unreacted Dansyl Chloride and byproducts by desalting column chromatography or dialysis against a suitable buffer (e.g., PBS).
Protocol 2: Labeling of IgG with Texas Red Sulfonyl Chloride
This protocol is adapted from the method described by Titus, et al. (1982) for labeling Immunoglobulin G (IgG) with Texas Red Sulfonyl Chloride.[2]
Materials:
-
IgG to be labeled
-
Conjugation buffer (0.1 M sodium carbonate/bicarbonate buffer, pH 9.0)[2]
-
Texas Red Sulfonyl Chloride
-
Anhydrous dimethylformamide (DMF)
-
Desalting column or dialysis equipment
-
Phosphate-buffered saline (PBS) or other suitable buffer for purification
Procedure:
-
Protein Preparation: Dissolve 1-5 mg of IgG in 1 mL of chilled conjugation buffer. Perform this step on ice.[2]
-
Texas Red Stock Solution: Prepare a stock solution of Texas Red Sulfonyl Chloride in anhydrous DMF.
-
Labeling Reaction: With rapid mixing, add 50 µL of the Texas Red Sulfonyl Chloride stock solution to the protein sample. Keep the reaction on ice.[2]
-
Incubation: Incubate the reaction mixture for 1 hour with continuous stirring.[2]
-
Purification: Separate the labeled protein from the unreacted dye and hydrolysis byproducts using a desalting column equilibrated with PBS or another suitable buffer.[2] The Texas Red-conjugated protein will appear as a purple band.[2]
Visualizations
Caption: Reaction pathway for labeling a protein with a fluorescent sulfonyl chloride reagent.
Caption: General experimental workflow for fluorescent labeling with sulfonyl chloride reagents.
References
- 1. nbinno.com [nbinno.com]
- 2. documents.thermofisher.com [documents.thermofisher.com]
- 3. benchchem.com [benchchem.com]
- 4. benchchem.com [benchchem.com]
- 5. ulab360.com [ulab360.com]
- 6. Texas Res-X and rhodamine Red-X, new derivatives of sulforhodamine 101 and lissamine rhodamine B with improved labeling and fluorescence properties - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. medchemexpress.com [medchemexpress.com]
- 8. abpbio.com [abpbio.com]
- 9. doe-mbi.ucla.edu [doe-mbi.ucla.edu]
- 10. resources.biomol.com [resources.biomol.com]
Application Notes and Protocols: 4-(Methylthio)benzenesulfonyl Chloride in the Synthesis of Heterocyclic Compounds
For Researchers, Scientists, and Drug Development Professionals
Introduction
4-(Methylthio)benzenesulfonyl chloride is a versatile reagent in organic synthesis, primarily utilized for the introduction of the 4-(methylthio)benzenesulfonyl group into various molecular scaffolds. This functional group is of significant interest in medicinal chemistry due to its presence in a wide array of biologically active compounds. The sulfonamide linkage, formed by the reaction of the sulfonyl chloride with primary or secondary amines, is a key pharmacophore known to interact with various biological targets. These N-heterocyclic sulfonamides have demonstrated a broad spectrum of pharmacological activities, including antibacterial, antifungal, anticancer, and anti-inflammatory properties.
This document provides detailed application notes and experimental protocols for the synthesis of various N-heterocyclic sulfonamides using this compound as a key building block.
General Reaction Scheme
The fundamental reaction involves the nucleophilic attack of a primary or secondary amine, typically a heteroaromatic amine, on the electrophilic sulfur atom of this compound. This reaction, often carried out in the presence of a base, results in the formation of a stable sulfonamide bond with the elimination of hydrogen chloride.
Caption: General synthesis of N-heterocyclic sulfonamides.
Applications in Heterocyclic Synthesis
Synthesis of N-(Thiazol-2-yl)-4-(methylthio)benzenesulfonamide
Thiazole-containing sulfonamides are a well-established class of compounds with diverse biological activities. The synthesis of N-(thiazol-2-yl)-4-(methylthio)benzenesulfonamide can be achieved by the reaction of 2-aminothiazole with this compound.
Experimental Protocol:
A mixture of 2-aminothiazole (2.0 mmol), this compound (2.0 mmol), and sodium carbonate (3.0 mmol) in dichloromethane (10 mL) is stirred at room temperature.[1] The reaction progress is monitored by Thin Layer Chromatography (TLC). Upon completion, distilled water (20 mL) is added, and the mixture is extracted with dichloromethane (3 x 30 mL).[1] The combined organic layers are dried over anhydrous sodium sulfate, filtered, and the solvent is evaporated under reduced pressure. The crude product is then purified by recrystallization or column chromatography on silica gel to yield the pure N-(thiazol-2-yl)-4-(methylthio)benzenesulfonamide.[1]
Quantitative Data Summary:
| Reactant 1 | Reactant 2 | Base | Solvent | Temp. (°C) | Time (h) | Yield (%) | Reference |
| 2-Aminothiazole | 4-Bromobenzenesulfonyl chloride | Sodium Acetate | Water | 80-85 | 8 | 88 | [2] |
| 2-Aminothiazole | 4-Fluorobenzenesulfonyl chloride | Sodium Acetate | Water | 80-85 | 8 | 82 | [2] |
| 2-Aminothiazole | 4-(Trifluoromethyl)benzenesulfonyl chloride | Sodium Carbonate | Dichloromethane | RT | - | 44 | [1] |
| 2-Aminothiazole | 4-Toluenesulfonyl chloride | Sodium Carbonate | Dichloromethane | RT | - | 69 | [1] |
Note: The yields are for analogous reactions with substituted benzenesulfonyl chlorides, indicating the general feasibility of the reaction.
Caption: Workflow for N-(Thiazol-2-yl)benzenesulfonamide synthesis.
Synthesis of N-(1H-Pyrazol-5-yl)-4-(methylthio)benzenesulfonamide
Pyrazole-containing sulfonamides are another important class of heterocyclic compounds with a wide range of biological activities.
Experimental Protocol:
To a solution of 3-(tert-butyl)-1-methyl-1H-pyrazol-5-amine (0.50 mmol) in acetonitrile (2.0 mL) is added triethylamine (1.2 mmol) followed by 4-methylbenzenesulfonyl chloride (1.0 mmol).[3][4] The reaction mixture is stirred at room temperature for 12 hours. After completion of the reaction, the solvent is removed, and the residue is partitioned between water and ethyl acetate. The organic layer is separated, dried over anhydrous sodium sulfate, and concentrated under reduced pressure. The crude product is purified by column chromatography on silica gel using dichloromethane as the eluent to afford the desired N-(pyrazol-5-yl)benzenesulfonamide derivative.[3][4]
Quantitative Data Summary:
| Reactant 1 | Reactant 2 | Base | Solvent | Temp. (°C) | Time (h) | Yield (%) | Reference |
| 3-(tert-Butyl)-1-methyl-1H-pyrazol-5-amine | 4-Methylbenzenesulfonyl chloride | Triethylamine | Acetonitrile | RT | 12 | 88 | [3][4] |
| 4-Hydrazinobenzenesulfonamide hydrochloride | 1-Phenylbutan-1,3-dione | - | Ethanol | Reflux | 4 | - | [5] |
Note: The first entry describes the N-sulfonylation of a pyrazole amine, while the second entry describes the synthesis of a pyrazole ring from a sulfonamide-containing hydrazine, showcasing different synthetic strategies.
Caption: Workflow for N-(Pyrazol-5-yl)benzenesulfonamide synthesis.
Synthesis of N-(Pyrimidin-2-yl)-4-(methylthio)benzenesulfonamide
Pyrimidine-based sulfonamides are of interest in drug discovery due to their structural similarity to nucleic acid bases.
Experimental Protocol:
Phenylsulfonyl guanidine (0.05 mol) and acetylacetone (0.1 mol) are mixed with triethylorthoformate (5 ml).[6] The reaction mixture is refluxed for 6 hours. After cooling, the resulting precipitate is filtered and crystallized from ethanol to yield N-(5-acetyl-4-methylpyrimidin-2-yl)benzenesulfonamide.[6] This protocol describes a cyclization reaction to form the pyrimidine ring, which is then attached to the benzenesulfonamide moiety. A more direct approach would involve the reaction of 2-aminopyrimidine with this compound in the presence of a base like pyridine.
Quantitative Data Summary:
| Reactant 1 | Reactant 2 | Reagent 3 | Solvent | Temp. (°C) | Time (h) | Yield (%) | Reference |
| Phenylsulfonyl guanidine | Acetylacetone | Triethylorthoformate | - | Reflux | 6 | 45 | [6] |
| Sulfadiazine | 4-Amino acetophenone | Acetic acid | Ethanol | Reflux | 20 | - | [7] |
Note: These protocols illustrate the synthesis of pyrimidine sulfonamides through cyclization or modification of existing sulfonamides.
Conclusion
This compound serves as a valuable synthon for the preparation of a diverse range of N-heterocyclic sulfonamides. The straightforward and generally high-yielding nature of the sulfonylation reaction makes it an attractive method for the late-stage functionalization of complex molecules in drug discovery programs. The protocols and data presented herein provide a foundation for researchers to explore the synthesis and biological evaluation of novel heterocyclic compounds incorporating the 4-(methylthio)benzenesulfonyl moiety. Further exploration of one-pot and multicomponent reactions involving this reagent could lead to more efficient and diverse synthetic routes to novel bioactive molecules.
References
- 1. Synthesis, biological investigation, and in silico studies of 2-aminothiazole sulfonamide derivatives as potential antioxidants - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Synthesis of 2-aminothiazole sulfonamides as potent biological agents: Synthesis, structural investigations and docking studies - PMC [pmc.ncbi.nlm.nih.gov]
- 3. mdpi.com [mdpi.com]
- 4. researchgate.net [researchgate.net]
- 5. 4-(3-Methyl-5-phenyl-1H-pyrazol-1-yl)benzenesulfonamide - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Synthesis and crystal structure of N-(5-acetyl-4-methylpyrimidin-2-yl)benzenesulfonamide - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
Troubleshooting & Optimization
Technical Support Center: Optimizing Reaction Yield with 4-(Methylthio)benzenesulfonyl Chloride
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in optimizing reaction yields and addressing common issues encountered when using 4-(methylthio)benzenesulfonyl chloride in their experiments.
Frequently Asked Questions (FAQs)
Q1: What is the primary application of this compound?
This compound is a versatile reagent primarily used in organic synthesis for the preparation of sulfonamides and sulfonate esters. The resulting sulfonamide functional group is a key component in a wide array of pharmaceuticals, including antibacterial agents and diuretics. The reaction involves the nucleophilic attack of a primary or secondary amine on the electrophilic sulfur atom of the sulfonyl chloride, displacing the chloride.
Q2: What are the critical parameters to control for a successful sulfonylation reaction?
Several factors are crucial for maximizing the yield and purity of sulfonamides derived from this compound:
-
Anhydrous Conditions: this compound is sensitive to moisture and can hydrolyze to the corresponding sulfonic acid. It is imperative to use anhydrous solvents and properly dried glassware.
-
Choice of Base: A non-nucleophilic organic base, such as triethylamine or pyridine, is typically used to neutralize the hydrochloric acid (HCl) generated during the reaction. The base should be added in at least a stoichiometric amount.
-
Reaction Temperature: These reactions are often exothermic. It is common practice to start the reaction at a low temperature (e.g., 0 °C) and then allow it to warm to room temperature to control the reaction rate and minimize side reactions.
-
Order of Addition: Slow, dropwise addition of the sulfonyl chloride to a solution of the amine and base is recommended to maintain temperature control and prevent localized high concentrations of the electrophile.
Q3: How does the methylthio group affect the reactivity of the sulfonyl chloride?
The methylthio (-SMe) group at the para-position is an electron-donating group through resonance. This increases the electron density on the benzene ring, which can slightly decrease the electrophilicity of the sulfonyl chloride group compared to unsubstituted benzenesulfonyl chloride. This effect is generally modest and does not prevent the reaction with most amines.
Q4: Can the methylthio group undergo side reactions?
Yes, the sulfur atom in the methylthio group is susceptible to oxidation, which can lead to the formation of the corresponding sulfoxide or sulfone. This can be a significant issue if oxidizing agents are present or if the reaction is exposed to air for extended periods, especially in the presence of metal catalysts. To mitigate this, it is advisable to conduct the reaction under an inert atmosphere (e.g., nitrogen or argon) and to use degassed solvents.
Q5: What are the recommended storage conditions for this compound?
Due to its moisture sensitivity, this compound should be stored in a tightly sealed container in a cool, dry place, preferably under an inert atmosphere.
Troubleshooting Guide
| Problem | Potential Cause(s) | Suggested Solution(s) |
| Low or No Product Formation | 1. Hydrolysis of this compound: The starting material has degraded due to exposure to moisture. | 1. Use a fresh bottle of the reagent. Ensure all glassware is oven-dried and cooled under an inert atmosphere. Use anhydrous solvents. |
| 2. Insufficiently reactive amine: The amine substrate may be a weak nucleophile (e.g., a highly electron-deficient aniline). | 2. Increase the reaction temperature. Consider using a more forcing solvent (e.g., DMF or DMA). The addition of a catalyst like 4-dimethylaminopyridine (DMAP) in catalytic amounts can be beneficial for less reactive amines. | |
| 3. Inadequate amount of base: The generated HCl is not being effectively neutralized, leading to the protonation of the amine starting material. | 3. Ensure at least one equivalent of a non-nucleophilic base (e.g., triethylamine, pyridine) is used. For amine hydrochlorides, at least two equivalents of base are necessary. | |
| Formation of a White Precipitate Upon Adding the Amine | Formation of amine hydrochloride salt: If the amine is added to a solution containing the sulfonyl chloride before the base, the amine can react with any trace HCl present. | Add the base to the amine solution before the dropwise addition of the sulfonyl chloride. |
| Presence of a Major Byproduct with a Similar Polarity to the Product | 1. Oxidation of the methylthio group: The methylthio group has been oxidized to a sulfoxide or sulfone. | 1. Perform the reaction under an inert atmosphere (N₂ or Ar). Use degassed solvents. Avoid any potential oxidizing agents in the reaction or workup. |
| 2. Double sulfonylation of a primary amine: Excess sulfonyl chloride can react with the nitrogen of the initially formed sulfonamide. | 2. Use a slight excess of the primary amine relative to the sulfonyl chloride. | |
| Difficult Purification | 1. Residual base or base hydrochloride: Triethylamine or its hydrochloride salt can be difficult to remove. | 1. During the aqueous workup, wash the organic layer with dilute acid (e.g., 1M HCl) to remove the excess organic base, followed by a wash with saturated sodium bicarbonate solution and brine. |
| 2. Product is an oil or low-melting solid: The product may not crystallize easily. | 2. Purify by column chromatography on silica gel. If the product is an oil, confirm its purity by NMR and/or LC-MS. |
Data Presentation
Table 1: Representative Reaction Conditions for Sulfonamide Synthesis
| Parameter | Aliphatic Amines (Primary & Secondary) | Anilines (Primary & Secondary) |
| Stoichiometry (Amine:Sulfonyl Chloride:Base) | 1.0 : 1.1 : 1.2 | 1.0 : 1.1 : 1.2 |
| Solvent | Dichloromethane (DCM), Tetrahydrofuran (THF) | Dichloromethane (DCM), Pyridine |
| Base | Triethylamine (TEA), Diisopropylethylamine (DIPEA) | Pyridine, Triethylamine (TEA) |
| Temperature | 0 °C to room temperature | Room temperature to 40 °C |
| Reaction Time | 1 - 4 hours | 4 - 12 hours |
| Typical Yield | 80 - 95% | 60 - 85% |
Note: These are general guidelines. Optimal conditions may vary depending on the specific substrate.
Experimental Protocols
Protocol 1: General Procedure for the Synthesis of N-Alkyl-4-(methylthio)benzenesulfonamides
-
Preparation: To a flame-dried round-bottom flask equipped with a magnetic stir bar and under an inert atmosphere (N₂ or Ar), add the primary or secondary aliphatic amine (1.0 eq.).
-
Solvent and Base Addition: Dissolve the amine in anhydrous dichloromethane (DCM) to a concentration of 0.1-0.5 M. Cool the solution to 0 °C in an ice bath. Add triethylamine (1.2 eq.) dropwise to the stirred solution.
-
Addition of Sulfonyl Chloride: Dissolve this compound (1.1 eq.) in a minimal amount of anhydrous DCM. Add this solution dropwise to the reaction mixture at 0 °C over 15-30 minutes.
-
Reaction Monitoring: Allow the reaction to slowly warm to room temperature and stir for 1-4 hours. Monitor the progress of the reaction by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) until the starting amine is consumed.
-
Workup: Quench the reaction by adding water. Transfer the mixture to a separatory funnel. Separate the layers and extract the aqueous layer with DCM (2x).
-
Purification: Combine the organic layers and wash with 1M HCl, saturated aqueous sodium bicarbonate, and brine. Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure. The crude product can be purified by recrystallization from a suitable solvent system (e.g., ethanol/water or ethyl acetate/hexanes) or by flash column chromatography on silica gel.
Protocol 2: General Procedure for the Synthesis of N-Aryl-4-(methylthio)benzenesulfonamides
-
Preparation: To a flame-dried round-bottom flask equipped with a magnetic stir bar and under an inert atmosphere, add the aniline (1.0 eq.).
-
Solvent and Base Addition: Dissolve the aniline in anhydrous pyridine or DCM. If using DCM, add pyridine (1.2 eq.) as the base.
-
Addition of Sulfonyl Chloride: Add this compound (1.1 eq.) portion-wise to the stirred solution at room temperature. A slight exotherm may be observed.
-
Reaction Monitoring: Stir the reaction at room temperature or gently heat to 40 °C for 4-12 hours. Monitor the reaction progress by TLC or LC-MS.
-
Workup: Upon completion, cool the reaction mixture to room temperature and pour it into a beaker of ice water. If the product precipitates, it can be collected by filtration. If not, transfer the mixture to a separatory funnel and extract with ethyl acetate (3x).
-
Purification: Combine the organic layers and wash with 1M HCl (to remove pyridine), water, and brine. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate. The crude product is typically purified by recrystallization or flash column chromatography.
Visualizations
Caption: General experimental workflow for sulfonamide synthesis.
Caption: Troubleshooting decision tree for low reaction yield.
Technical Support Center: Benzenesulfonyl Chloride Reactions
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with benzenesulfonyl chlorides. The information is presented in a question-and-answer format to directly address common issues encountered during experiments.
Frequently Asked Questions (FAQs)
Q1: What are the most common side reactions of benzenesulfonyl chloride?
A1: The most prevalent side reactions include:
-
Hydrolysis: Reaction with water to form benzenesulfonic acid and hydrochloric acid. This is accelerated by heat and basic conditions.[1][2][3]
-
Formation of Benzenesulfonic Anhydride: This can form, particularly if benzenesulfonic acid (a product of hydrolysis) is present in the reaction mixture.[4][5]
-
Runaway Exothermic Reactions: The reaction of benzenesulfonyl chloride with nucleophiles, especially amines, is highly exothermic and can lead to a dangerous increase in temperature if not properly controlled.[6]
-
Reaction with Tertiary Amines: While primary and secondary amines form stable sulfonamides, tertiary amines do not form stable sulfonamides but can promote the hydrolysis of the sulfonyl chloride.[7][8][9]
Q2: How can I minimize the hydrolysis of benzenesulfonyl chloride during my reaction?
A2: To minimize hydrolysis, you should:
-
Use anhydrous (dry) solvents and reagents.
-
Perform the reaction under an inert atmosphere (e.g., nitrogen or argon) to exclude moisture from the air.[10]
-
Maintain a low reaction temperature, as the rate of hydrolysis decreases with temperature.[1][2]
-
If possible, conduct the reaction under acidic or neutral conditions, as hydrolysis is significantly faster under basic conditions.[11][12]
Q3: My reaction with a primary amine is complete, but the sulfonamide product is soluble in the aqueous base. Is this normal?
A3: Yes, this is the expected outcome for the reaction of benzenesulfonyl chloride with a primary amine. The resulting N-alkylbenzenesulfonamide has an acidic proton on the nitrogen atom, which is deprotonated by the base (e.g., NaOH or KOH) to form a water-soluble salt.[13] To isolate your product, you will need to acidify the solution to precipitate the sulfonamide.[13]
Q4: I reacted benzenesulfonyl chloride with a secondary amine, and a precipitate formed that is not soluble in aqueous base. Did the reaction fail?
A4: No, this indicates a successful reaction. Secondary amines react with benzenesulfonyl chloride to form N,N-dialkylbenzenesulfonamides. These products do not have an acidic proton on the nitrogen and are therefore insoluble in aqueous alkali.[13] The insoluble precipitate is your desired product.
Troubleshooting Guides
Issue 1: Low Yield of Sulfonamide Product
Symptoms:
-
After workup, the isolated yield of the desired sulfonamide is significantly lower than expected.
-
TLC analysis of the crude product shows multiple spots, including a polar spot corresponding to benzenesulfonic acid.
Potential Causes and Solutions:
| Potential Cause | Recommended Solution |
| Hydrolysis of benzenesulfonyl chloride | Ensure all glassware is oven-dried and the reaction is run under anhydrous conditions. Use dry solvents and reagents. Add the benzenesulfonyl chloride slowly to the reaction mixture at a low temperature (e.g., 0 °C) to minimize its contact time with any residual water before it reacts with the amine.[2][14] |
| Incorrect stoichiometry | Use a slight excess (1.1-1.2 equivalents) of the amine to ensure all the benzenesulfonyl chloride reacts. |
| Inadequate mixing | For heterogeneous mixtures, ensure vigorous stirring to facilitate contact between the reactants.[6] |
| Improper workup | If your product is a primary sulfonamide, ensure the aqueous layer is sufficiently acidified (pH < 2) to fully precipitate the product. For secondary sulfonamides, ensure thorough extraction with an appropriate organic solvent. |
Issue 2: Uncontrolled Exothermic Reaction (Runaway Reaction)
Symptoms:
-
A sudden and rapid increase in the reaction temperature.
-
Vigorous boiling or fuming from the reaction vessel.
Immediate Actions & Prevention:
| Immediate Actions | Prevention |
| 1. Immediately stop the addition of any reagents. | 1. Slow Addition: Add the benzenesulfonyl chloride dropwise to the amine solution, which should be cooled in an ice bath.[6] |
| 2. Increase the efficiency of the cooling system (e.g., add more ice/salt to the bath).[6] | 2. Adequate Cooling: Use a cooling bath with sufficient capacity for the scale of the reaction.[6] |
| 3. If the temperature continues to rise, have a pre-planned quenching procedure ready, such as adding a pre-chilled, non-reactive solvent. | 3. Proper Dilution: Use a sufficient amount of solvent to help dissipate the heat generated. |
| 4. Alert personnel in the vicinity and be prepared to evacuate if the reaction cannot be brought under control. | 4. Scale-up Caution: Be aware that heat dissipation is less efficient on a larger scale. Conduct a small-scale trial first. |
Experimental Protocols
Protocol 1: General Procedure for the Synthesis of a Sulfonamide from a Primary Amine
-
Setup: In a round-bottom flask equipped with a magnetic stir bar and an addition funnel, dissolve the primary amine (1.0 eq.) and a base such as pyridine or triethylamine (1.2 eq.) in a suitable anhydrous solvent (e.g., dichloromethane, THF) under an inert atmosphere. Cool the solution to 0 °C in an ice bath.
-
Reaction: Dissolve benzenesulfonyl chloride (1.1 eq.) in the same anhydrous solvent and add it to the addition funnel. Add the benzenesulfonyl chloride solution dropwise to the stirred amine solution over 30-60 minutes, maintaining the temperature at 0 °C.
-
Monitoring: After the addition is complete, allow the reaction to warm to room temperature and stir for 2-4 hours. Monitor the reaction progress by thin-layer chromatography (TLC).
-
Workup:
-
Transfer the reaction mixture to a separatory funnel and dilute with the reaction solvent.
-
Wash the organic layer sequentially with 1 M HCl, water, and saturated aqueous sodium bicarbonate.
-
Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate.
-
Filter and concentrate the solvent under reduced pressure to obtain the crude sulfonamide.
-
-
Purification: Purify the crude product by recrystallization or column chromatography.
Protocol 2: The Hinsberg Test for Distinguishing Primary, Secondary, and Tertiary Amines
-
Reaction: In a test tube, combine the amine (approx. 0.1 g or 0.1 mL), 5 mL of 10% aqueous NaOH, and 0.5 mL of benzenesulfonyl chloride. Stopper the test tube and shake vigorously for 5-10 minutes.
-
Observation 1:
-
Clear solution: Indicates a primary amine. The initially formed sulfonamide is soluble in the aqueous base.[13][15]
-
Precipitate/Insoluble oil: Indicates a secondary amine. The formed sulfonamide is insoluble in the aqueous base.[13][15]
-
No reaction (insoluble oil remains the amine): Indicates a tertiary amine.[7][9]
-
-
Confirmation for Primary Amine: Acidify the clear solution from step 2 with concentrated HCl. The formation of a precipitate confirms the presence of a primary amine.[13]
-
Confirmation for Tertiary Amine: If no reaction was observed, carefully remove the aqueous layer. Add 5 mL of 10% aqueous HCl to the remaining organic layer. If the oil dissolves, it confirms a tertiary amine (forms a soluble ammonium salt).
Visualized Workflows and Pathways
Caption: Hydrolysis of Benzenesulfonyl Chloride.
Caption: Troubleshooting Low Sulfonamide Yield.
Caption: Hinsberg Test Decision Workflow.
References
- 1. cameochemicals.noaa.gov [cameochemicals.noaa.gov]
- 2. Benzenesulfonyl chloride | 98-09-9 [chemicalbook.com]
- 3. Benzenesulfonyl chloride | C6H5ClO2S | CID 7369 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. Benzenesulfonic Anhydride | 512-35-6 | Benchchem [benchchem.com]
- 5. US4105692A - Process for the preparation of benzenesulphonyl chloride - Google Patents [patents.google.com]
- 6. benchchem.com [benchchem.com]
- 7. chem.libretexts.org [chem.libretexts.org]
- 8. Hinsberg reaction - Wikipedia [en.wikipedia.org]
- 9. ck12.org [ck12.org]
- 10. guidechem.com [guidechem.com]
- 11. Kinetics of the neutral and alkaline hydrolysis of aromatic sulphonyl chlorides in water - Journal of the Chemical Society B: Physical Organic (RSC Publishing) [pubs.rsc.org]
- 12. researchgate.net [researchgate.net]
- 13. Video: Amines to Sulfonamides: The Hinsberg Test [jove.com]
- 14. nbinno.com [nbinno.com]
- 15. Hinsberg Test for Amine [entrancechemistry.blogspot.com]
Technical Support Center: Troubleshooting Low Yield in Sulfonamide Formation
Welcome to our technical support center for researchers, scientists, and drug development professionals. This guide provides troubleshooting strategies and frequently asked questions (FAQs) to address common issues encountered during sulfonamide synthesis, with a focus on improving reaction yields.
Frequently Asked Questions (FAQs)
Q1: What is the most common reason for low yield in sulfonamide synthesis?
A1: The most frequent cause of low yield is the degradation of the sulfonyl chloride starting material due to moisture. Sulfonyl chlorides are highly sensitive to water and can hydrolyze to the corresponding sulfonic acid, which is unreactive towards amines under standard sulfonamide formation conditions.[1][2][3] It is crucial to use anhydrous solvents and properly stored or freshly purified sulfonyl chlorides.[1][2]
Q2: What are the primary side reactions to be aware of?
A2: The main side reactions include:
-
Hydrolysis of the sulfonyl chloride: As mentioned, reaction with water forms unreactive sulfonic acid.[3]
-
Di-sulfonylation: With primary amines, a second sulfonylation can occur on the nitrogen of the initially formed sulfonamide, leading to a di-sulfonylated byproduct.[3][4]
-
Formation of sulfonate esters: If an alcohol is present as a solvent or impurity, it can react with the sulfonyl chloride to form a sulfonate ester.[3]
Q3: How does the choice of base impact the reaction?
A3: The base is critical for neutralizing the HCl generated during the reaction.[5][6] A suitable base, typically a tertiary amine like pyridine or triethylamine, should be strong enough to scavenge the acid but not so strong that it promotes side reactions.[2][5] The purity and dryness of the base are also important.[1][2] An excess of a strong base can facilitate the deprotonation of the mono-sulfonamide, leading to di-sulfonylation.[4]
Q4: Can reaction temperature affect my yield?
A4: Yes, temperature control is crucial.[2] Many sulfonamide formations are initially performed at low temperatures (e.g., 0 °C) to control the exothermic reaction upon adding the sulfonyl chloride.[2][5] The reaction is then often allowed to warm to room temperature.[3][5] While gentle heating might be necessary for sluggish reactions, excessive heat can promote the formation of side products.[1]
Q5: How can I monitor the progress of my reaction?
A5: Thin-Layer Chromatography (TLC) is a rapid and effective method for qualitatively monitoring the consumption of starting materials and the formation of the product.[2][3] For more quantitative analysis and to identify byproducts, High-Performance Liquid Chromatography (HPLC) and Liquid Chromatography-Mass Spectrometry (LC-MS) are powerful techniques.[3]
Troubleshooting Guide
This section provides a structured approach to diagnosing and resolving low yields in sulfonamide formation.
Problem 1: Low to No Product Formation
| Potential Cause | Recommended Solutions |
| Degraded Sulfonyl Chloride | Use a freshly opened bottle of sulfonyl chloride or purify it before use. Ensure it has been stored under anhydrous conditions.[1][2] |
| Impure or Wet Amine | Ensure the amine is pure and dry. Amines can absorb atmospheric CO₂.[1] |
| Presence of Water | Use anhydrous solvents and ensure all glassware is thoroughly dried. Conduct the reaction under an inert atmosphere (e.g., nitrogen or argon).[1][2] |
| Incorrect Stoichiometry | Double-check the molar ratios of your reactants. A common starting point is a 1:1 ratio of amine to sulfonyl chloride with 1.1-1.5 equivalents of base.[1][3] |
| Low Reactivity | For sterically hindered or electron-deficient amines, consider increasing the reaction temperature or using a more forcing solvent.[3] |
Problem 2: Significant Amount of Byproducts Observed
| Byproduct | Potential Cause | Recommended Solutions |
| Sulfonic Acid | Hydrolysis of sulfonyl chloride due to water in the reaction mixture.[3] | Ensure all reagents and solvents are anhydrous. Use an inert atmosphere.[1][2] |
| Di-sulfonylated Product | Use of excess sulfonyl chloride, high reaction temperature, or a strong, non-hindered base.[3][4] | Use a 1:1 or slight excess of the amine to the sulfonyl chloride.[3] Perform the reaction at a lower temperature (0 °C to room temperature).[3] Add the sulfonyl chloride slowly to the reaction mixture.[4] Consider using a weaker or sterically hindered base like pyridine or 2,6-lutidine.[4] |
| Sulfonate Ester | Use of an alcohol as a solvent or the presence of alcohol impurities.[3] | Use an aprotic, inert solvent such as Dichloromethane (DCM), Acetonitrile (MeCN), or Tetrahydrofuran (THF). |
Data Presentation: Impact of Reaction Parameters on Yield
While yields are highly substrate-dependent, the following table summarizes general trends for optimizing sulfonamide formation.
| Parameter | Condition A | Expected Outcome A | Condition B | Expected Outcome B |
| Stoichiometry (Amine:Sulfonyl Chloride) | 1.1 : 1 | Favors mono-sulfonylation, drives reaction to completion. | 1 : 1.1 | Increased risk of di-sulfonylation with primary amines.[3] |
| Temperature | 0 °C to Room Temperature | Generally good for controlling exotherm and minimizing side reactions.[1][5] | > Room Temperature (e.g., 50 °C) | May be needed for unreactive substrates but increases risk of side products.[1] |
| Base (Equivalents) | 1.1 - 1.5 eq. | Sufficient to neutralize HCl without excessively promoting side reactions.[1][3] | > 2 eq. | Higher risk of di-sulfonylation.[4] |
| Solvent | Anhydrous Aprotic (DCM, THF) | Minimizes hydrolysis of sulfonyl chloride.[1][2] | Protic (Ethanol, Water) | Leads to hydrolysis of sulfonyl chloride and formation of sulfonate esters.[3] |
| Rate of Addition of Sulfonyl Chloride | Slow, dropwise addition | Maintains a low concentration of sulfonyl chloride, favoring reaction with the more nucleophilic amine over the sulfonamide anion.[4] | Rapid, bulk addition | Can lead to localized high concentrations of sulfonyl chloride, increasing the likelihood of di-sulfonylation. |
Experimental Protocols
General Protocol for Sulfonamide Synthesis
This protocol is a general guideline and may require optimization for specific substrates.
-
Preparation:
-
Base Addition:
-
Sulfonyl Chloride Addition:
-
Dissolve the sulfonyl chloride (1.0-1.05 eq) in a minimal amount of the anhydrous solvent.
-
Add this solution dropwise to the reaction mixture at 0 °C over 15-30 minutes.[3]
-
-
Reaction:
-
Workup:
-
Upon completion, quench the reaction by adding water or a saturated aqueous solution of NH₄Cl.[4]
-
Dilute the mixture with an organic solvent (e.g., DCM or Ethyl Acetate).[5]
-
Transfer the mixture to a separatory funnel and wash sequentially with 1M HCl (to remove excess amine and base), water, saturated NaHCO₃ solution, and finally with brine.[5]
-
Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate under reduced pressure.[5]
-
-
Purification:
-
Purify the crude product by flash column chromatography on silica gel or by recrystallization from a suitable solvent system (e.g., Ethanol/water or Ethyl Acetate/Hexanes).[5]
-
Visualizations
Reaction Pathway and Side Reactions
Caption: General reaction scheme for sulfonamide formation and common side reactions.
Troubleshooting Workflow for Low Yield
Caption: A decision-making workflow for troubleshooting low sulfonamide yield.
References
Technical Support Center: Purification of Sulfonyl Chloride Reaction Products
This technical support center is designed to assist researchers, scientists, and drug development professionals in troubleshooting common issues encountered during the purification of sulfonyl chloride reaction products.
Troubleshooting Guides
This section addresses specific experimental issues in a question-and-answer format, offering explanations and actionable solutions.
Issue 1: Presence of a Highly Polar Impurity, Suspected to be the Corresponding Sulfonic Acid.
-
Q: My NMR and/or LC-MS analysis shows a persistent, highly polar impurity. How can I confirm it is the sulfonic acid and remove it?
A: The presence of the corresponding sulfonic acid is the most common impurity in sulfonyl chloride synthesis, primarily due to hydrolysis from exposure to water.[1][2]
Confirmation:
-
TLC Analysis: The sulfonic acid will appear as a baseline or very polar spot that will not move significantly from the origin with less polar solvent systems.
-
LC-MS Analysis: The sulfonic acid will have a molecular weight corresponding to the sulfonyl chloride where the -Cl is replaced by -OH.
Removal Strategies:
-
Aqueous Wash (for water-insoluble products): During the workup, wash the organic layer containing the crude sulfonyl chloride with a saturated aqueous solution of sodium bicarbonate (NaHCO₃) or another mild base.[3] The sulfonic acid will be deprotonated to its salt, which is soluble in the aqueous phase and can be separated.[3] For some aryl sulfonyl chlorides with low water solubility, precipitation from an aqueous medium can protect the product from extensive hydrolysis and yield a high-purity product.[1][2]
-
Aqueous HCl Scrubbing (for liquid sulfonyl chlorides): Crude liquid organosulfonyl chlorides can be purified by scrubbing with an aqueous solution of hydrochloric acid (18-36% w/w).[1] This process extracts the more water-soluble sulfonic acid into the aqueous phase.[1]
-
Recrystallization (for solid sulfonyl chlorides): If your sulfonyl chloride is a solid, recrystallization is an effective method to remove the more polar sulfonic acid.[1][4]
-
Column Chromatography: For challenging separations, column chromatography on silica gel can be employed.[3][5] The less polar sulfonyl chloride will elute before the highly polar sulfonic acid.
-
Issue 2: The Crude Product is an Oil and Fails to Crystallize.
-
Q: I expected a solid product, but I have obtained an oil that will not crystallize. What are the possible causes and solutions?
A: The inability of a product to crystallize is often due to the presence of impurities that disrupt the crystal lattice formation or residual solvent.[4]
Troubleshooting Steps:
-
Purity Check: Analyze the oil by TLC, NMR, or LC-MS to identify the major components and impurities.
-
Solvent Removal: Ensure all solvents from the reaction and workup have been thoroughly removed under high vacuum. Residual chlorinated solvents can be particularly persistent.[6]
-
Trituration: Attempt to induce crystallization by triturating the oil with a non-polar solvent in which the product is poorly soluble, such as hexanes or diethyl ether.[4] This can wash away impurities and encourage solidification.[4]
-
Column Chromatography: If significant impurities are detected, purify the oil using column chromatography to isolate the desired sulfonyl chloride before attempting recrystallization again.[4]
-
Issue 3: Poor Separation During Column Chromatography.
-
Q: My column chromatography separation is poor, with the desired product and impurities co-eluting. How can I improve the resolution?
A: Poor resolution in column chromatography can be addressed by modifying several parameters.[3]
Optimization Strategies:
-
Adjust Mobile Phase Polarity: If using normal-phase silica gel, gradually decrease the polarity of the eluent (e.g., increase the hexane to ethyl acetate ratio).[3] This will increase the retention time of your compounds and may improve separation.[3]
-
Solvent System Selection: Experiment with different solvent systems. For example, replacing ethyl acetate with dichloromethane or adding a small percentage of a third solvent can alter the selectivity of the separation.
-
Gradient Elution: Employ a shallow gradient elution, where the polarity of the mobile phase is increased slowly over time.
-
Dry Loading: Instead of loading your sample in a solvent, adsorb the crude product onto a small amount of silica gel and load the dry powder onto the column.[3] This can lead to sharper bands.
-
Issue 4: Significant Product Loss During Aqueous Workup.
-
Q: I am losing a significant amount of my product during the aqueous extraction and wash steps. Why is this happening and what can I do to prevent it?
A: Product loss during aqueous workup can occur if the sulfonyl chloride itself has some water solubility or if it is being hydrolyzed during the process.[2][4]
Preventative Measures:
-
Minimize Contact Time: Perform aqueous washes and extractions as quickly as possible to reduce the time the sulfonyl chloride is in contact with water.[7]
-
Use Cold Solutions: Use ice-cold water or brine for washes to minimize hydrolysis.[1][7]
-
pH Adjustment: For products with acidic or basic functional groups, adjusting the pH of the aqueous layer can significantly impact their solubility and improve extraction efficiency into the organic phase.[4]
-
Back-Extraction: After the initial extraction, re-extract the aqueous layer with a fresh portion of the organic solvent to recover any dissolved product.
-
Frequently Asked Questions (FAQs)
-
Q1: What is the most common impurity in sulfonyl chloride synthesis?
A1: The most prevalent impurity across various synthetic methods is the corresponding sulfonic acid, which is formed by the hydrolysis of the sulfonyl chloride in the presence of water.[1][2]
-
Q2: How can I monitor the progress of my purification?
A2: Thin Layer Chromatography (TLC) is a quick and effective way to monitor the progress of your purification.[5] The sulfonyl chloride product is typically less polar than the corresponding sulfonic acid impurity.[4] For more quantitative analysis, High-Performance Liquid Chromatography (HPLC) and Gas Chromatography (GC) can be used.[1]
-
Q3: My sulfonyl chloride is a liquid. What is the best way to purify it?
A3: For thermally stable liquid sulfonyl chlorides, vacuum distillation is a suitable purification method.[1][7] If the product is not stable to heat, a two-step purification involving an aqueous HCl scrub to remove the sulfonic acid, followed by vacuum stripping to remove volatile impurities, can be effective.[1]
-
Q4: When should I choose recrystallization over column chromatography?
A4: Recrystallization is ideal when your desired product is a solid and the impurities have significantly different solubilities in a particular solvent system.[3] It is a very efficient method for removing small amounts of impurities from a large batch of product.[3] Column chromatography is more versatile and can be used to separate complex mixtures or when the product is an oil.[3]
Data Presentation
Table 1: Common Impurities in Sulfonyl Chloride Synthesis and Their Removal
| Impurity | Common Cause | Recommended Purification Method(s) |
| Sulfonic Acid | Hydrolysis of the sulfonyl chloride product by water.[1][2] | Aqueous basic wash (e.g., NaHCO₃), aqueous HCl scrubbing (for liquids), recrystallization, column chromatography.[1][3] |
| Unreacted Starting Material | Incomplete reaction.[1] | Column chromatography, recrystallization, distillation. |
| Disulfide | Side reaction in oxidative chlorination or Sandmeyer-type reactions.[1] | Column chromatography, recrystallization. |
| Sulfone | Over-oxidation or side reaction.[1][2] | Column chromatography, recrystallization. |
| Sandmeyer Byproduct (e.g., Chloroarene) | Side reaction of the diazonium salt with the chloride source.[1] | Column chromatography, recrystallization.[1] |
Table 2: Common Recrystallization Solvent Systems for Sulfonyl Chlorides
| Solvent System | Polarity | Notes |
| Ethanol / Water | Polar | A good starting point for many polar organic solids.[4] |
| Ethyl Acetate / Hexanes | Medium / Non-polar | Effective for compounds of intermediate polarity.[4] |
| Isopropanol / Water | Polar | An alternative to ethanol/water with slightly different solubility characteristics.[4] |
| Benzene | Non-polar | Can be used for less polar sulfonyl chlorides. Note: Benzene is a carcinogen and should be handled with appropriate safety precautions.[8] |
| Petroleum Ether | Non-polar | Suitable for recrystallizing non-polar, solid alkyl sulfonyl chlorides.[9] |
Experimental Protocols
Protocol 1: General Procedure for Recrystallization of a Solid Sulfonyl Chloride
-
Dissolution: In an Erlenmeyer flask, add the minimum amount of a suitable hot solvent (or solvent mixture) to dissolve the impure solid sulfonyl chloride completely.
-
Hot Filtration (Optional): If insoluble impurities are present, perform a hot filtration to remove them.
-
Crystallization: Allow the solution to cool slowly to room temperature. If crystals do not form, try scratching the inside of the flask with a glass rod or adding a seed crystal. Further cooling in an ice bath can promote crystallization.
-
Isolation: Collect the crystals by vacuum filtration, washing them with a small amount of the cold recrystallization solvent.[3]
-
Drying: Dry the purified crystals under vacuum to remove any residual solvent.
Protocol 2: General Procedure for Flash Column Chromatography
-
Column Packing: Prepare a slurry of silica gel in a non-polar solvent (e.g., hexanes) and pack a glass column.[3]
-
Sample Loading: Dissolve the crude product in a minimal amount of the column solvent or a slightly more polar solvent. Alternatively, perform a "dry load" by adsorbing the crude product onto a small amount of silica gel and carefully loading the powder onto the top of the packed column.[3]
-
Elution: Begin eluting the column with the chosen solvent system, gradually increasing the polarity if a gradient is required.
-
Fraction Collection: Collect fractions and monitor them by TLC to identify those containing the pure product.[3]
-
Solvent Removal: Combine the pure fractions and remove the solvent under reduced pressure.
Protocol 3: Purification of a Crude Liquid Organosulfonyl Chloride by HCl Scrubbing
This protocol is adapted from a method for purifying crude methanesulfonyl chloride.[1]
-
HCl Scrubbing: In a separatory funnel, combine the crude liquid organosulfonyl chloride with a clean aqueous solution of hydrochloric acid (18-36% w/w).[1]
-
Agitation: Agitate the mixture for 3-15 minutes.[1]
-
Separation: Allow the layers to separate and decant the lower organosulfonyl chloride layer.[1]
-
Vacuum Stripping: Transfer the scrubbed organosulfonyl chloride to a distillation apparatus and remove volatile impurities under vacuum at a temperature no greater than about 70°C.[10]
Mandatory Visualization
Caption: Workflow for selecting a purification technique for sulfonyl chloride products.
Caption: Troubleshooting guide for the removal of sulfonic acid impurities.
References
- 1. benchchem.com [benchchem.com]
- 2. pubs.acs.org [pubs.acs.org]
- 3. benchchem.com [benchchem.com]
- 4. benchchem.com [benchchem.com]
- 5. Facile Synthesis of Sulfonyl Chlorides/Bromides from Sulfonyl Hydrazides - PMC [pmc.ncbi.nlm.nih.gov]
- 6. reddit.com [reddit.com]
- 7. Organic Syntheses Procedure [orgsyn.org]
- 8. Organic Syntheses Procedure [orgsyn.org]
- 9. pubs.acs.org [pubs.acs.org]
- 10. US4549993A - Purification of crude, liquid organosulfonyl chloride - Google Patents [patents.google.com]
how to avoid hydrolysis of 4-(Methylthio)benzenesulfonyl chloride
Welcome to the technical support center for 4-(Methylthio)benzenesulfonyl chloride. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on the proper handling and use of this reagent, with a specific focus on preventing its primary degradation pathway: hydrolysis.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its primary application?
This compound is an organosulfur compound commonly used as a reagent in organic synthesis. It serves as a precursor for the introduction of the 4-(methylthio)benzenesulfonyl group into molecules, which is a key step in the synthesis of various sulfonamides and other biologically active compounds.
Q2: Why is hydrolysis a significant concern when working with this compound?
Like most sulfonyl chlorides, this compound is highly susceptible to hydrolysis.[1][2] This reaction occurs when the compound comes into contact with water or moisture, leading to the formation of 4-(methylthio)benzenesulfonic acid and hydrochloric acid.[2] This degradation reduces the yield of the desired product, introduces impurities that can be difficult to remove, and the corrosive HCl byproduct can potentially damage equipment.[2]
Q3: What are the visible signs of hydrolysis?
The primary solid byproduct of hydrolysis is 4-(methylthio)benzenesulfonic acid. If your this compound, which should be a solid with a melting point of 45-47°C, appears clumpy, wet, or has a lower melting point, it may have undergone significant hydrolysis.[3] During a reaction, the formation of a significant amount of the sulfonic acid impurity can be detected by analytical methods like TLC or HPLC.[1]
Q4: How should I properly store this compound to minimize hydrolysis?
To ensure the longevity and purity of this compound, it is crucial to store it under anhydrous (moisture-free) conditions.[2][4][5][6]
Recommended Storage Conditions:
-
Container: Store in a tightly sealed, moisture-proof container.[4][5]
-
Atmosphere: For long-term storage, blanketing the container with an inert gas like nitrogen or argon is highly recommended.[1][2]
-
Temperature: Store in a cool, dry, and well-ventilated place, away from heat sources.[2][4][7] A recommended storage temperature is 4°C.[7]
-
Location: Store in a corrosives area.[4]
Troubleshooting Guide
This guide addresses common issues encountered during the use of this compound, with a focus on preventing hydrolysis.
| Problem | Potential Cause | Recommended Solution |
| Low reaction yield and presence of a polar impurity (sulfonic acid) by TLC/HPLC. | Hydrolysis of this compound before or during the reaction. | 1. Ensure Anhydrous Conditions: Use freshly dried solvents and reagents. Perform the reaction under an inert atmosphere (nitrogen or argon).[1] 2. Control Temperature: Run the reaction at a low temperature to minimize the rate of hydrolysis.[1] 3. Reagent Quality: Use a fresh bottle of this compound or one that has been properly stored. |
| Difficulty in purifying the final product; presence of acidic impurities. | Formation of 4-(methylthio)benzenesulfonic acid due to hydrolysis during the workup. | 1. Controlled Quenching: Quench the reaction mixture at a low temperature, for example, by pouring it onto ice.[1] 2. Cautious Base Wash: If an aqueous base wash (e.g., with sodium bicarbonate) is necessary to remove acidic impurities, perform it quickly and at a low temperature to avoid inducing further hydrolysis of the unreacted sulfonyl chloride.[1] 3. Recrystallization: If the desired product is a solid, recrystallization can be an effective method to remove the more polar sulfonic acid impurity.[1] |
| Inconsistent reaction results between different batches of the reagent. | One or more batches of this compound may have degraded due to improper storage and exposure to moisture. | 1. Quality Control: Before use, check the melting point of the this compound. A significant deviation from the expected 45-47°C range suggests impurity. 2. Proper Handling: When dispensing the reagent, do so in a dry environment (e.g., a glove box or under a stream of inert gas) and promptly reseal the container. |
Experimental Protocols
General Protocol for a Sulfonamide Synthesis Using this compound
This protocol provides a general methodology for the synthesis of a sulfonamide, with critical steps highlighted to minimize the hydrolysis of this compound.
Materials:
-
This compound
-
Primary or secondary amine
-
Anhydrous aprotic solvent (e.g., Dichloromethane, Tetrahydrofuran)
-
Anhydrous base (e.g., Triethylamine, Pyridine)
-
Nitrogen or Argon gas supply
-
Dry glassware
Procedure:
-
Preparation: Dry all glassware in an oven at >100°C for several hours and allow to cool to room temperature under a stream of inert gas.
-
Reaction Setup: Assemble the reaction apparatus under a positive pressure of nitrogen or argon.
-
Reagent Addition:
-
Dissolve the amine and the anhydrous base in the anhydrous solvent in the reaction flask.
-
Cool the solution to 0°C using an ice-water bath.
-
In a separate flask, under an inert atmosphere, dissolve the this compound in the anhydrous solvent.
-
Add the this compound solution dropwise to the cooled amine solution over a period of 15-30 minutes.
-
-
Reaction: Allow the reaction to stir at 0°C for 1-2 hours, then let it warm to room temperature and stir for an additional 2-16 hours. Monitor the reaction progress by TLC or HPLC.
-
Workup (with precautions against hydrolysis):
-
Cool the reaction mixture back to 0°C.
-
Quench the reaction by the slow addition of cold water or a saturated aqueous solution of a mild acid (e.g., ammonium chloride).
-
Separate the organic layer.
-
Wash the organic layer sequentially with cold dilute acid, cold water, and cold brine. If a base wash is needed to remove excess sulfonic acid, use a cold, dilute solution of sodium bicarbonate and minimize the contact time.
-
Dry the organic layer over an anhydrous drying agent (e.g., Na₂SO₄ or MgSO₄).
-
Filter off the drying agent and concentrate the solvent under reduced pressure.
-
-
Purification: Purify the crude product by recrystallization or column chromatography.
Visualizing Hydrolysis and Prevention Strategies
The following diagrams illustrate the chemical process of hydrolysis and a recommended workflow to avoid it.
Caption: The hydrolysis pathway of this compound.
Caption: Recommended workflow to prevent hydrolysis.
References
- 1. benchchem.com [benchchem.com]
- 2. Hydrolysis of Methanesulfonyl Chloride: Causes, Mechanism, and Prevention – HoriazonChemical [horiazonchemical.com]
- 3. This compound [oakwoodchemical.com]
- 4. fishersci.com [fishersci.com]
- 5. tcichemicals.com [tcichemicals.com]
- 6. sigmaaldrich.com [sigmaaldrich.com]
- 7. chemscene.com [chemscene.com]
Technical Support Center: Catalyst Selection for Reactions with 4-(Methylthio)benzenesulfonyl Chloride
This technical support center is designed for researchers, scientists, and drug development professionals. It provides detailed troubleshooting guides and frequently asked questions (FAQs) for common reactions involving 4-(methylthio)benzenesulfonyl chloride, a versatile reagent in organic synthesis.
General Troubleshooting for Reactions with this compound
The success of reactions involving this compound is often contingent on careful control of reaction conditions, particularly the exclusion of moisture. The sulfonyl chloride functional group is highly susceptible to hydrolysis, which can significantly lower the yield of the desired product.
Frequently Asked Questions (FAQs)
Q1: My reaction with this compound is giving a low yield. What are the first things I should check?
A1: When troubleshooting low yields, begin by assessing the fundamentals of your experimental setup:
-
Reagent Quality: Ensure the this compound is pure and has been stored under anhydrous conditions. Sulfonyl chlorides are moisture-sensitive and can hydrolyze to the unreactive sulfonic acid.[1] Similarly, verify the purity and dryness of all other reagents, especially amines and solvents.
-
Anhydrous Conditions: The presence of water is a common cause of low yields due to the hydrolysis of the sulfonyl chloride.[1] All glassware should be oven-dried and cooled under an inert atmosphere (e.g., nitrogen or argon). Use anhydrous solvents, which can be obtained commercially or prepared by standard laboratory procedures.
-
Inert Atmosphere: Conducting the reaction under an inert atmosphere of nitrogen or argon is crucial to prevent the degradation of reagents by atmospheric moisture and oxygen.[2]
Q2: What is the impact of the 4-(methylthio) group on the reactivity of the benzenesulfonyl chloride?
A2: The methylthio (-SMe) group at the para-position is an electron-donating group. In the context of palladium-catalyzed cross-coupling reactions, this can make the oxidative addition step of the palladium(0) catalyst to the sulfonyl chloride more challenging compared to electron-deficient sulfonyl chlorides. This may necessitate the use of more electron-rich and bulky phosphine ligands to facilitate this key step in the catalytic cycle.[3]
Experimental Workflow for Moisture-Sensitive Reactions
Caption: General workflow for setting up a moisture-sensitive reaction.
Reaction-Specific Guides
Sulfonamide Synthesis
The reaction of this compound with a primary or secondary amine is a fundamental method for the synthesis of sulfonamides.
FAQs for Sulfonamide Synthesis
Q1: What is the best base for sulfonamide synthesis?
A1: Pyridine or triethylamine (TEA) are commonly used organic bases for this reaction.[1] Pyridine can also serve as the solvent, while TEA is typically used in a solvent like dichloromethane (DCM) or tetrahydrofuran (THF).[1]
Q2: My amine is not very nucleophilic. How can I improve the reaction rate?
A2: For less reactive amines, you can gently heat the reaction mixture. However, monitor the reaction closely to avoid decomposition. Using a more polar solvent like dimethylformamide (DMF) can also sometimes accelerate the reaction.
Experimental Protocol for Sulfonamide Synthesis
-
To an oven-dried round-bottom flask under an inert atmosphere (nitrogen or argon), add the amine (1.0 equivalent) and an anhydrous solvent such as dichloromethane (DCM) or tetrahydrofuran (THF).
-
Add a base, such as triethylamine (1.2 equivalents).[4]
-
Cool the mixture to 0 °C in an ice bath.
-
Dissolve this compound (1.05 equivalents) in a minimal amount of the anhydrous solvent and add it dropwise to the cooled amine solution.
-
Allow the reaction to warm to room temperature and stir for 2-24 hours. Monitor the progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).
-
Upon completion, quench the reaction with water or a dilute acid solution (e.g., 1 M HCl).
-
Extract the product with an organic solvent (e.g., ethyl acetate).
-
Wash the combined organic layers with water and brine, then dry over anhydrous sodium sulfate or magnesium sulfate.
-
Remove the solvent under reduced pressure and purify the crude product by column chromatography or recrystallization.[5]
Troubleshooting Guide for Sulfonamide Synthesis
| Problem | Possible Cause(s) | Suggested Solution(s) |
| Low or no product yield | Hydrolysis of this compound. | Ensure all reagents and solvents are anhydrous. Dry glassware thoroughly and run the reaction under an inert atmosphere.[1] |
| Poor quality of starting materials. | Use freshly purchased or purified reagents. | |
| Insufficiently reactive amine. | Consider gentle heating or using a more polar aprotic solvent like DMF. | |
| Formation of multiple products | Over-reaction with a primary amine (formation of a di-sulfonylated amine). | Add the sulfonyl chloride solution slowly at 0 °C to control the reaction. |
| Side reactions due to impurities. | Purify all starting materials before use. | |
| Difficult purification | Product co-elutes with starting materials or byproducts. | Optimize the solvent system for column chromatography. Consider recrystallization if the product is a solid.[5] |
Suzuki-Miyaura Coupling
The Suzuki-Miyaura reaction is a powerful method for forming carbon-carbon bonds by coupling this compound with a boronic acid or ester in the presence of a palladium catalyst and a base.[6]
FAQs for Suzuki-Miyaura Coupling
Q1: Which palladium catalyst is best for coupling with a sulfonyl chloride?
A1: A variety of palladium catalysts can be effective. Common choices include Pd(PPh₃)₄ and catalyst systems generated in situ from a palladium source like Pd(OAc)₂ or Pd₂(dba)₃ with a phosphine ligand. For sulfonyl chlorides, which can be less reactive than aryl halides, ligands that are both bulky and electron-rich, such as biaryl phosphines (e.g., XPhos, SPhos) or ferrocenyl phosphines (e.g., dppf), are often beneficial to promote the oxidative addition step.[3]
Q2: What is the role of the base in the Suzuki-Miyaura reaction?
A2: The base is essential for the transmetalation step of the catalytic cycle.[7] It activates the organoboron species, making it more nucleophilic for the transfer of the organic group to the palladium center. Common bases include carbonates (e.g., K₂CO₃, Cs₂CO₃) and phosphates (e.g., K₃PO₄).[3]
Experimental Protocol for Suzuki-Miyaura Coupling
-
In an oven-dried Schlenk flask, combine this compound (1.0 equivalent), the boronic acid or ester (1.2-1.5 equivalents), the base (e.g., K₂CO₃, 2.0-3.0 equivalents), the palladium catalyst (e.g., PdCl₂(dppf), 1-5 mol%), and a magnetic stir bar.
-
Seal the flask and evacuate and backfill with an inert gas (e.g., argon) three times.[2]
-
Add a degassed solvent (e.g., 1,4-dioxane, toluene, or a mixture with water) via syringe.[7]
-
Heat the reaction mixture to the appropriate temperature (typically 80-110 °C) and stir until the starting material is consumed, as monitored by TLC or LC-MS.
-
Cool the reaction to room temperature. Dilute with an organic solvent and filter through a pad of celite to remove inorganic salts and the catalyst.
-
Wash the filtrate with water and brine, dry the organic layer over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography.[8]
Table of Typical Suzuki-Miyaura Reaction Conditions
| Catalyst (mol%) | Ligand | Base (equiv.) | Solvent | Temperature (°C) |
| Pd(OAc)₂ (2-5) | SPhos (4-10) | K₃PO₄ (2.0) | Toluene/Water | 80-100 |
| Pd₂(dba)₃ (1-3) | XPhos (2-6) | Cs₂CO₃ (2.0) | 1,4-Dioxane | 100 |
| PdCl₂(dppf) (3-5) | (integral) | K₂CO₃ (2.0) | DMF | 90 |
| Pd(PPh₃)₄ (5) | (integral) | Na₂CO₃ (2.0) | Toluene/Ethanol/Water | 80 |
Troubleshooting Guide for Suzuki-Miyaura Coupling
Caption: Troubleshooting decision tree for low yield in Suzuki-Miyaura coupling.
Buchwald-Hartwig Amination
This palladium-catalyzed cross-coupling reaction is used to form a C-N bond between this compound and an amine. While less common for sulfonyl chlorides than for aryl halides, this transformation can be achieved with the appropriate catalyst system.
FAQs for Buchwald-Hartwig Amination
Q1: Can I use any amine for this reaction?
A1: The scope of the Buchwald-Hartwig amination is broad, but the choice of catalyst, ligand, and base is highly dependent on the nature of the amine (primary, secondary, aryl, alkyl).[9] Sterically hindered amines and less nucleophilic anilines can be particularly challenging.
Q2: What is the best base for this reaction?
A2: Strong, non-nucleophilic bases are typically required. Sodium tert-butoxide (NaOt-Bu) is very common. For substrates with base-sensitive functional groups, weaker inorganic bases like Cs₂CO₃ or K₃PO₄ may be used, often in combination with more active catalyst systems.[10]
Experimental Protocol for Buchwald-Hartwig Amination
-
To an oven-dried vial, add the palladium pre-catalyst (e.g., Pd₂(dba)₃, 1-5 mol%), the phosphine ligand (e.g., XPhos, 2-10 mol%), and the base (e.g., NaOt-Bu, 1.2-2.0 equivalents).[10]
-
Seal the vial with a septum and purge with an inert gas (argon or nitrogen).
-
Under the inert atmosphere, add this compound (1.0 equivalent) and the amine (1.1-1.5 equivalents).
-
Add a degassed, anhydrous solvent (e.g., toluene, 1,4-dioxane).[11]
-
Heat the reaction mixture (typically 80-110 °C) with stirring until the starting material is consumed (monitor by TLC or LC-MS).
-
Cool the reaction to room temperature, dilute with an organic solvent, and wash with water and brine.
-
Dry the organic layer, concentrate, and purify the product by column chromatography.
Table of Typical Buchwald-Hartwig Reaction Conditions
| Catalyst (mol%) | Ligand (mol%) | Base (equiv.) | Solvent | Temperature (°C) |
| Pd(OAc)₂ (2) | XPhos (4) | Cs₂CO₃ (1.5) | Toluene | 100 |
| Pd₂(dba)₃ (1.5) | RuPhos (3) | NaOt-Bu (1.4) | 1,4-Dioxane | 90 |
| G3-XPhos (2) | (integral) | K₃PO₄ (2.0) | t-Amyl alcohol | 110 |
Sonogashira Coupling
The Sonogashira coupling enables the formation of a C-C bond between this compound and a terminal alkyne, typically using a palladium catalyst and a copper(I) co-catalyst.[12]
FAQs for Sonogashira Coupling
Q1: Is the copper co-catalyst always necessary?
A1: While the classic Sonogashira coupling uses a copper(I) salt (e.g., CuI) as a co-catalyst, copper-free conditions have been developed.[12] These often require specific ligands and bases to facilitate the catalytic cycle.
Q2: What is a common side reaction in Sonogashira couplings?
A2: A common side reaction is the Glaser coupling, which is the homocoupling of the terminal alkyne to form a diacetylene. This can often be suppressed by running the reaction under strictly anaerobic conditions.
Experimental Protocol for Sonogashira Coupling
-
To a Schlenk flask, add this compound (1.0 equivalent), the palladium catalyst (e.g., Pd(PPh₃)₂Cl₂, 2-5 mol%), and the copper(I) co-catalyst (e.g., CuI, 1-5 mol%).
-
Evacuate and backfill the flask with an inert gas.
-
Add an anhydrous, degassed solvent (e.g., THF or DMF) and an amine base (e.g., triethylamine or diisopropylamine, typically used in excess or as the solvent).[13]
-
Add the terminal alkyne (1.1-1.5 equivalents) via syringe.
-
Stir the reaction at room temperature or with gentle heating until completion.
-
Work-up involves filtering the reaction mixture, removing the solvent, and purifying by column chromatography.
Table of Typical Sonogashira Reaction Conditions
| Catalyst (mol%) | Co-catalyst (mol%) | Base | Solvent | Temperature (°C) |
| Pd(PPh₃)₂Cl₂ (2) | CuI (1) | Triethylamine | THF | 25-50 |
| Pd(PPh₃)₄ (3) | CuI (1.5) | Diisopropylamine | DMF | 25 |
| Pd(OAc)₂ (2) / SPhos (4) | None (Copper-free) | Cs₂CO₃ | 1,4-Dioxane | 80 |
Heck Reaction
The Heck reaction couples this compound with an alkene to form a substituted alkene, catalyzed by a palladium complex in the presence of a base.[14]
FAQs for Heck Reaction
Q1: What kind of alkenes work best in the Heck reaction?
A1: Electron-deficient alkenes, such as acrylates, styrenes, and acrylonitriles, are generally more reactive in the Heck reaction.
Q2: What is the typical stereochemical outcome of the Heck reaction?
A2: The Heck reaction typically proceeds with syn-addition of the aryl group and the palladium to the alkene, followed by syn-elimination of the palladium hydride, leading to an overall trans substitution on the double bond.[14]
Experimental Protocol for Heck Reaction
-
In a sealable reaction vessel, combine this compound (1.0 equivalent), the palladium catalyst (e.g., Pd(OAc)₂, 1-5 mol%), and a phosphine ligand if necessary (e.g., PPh₃, P(o-tolyl)₃).
-
Add a base (e.g., triethylamine, K₂CO₃, or sodium acetate) and the alkene (1.1-2.0 equivalents).
-
Add a polar aprotic solvent such as DMF, NMP, or acetonitrile.
-
Seal the vessel and heat the reaction mixture (typically 80-140 °C) until the reaction is complete.
-
After cooling, the mixture is filtered, and the product is isolated by extraction and purified by chromatography or recrystallization.
Table of Typical Heck Reaction Conditions
| Catalyst (mol%) | Ligand/Additive (mol%) | Base (equiv.) | Solvent | Temperature (°C) |
| Pd(OAc)₂ (2) | PPh₃ (4) | Triethylamine (1.5) | DMF | 100 |
| PdCl₂ (5) | None | NaOAc (2.0) | NMP | 120 |
| Herrmann's Catalyst (1) | None | K₂CO₃ (1.5) | Acetonitrile | 80 |
References
- 1. cbijournal.com [cbijournal.com]
- 2. benchchem.com [benchchem.com]
- 3. Yoneda Labs [yonedalabs.com]
- 4. mdpi.com [mdpi.com]
- 5. How To Run A Reaction [chem.rochester.edu]
- 6. chem.libretexts.org [chem.libretexts.org]
- 7. youtube.com [youtube.com]
- 8. reddit.com [reddit.com]
- 9. m.youtube.com [m.youtube.com]
- 10. benchchem.com [benchchem.com]
- 11. Chemical Insights | How to Wisely Design Conditions for Buchwald-Hartwig Couplings? - RCS Research Chemistry Services [rcs.wuxiapptec.com]
- 12. chem.libretexts.org [chem.libretexts.org]
- 13. Sonogashira Coupling [organic-chemistry.org]
- 14. Heck Reaction [organic-chemistry.org]
Technical Support Center: Managing Reaction Temperature for Sulfonyl Chlorides
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with sulfonyl chlorides. Proper temperature control is critical for successful synthesis, subsequent reactions, and storage of these important chemical intermediates.
Frequently Asked Questions (FAQs)
Q1: What is the optimal temperature range for synthesizing sulfonyl chlorides?
A1: The optimal temperature for synthesizing sulfonyl chlorides is highly dependent on the specific substrate and the chlorinating agent used. However, many syntheses are conducted at low temperatures, typically between 0 °C and -10 °C , to control the exothermic nature of the reaction and minimize side reactions.[1] For instance, in the synthesis of methanesulfinyl chloride, the temperature is strictly maintained between 0° and -10°C.[1] Some protocols, particularly those involving diazonium salts, require temperatures as low as -5 °C to 0 °C to prevent decomposition of intermediates.[2] It is crucial to monitor the reaction progress and adjust the temperature as needed, as very low temperatures can significantly slow the reaction rate.[3]
Q2: How does temperature affect the stability of sulfonyl chlorides?
A2: Sulfonyl chloride stability decreases with increasing temperature. They are susceptible to thermal decomposition and hydrolysis.[4][5] For example, sulfuryl chloride (SO₂Cl₂) decomposes when heated to or above 100 °C.[6] Hydrolysis to the corresponding sulfonic acid is a common degradation pathway, and the rate of hydrolysis increases with temperature.[3][7][8] For long-term storage, it is advisable to keep sulfonyl chlorides at low temperatures (e.g., 4 °C) to prolong their shelf life.[9]
Q3: I am observing significant formation of sulfonic acid in my product. How can I minimize this?
A3: The formation of sulfonic acid is a common issue resulting from the hydrolysis of the sulfonyl chloride.[3] Temperature management is key to prevention:
-
Controlled Quenching: Quench the reaction mixture at a low temperature, for instance, by pouring it onto ice. This minimizes the product's contact time with water at elevated temperatures where hydrolysis is faster.[3]
-
Low Temperature Work-up: Perform aqueous work-ups at low temperatures to reduce the rate of hydrolysis.
-
Anhydrous Conditions: While not strictly a temperature control measure, ensuring strict anhydrous conditions throughout the reaction and work-up is the most critical factor in preventing hydrolysis.[3]
Q4: My reaction with an amine is giving a low yield of the desired sulfonamide. Could temperature be the cause?
A4: Yes, temperature can significantly impact the yield of sulfonamide formation.
-
Temperature Too Low: If the reaction temperature is too low, the reaction rate may be impractically slow, leading to incomplete conversion.[10]
-
Temperature Too High: Conversely, excessively high temperatures can promote side reactions, such as the formation of di-sulfonamides with primary amines or decomposition of the sulfonyl chloride starting material.[11] Reactions are often run at 0 °C or room temperature to achieve a balance.[12][13] For example, in the synthesis of sulfinamides, conducting the reaction at -20 °C led to a significant amount of sulfonamide formation as a side product, while 0 °C provided the best conditions.[12]
Troubleshooting Guide
| Issue | Potential Cause (Temperature-Related) | Recommended Solution |
| Low Yield of Desired Product | Reaction temperature is too low, resulting in a slow reaction rate. | Gradually increase the reaction temperature in 5-10°C increments while monitoring the reaction progress by TLC or HPLC.[10] |
| Reaction temperature is too high, leading to decomposition of starting materials or products, or promoting side reactions like sulfone formation.[5][10] | Lower the reaction temperature. Ensure efficient stirring and heat dissipation to prevent localized overheating, especially during the addition of exothermic reagents.[10][14] | |
| Formation of Multiple Isomers | Reaction temperature is favoring the formation of a thermodynamically controlled product when the kinetically controlled product is desired (or vice-versa). | Adjust the reaction temperature to favor the desired isomer. Lower temperatures often favor the kinetic product, while higher temperatures can allow for equilibrium to be reached, favoring the thermodynamic product.[10] |
| Polysulfonated Byproducts | The reaction conditions (temperature, time) are too harsh. | Reduce the reaction temperature and shorten the reaction time.[10] |
| Reaction Does Not Proceed to Completion | The reaction temperature is insufficient to overcome the activation energy. | Increase the reaction temperature cautiously. Consider using a solvent with a higher boiling point if necessary, while being mindful of potential side reactions.[10] |
| Dark, Tar-like Substance Formation (e.g., with phenols) | Oxidative side reactions are occurring at elevated temperatures.[11] | Conduct the reaction at a lower temperature (e.g., 15-20°C). Run the reaction under an inert atmosphere (e.g., nitrogen or argon) to exclude oxygen.[11] |
| Uncontrolled Exotherm / Runaway Reaction | Inadequate cooling or too rapid addition of reagents for a highly exothermic process.[14][15][16] | Ensure the cooling bath has sufficient capacity. Add reagents dropwise or via syringe pump to control the rate of addition and maintain the target internal temperature.[2][11][12] For highly energetic reactions, consider continuous flow chemistry for superior temperature control.[14][15] |
Quantitative Data Summary
The following tables summarize key quantitative data on the effect of temperature on reactions involving sulfonyl chlorides.
Table 1: Temperature Effects on the Regioselectivity of Naphthalene Sulfonation
| Reaction Temperature | Major Product | Product Type |
| 80°C | Naphthalene-1-sulfonic acid | Kinetic[10] |
| 160°C | Naphthalene-2-sulfonic acid | Thermodynamic[10] |
Table 2: Effect of Temperature on Sulfenyl Chloride Synthesis in a Flow Reactor
| Entry | Temperature (°C) | Residence Time (min) | Assay Yield of Sulfenyl Chloride (%) | Unreacted Thiol (%) |
| 1 | 25 | 30 | 92 | 0 |
| 2 | 0 | 30 | 80 | 15 |
| 3 | 25 | 15 | 92 (comparable to entry 1) | Not specified |
| Data sourced from a study on continuous flow synthesis.[14] |
Experimental Protocols
Protocol 1: Synthesis of Naphthalene-1-sulfonic acid (Kinetic Control)
-
Reaction Setup: Place naphthalene in a flask equipped with a magnetic stirrer and a thermometer.
-
Reagent Addition: Cool the flask in an ice bath. Slowly add concentrated sulfuric acid while maintaining the internal temperature at or below 80°C.
-
Reaction: Stir the mixture at 80°C for 1 hour.
-
Work-up: Carefully pour the reaction mixture over crushed ice.
-
Isolation: The product, naphthalene-1-sulfonic acid, will precipitate and can be collected by filtration.[10]
Protocol 2: Synthesis of Naphthalene-2-sulfonic acid (Thermodynamic Control)
-
Reaction Setup: In a flask equipped with a mechanical stirrer, a thermometer, and a reflux condenser, place naphthalene.
-
Reagent Addition: Carefully add concentrated sulfuric acid to the naphthalene.
-
Reaction: Heat the mixture to 160°C and maintain this temperature with stirring for 2-3 hours to allow for equilibration.
-
Work-up: Allow the reaction mixture to cool to approximately 100°C and then carefully pour it over crushed ice.
-
Isolation: Collect the precipitated naphthalene-2-sulfonic acid by filtration, wash with a saturated sodium chloride solution, and dry.[10]
Protocol 3: General Method for the Preparation of Sulfinamide from Sulfonyl Chloride
-
Reaction Setup: To a solution of p-toluenesulfonyl chloride (1 mmol) and triethylamine (10 mmol) in CH₂Cl₂ (3.0 ml), cool the solution to 0 °C in an ice bath.
-
Reagent Addition: Add a solution of triphenylphosphine (1 mmol) and benzylic amine (1 mmol) in CH₂Cl₂ (3.0 ml) using a syringe pump over a period of 1 hour, maintaining the temperature at 0 °C.
-
Monitoring: After addition, check for the consumption of the sulfonyl chloride by TLC.
-
Work-up: Concentrate the reaction mixture by rotary evaporation.
-
Purification: Purify the crude mixture by column chromatography to yield the desired sulfinamide.[12]
Visual Guides
References
- 1. Organic Syntheses Procedure [orgsyn.org]
- 2. pubs.acs.org [pubs.acs.org]
- 3. benchchem.com [benchchem.com]
- 4. Sulfonyl halide - Wikipedia [en.wikipedia.org]
- 5. pubs.acs.org [pubs.acs.org]
- 6. Sulfuryl chloride - Wikipedia [en.wikipedia.org]
- 7. cdnsciencepub.com [cdnsciencepub.com]
- 8. cameochemicals.noaa.gov [cameochemicals.noaa.gov]
- 9. researchgate.net [researchgate.net]
- 10. benchchem.com [benchchem.com]
- 11. benchchem.com [benchchem.com]
- 12. An Expedient Synthesis of Sulfinamides from Sulfonyl Chlorides - PMC [pmc.ncbi.nlm.nih.gov]
- 13. cbijournal.com [cbijournal.com]
- 14. A Continuous Flow Sulfuryl Chloride-Based Reaction—Synthesis of a Key Intermediate in a New Route toward Emtricitabine and Lamivudine - PMC [pmc.ncbi.nlm.nih.gov]
- 15. A continuous flow investigation of sulfonyl chloride synthesis using N-chloroamides: optimization, kinetics and mechanism - Reaction Chemistry & Engineering (RSC Publishing) [pubs.rsc.org]
- 16. pubs.acs.org [pubs.acs.org]
Technical Support Center: 4-(Methylthio)benzenesulfonyl chloride Reactions
This guide provides troubleshooting advice and detailed protocols for researchers, scientists, and drug development professionals working with 4-(Methylthio)benzenesulfonyl chloride. The information is presented in a question-and-answer format to address specific issues that may be encountered during experimental work-up procedures.
Troubleshooting Guide & FAQs
Q1: My final product is contaminated with a significant amount of 4-(methylthio)benzenesulfonic acid. How can I prevent its formation and remove it?
A1: The presence of the corresponding sulfonic acid is a common issue, primarily caused by the hydrolysis of the sulfonyl chloride.[1]
Prevention:
-
Anhydrous Conditions: It is critical to maintain strict moisture-free conditions throughout the reaction and work-up. This includes using dry solvents and reagents and performing the reaction under an inert atmosphere (e.g., nitrogen or argon).[1]
-
Controlled Quenching: Quench the reaction at a low temperature, for instance, by pouring the reaction mixture onto ice. This minimizes the hydrolysis of the desired product.[1]
Removal:
-
Aqueous Bicarbonate Wash: During the aqueous work-up, wash the organic layer with a saturated solution of sodium bicarbonate (NaHCO₃). The basic solution will deprotonate the acidic sulfonic acid, forming a water-soluble salt that will partition into the aqueous layer.
-
Aqueous HCl Scrubbing: For crude liquid products, scrubbing with an aqueous solution of hydrochloric acid can effectively extract the more water-soluble sulfonic acid.[1]
Q2: I am having difficulty removing the unreacted amine starting material from my product.
A2: Excess amine is a common impurity that can often be removed with an acidic wash.
Removal Procedure:
-
Dilute Acid Wash: Wash the organic layer containing your product with a dilute aqueous acid solution, such as 1M hydrochloric acid (HCl).[2] The acid will protonate the basic amine, forming a water-soluble ammonium salt that will be extracted into the aqueous layer.[2]
-
Copper Sulfate Wash: An alternative for certain amines is to wash the organic layer with a 10% aqueous copper sulfate (CuSO₄) solution. The amine will form a copper complex that partitions into the aqueous phase, often indicated by a color change to purple.[2]
Q3: My sulfonylation reaction is proceeding very slowly or appears to have stopped. What could be the issue?
A3: Several factors can affect the reaction rate.
Troubleshooting Steps:
-
Temperature: While reactions are often run at or below room temperature to control exothermicity, excessively low temperatures can significantly slow the reaction rate.[1] Monitor the reaction's progress using Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) and adjust the temperature if necessary.
-
Base: The choice and stoichiometry of the base are crucial. A non-nucleophilic organic base like triethylamine or pyridine is commonly used to scavenge the HCl byproduct.[3] Ensure an adequate amount of base is present.
-
Reagent Quality: Verify the purity of the this compound, as it can degrade over time, especially if exposed to moisture.
Q4: I am observing the formation of di- or tri-sulfonylated byproducts, reducing my yield.
A4: Polysulfonylation can occur, particularly when reacting with anilines or other activated aromatic amines under harsh conditions.[4]
Prevention Strategies:
-
Control Stoichiometry: Carefully control the stoichiometry of the this compound. Avoid using a large excess unless it is empirically necessary for your specific substrate.[4]
-
Protecting Groups: For aniline substrates, protecting the amino group (e.g., through acetylation) can deactivate the aromatic ring sufficiently to prevent over-sulfonylation.[4]
-
Monitor Reaction Progress: Use TLC or LC-MS to monitor the reaction. Stop the reaction as soon as the starting material has been consumed to a satisfactory level to prevent the formation of polysulfonylated products.[4]
Work-up and Purification Protocols
Standard Aqueous Work-up Protocol for Sulfonamide Synthesis
This protocol outlines a general procedure for the work-up of a reaction between this compound and a primary or secondary amine.
-
Quenching: Once the reaction is complete, cool the reaction mixture in an ice bath. Slowly pour the mixture into a separatory funnel containing a suitable organic solvent (e.g., ethyl acetate, dichloromethane) and cold water.
-
Phase Separation: Shake the separatory funnel vigorously, venting frequently to release any pressure. Allow the layers to separate and drain the aqueous layer.
-
Acid Wash (Amine Removal): Add 1M aqueous HCl to the separatory funnel. Shake, allow the layers to separate, and discard the aqueous layer. This step removes excess amine.[2]
-
Bicarbonate Wash (Sulfonic Acid Removal): Add a saturated aqueous solution of NaHCO₃. Shake and vent carefully, as CO₂ gas may be evolved.[5] Discard the aqueous layer. This step neutralizes any remaining acid and removes the 4-(methylthio)benzenesulfonic acid impurity.
-
Brine Wash: Wash the organic layer with a saturated aqueous solution of NaCl (brine). This helps to remove residual water from the organic layer.[5]
-
Drying: Transfer the organic layer to an Erlenmeyer flask and dry it over an anhydrous drying agent (e.g., MgSO₄, Na₂SO₄).
-
Filtration and Concentration: Filter or decant the drying agent and concentrate the organic solvent using a rotary evaporator to yield the crude product.
-
Further Purification: If necessary, the crude product can be further purified by recrystallization or flash column chromatography.
Summary of Aqueous Wash Solutions
| Wash Solution | Purpose | Mechanism |
| Water (H₂O) | Removes water-soluble reagents and byproducts. | Partitioning of hydrophilic impurities into the aqueous phase.[5] |
| Dilute Acid (e.g., 1M HCl) | Removes unreacted basic amines. | Protonates the amine to form a water-soluble ammonium salt.[2] |
| Bicarbonate (e.g., sat. NaHCO₃) | Removes acidic impurities like excess sulfonyl chloride (via hydrolysis) and the resulting sulfonic acid. | Deprotonates the sulfonic acid to form a water-soluble salt.[5] |
| Brine (sat. NaCl) | Reduces the solubility of the organic product in the aqueous phase and removes bulk water before the final drying step. | "Salting out" effect and osmotic drying.[5] |
Reaction and Work-up Diagrams
Caption: Key reaction pathways for this compound.
Caption: General aqueous work-up workflow for sulfonamide synthesis.
References
Technical Support Center: Sulfonyl Chloride Reactions with Amines
This guide provides in-depth technical information, troubleshooting advice, and frequently asked questions regarding the reaction of sulfonyl chlorides with primary and secondary amines to form sulfonamides. It is intended for researchers, chemists, and professionals in the field of drug development and chemical synthesis.
Frequently Asked Questions (FAQs)
Q1: What is the fundamental reaction between a sulfonyl chloride and an amine?
The reaction is a nucleophilic acyl substitution where the amine acts as a nucleophile, attacking the electrophilic sulfur atom of the sulfonyl chloride.[1][2] This results in the displacement of the chloride ion and the formation of a stable sulfonamide S-N bond.[3][4] The reaction is widely used due to its reliability and the crystallinity of the resulting sulfonamides, which aids in purification and identification.[4]
Q2: How does pH critically influence the reaction between sulfonyl chlorides and amines?
The pH of the reaction medium is a critical parameter that dictates the success and outcome of the reaction by influencing two main factors:
-
Amine Nucleophilicity: For an amine to act as a nucleophile, it must be in its free base form (unprotonated). In acidic conditions (low pH), the amine is protonated to form an ammonium salt, which is not nucleophilic, thus stopping the reaction. Therefore, the reaction is typically run under basic or neutral conditions.
-
Competing Hydrolysis: Sulfonyl chlorides can react with water (hydrolysis) to form the corresponding sulfonic acid, which is an undesired side reaction.[5][6] The rate of hydrolysis is also pH-dependent. For many alkanesulfonyl chlorides, hydrolysis proceeds via direct nucleophilic attack by water at low to neutral pH, but can switch to a mechanism involving a highly reactive "sulfene" intermediate under basic conditions (pH > ~6.7).[7][8] For aromatic sulfonyl chlorides, hydrolysis occurs across a wide pH range.[9]
The optimal pH is a balance between ensuring the amine is sufficiently deprotonated to be nucleophilic while minimizing the competitive hydrolysis of the sulfonyl chloride.
Q3: Can high yields be achieved in highly basic aqueous solutions?
Yes, contrary to the expectation that high pH would favor hydrolysis, excellent yields of sulfonamides can be achieved in highly basic aqueous media (e.g., 1.0 M NaOH).[7][10] For certain amines, particularly those with hydrophobic character, the rate of aminolysis is significantly accelerated at high pH.[11] This is attributed to third-order reaction pathways involving the amine, sulfonyl chloride, and a hydroxide ion, or two molecules of the amine.[7][11] This allows for efficient, high-yield preparations in water, which is an environmentally benign solvent.[7]
Q4: What is the "Hinsberg Test" and how does it relate to pH?
The Hinsberg test is a classic chemical method to distinguish between primary, secondary, and tertiary amines using benzenesulfonyl chloride in the presence of an aqueous alkali (like NaOH or KOH).[1][2][12] The distinction relies on the pH-dependent solubility of the sulfonamide products.
-
Primary Amines: React to form a sulfonamide (R-NH-SO₂Ph). This product still has an acidic proton on the nitrogen atom. In the basic medium, this proton is removed to form a water-soluble sodium salt (Na⁺[R-N⁻-SO₂Ph]).[1][13] Subsequent acidification (lowering the pH) will re-protonate the salt, causing the sulfonamide to precipitate.[1]
-
Secondary Amines: React to form a sulfonamide (R₂N-SO₂Ph) that has no acidic proton on the nitrogen. This product is insoluble in the aqueous alkali and precipitates directly from the reaction mixture.[14][15]
-
Tertiary Amines: Do not react to form a stable sulfonamide because they lack a proton on the nitrogen atom to be removed.[12][15] They may, however, promote the hydrolysis of the sulfonyl chloride.[1]
Q5: Why is the choice of base and solvent important in non-aqueous reactions?
In aprotic organic solvents (like Dichloromethane, THF, or Acetonitrile), a base is required to neutralize the HCl generated during the reaction.[4][16]
-
Base: The base should be strong enough to neutralize HCl but should not cause unwanted side reactions.[5] Common choices include tertiary amines like triethylamine (TEA) or pyridine.[16][17] Using an excess of a strong, non-hindered base can sometimes lead to the deprotonation of the mono-sulfonated product from a primary amine, facilitating an undesired second sulfonylation.[16]
-
Solvent: The solvent must be inert to the reactants and capable of dissolving them.[5] It is crucial to use anhydrous (dry) solvents, as any trace moisture can lead to the hydrolysis of the moisture-sensitive sulfonyl chloride.[5]
Troubleshooting Guides
Problem 1: Low or No Yield of Desired Sulfonamide
| Potential Cause | Recommended Solution |
| Degraded/Impure Starting Materials | Sulfonyl chlorides are highly sensitive to moisture.[5] Use freshly opened or properly stored reagents. Verify the purity of both the amine and the sulfonyl chloride via NMR or LC-MS before starting.[5] |
| Incorrect Reaction pH/Base | If the medium is too acidic, the amine will be protonated and non-nucleophilic. Ensure a suitable base is present to neutralize the HCl byproduct.[16] For aqueous reactions, a high pH (e.g., using 1M NaOH) can be highly effective.[7][10] |
| Poor Nucleophilicity of the Amine | Amines with strong electron-withdrawing groups are less reactive. More forcing conditions, such as higher temperatures or the use of a stronger base, may be necessary.[5] A catalytic amount of DMAP can also be used for less reactive amines.[16] |
| Low Reaction Temperature | While starting the reaction at 0°C is common to control the initial exotherm, the reaction may require warming to room temperature or gentle heating to proceed to completion.[5][16] Monitor progress via TLC or LC-MS. |
Problem 2: Significant Amount of Sulfonic Acid Byproduct
| Potential Cause | Recommended Solution |
| Hydrolysis of Sulfonyl Chloride | This is the most common side reaction.[5] Ensure all solvents are anhydrous and the reaction is performed under an inert atmosphere (e.g., nitrogen or argon) to exclude moisture.[5] In aqueous reactions, the high concentration and reactivity of the amine can outcompete water, but if the amine is not very reactive or soluble, hydrolysis may dominate. |
| Reaction Temperature Too High | Elevated temperatures can accelerate the rate of hydrolysis. Add the sulfonyl chloride slowly at a lower temperature (e.g., 0 °C) before allowing the reaction to warm if necessary.[5] |
Problem 3: Formation of Di-Sulfonylated Byproduct (with Primary Amines)
| Potential Cause | Recommended Solution |
| Excess Sulfonyl Chloride | The initially formed mono-sulfonamide can be deprotonated and react with a second equivalent of sulfonyl chloride.[16] |
| Incorrect Stoichiometry | Use a slight excess of the primary amine (1.1 to 1.5 equivalents) relative to the sulfonyl chloride to favor mono-sulfonylation.[16] |
| Slow Addition | Add the sulfonyl chloride solution dropwise over a prolonged period (30-60 minutes). This keeps the instantaneous concentration of the sulfonyl chloride low, favoring reaction with the more nucleophilic primary amine over the less reactive sulfonamide anion.[16] |
| Strong Base in Excess | A strong base can deprotonate the mono-sulfonamide product, facilitating the second reaction. Consider using a weaker or sterically hindered base like pyridine or 2,6-lutidine.[16] |
Quantitative Data Summary
Table 1: Sulfonamide Yields in 1.0 M Aqueous NaOH
This table highlights the high preparative yields achievable for the reaction of benzenesulfonyl chloride with various amines in a highly basic aqueous medium, demonstrating the effectiveness of this environmentally friendly approach.[7][10]
| Amine | Amine Type | Yield of Sulfonamide |
| 1-Octylamine | Primary | 98%[7][10] |
| Dibutylamine | Secondary | 94%[7][10] |
| Hexamethylenimine | Secondary | 97%[7][10] |
Conditions: 5% excess of benzenesulfonyl chloride in 1.0 mol/L aqueous sodium hydroxide.[7][10]
Experimental Protocols
Protocol 1: General Sulfonylation in an Aprotic Organic Solvent
This protocol is a standard method for synthesizing sulfonamides when avoiding aqueous conditions is desired.
-
Preparation: Dissolve the primary or secondary amine (1.1 mmol) and a suitable base (e.g., pyridine or triethylamine, 1.5 mmol) in an anhydrous aprotic solvent (e.g., dichloromethane or THF, ~0.1 M concentration).[16]
-
Cooling: Cool the stirred reaction mixture to 0 °C using an ice-water bath.[16]
-
Reagent Addition: In a separate flask, dissolve the sulfonyl chloride (1.0 mmol) in a small amount of the same anhydrous solvent. Add this solution dropwise to the cooled amine solution over 30-60 minutes.[16]
-
Reaction Monitoring: Allow the reaction to slowly warm to room temperature and stir for 2-16 hours. Monitor the reaction's progress using TLC or LC-MS.[16]
-
Workup and Purification: Upon completion, quench the reaction with water or a dilute acid solution (e.g., 1M HCl). Extract the product with a suitable organic solvent (e.g., ethyl acetate). Wash the combined organic layers with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. Purify the crude product by flash column chromatography or recrystallization.[16]
Protocol 2: High-Yield Sulfonylation in Aqueous Base
This protocol is based on the findings that high yields can be obtained in strongly basic aqueous solutions, offering a greener alternative.[7]
-
Preparation: Dissolve the amine (e.g., dibutylamine, 1.0 equivalent) in a 1.0 M aqueous solution of sodium hydroxide.
-
Reagent Addition: Add benzenesulfonyl chloride (1.05 equivalents, a 5% excess) to the stirred aqueous amine solution at room temperature.[7][10]
-
Reaction: Stir the mixture vigorously. The reaction is often rapid, and the sulfonamide product may precipitate from the solution.
-
Workup and Purification: Isolate the solid product by filtration. Wash the solid with water to remove any inorganic salts and unreacted starting materials. If the product is an oil, extract it with a suitable organic solvent. The product can be further purified by recrystallization or column chromatography if necessary.
Visualizations
References
- 1. Hinsberg reaction - Wikipedia [en.wikipedia.org]
- 2. Hinsberg Reagent And Test | Unacademy [unacademy.com]
- 3. Amine - Wikipedia [en.wikipedia.org]
- 4. Sulfonamide - Wikipedia [en.wikipedia.org]
- 5. benchchem.com [benchchem.com]
- 6. Sulfonyl halide - Wikipedia [en.wikipedia.org]
- 7. researchgate.net [researchgate.net]
- 8. pubs.acs.org [pubs.acs.org]
- 9. Kinetics of the neutral and alkaline hydrolysis of aromatic sulphonyl chlorides in water - Journal of the Chemical Society B: Physical Organic (RSC Publishing) [pubs.rsc.org]
- 10. cdnsciencepub.com [cdnsciencepub.com]
- 11. scilit.com [scilit.com]
- 12. ck12.org [ck12.org]
- 13. chem.libretexts.org [chem.libretexts.org]
- 14. Khan Academy [khanacademy.org]
- 15. quora.com [quora.com]
- 16. benchchem.com [benchchem.com]
- 17. cbijournal.com [cbijournal.com]
Validation & Comparative
A Comparative Guide to Amine Detection: 4-(Methylthio)benzenesulfonyl Chloride vs. Dansyl Chloride
For researchers, scientists, and professionals in drug development, the sensitive and accurate detection of amines is a cornerstone of many analytical procedures. The choice of a derivatizing agent is critical for enhancing the detectability of amine-containing compounds, which often lack strong chromophores or fluorophores. This guide provides an objective comparison between the well-established fluorescent labeling reagent, dansyl chloride, and a potential alternative, 4-(methylthio)benzenesulfonyl chloride.
This document delves into the reaction mechanisms, performance characteristics, and experimental protocols for both reagents, offering a comprehensive overview to inform the selection of the most suitable derivatization agent for specific analytical applications. While dansyl chloride is a widely validated reagent with a wealth of supporting literature, this compound is presented here as a compound with potential for similar applications, though it is less characterized in the context of quantitative amine analysis.
Mechanism of Action
The derivatization of amines with both dansyl chloride and this compound proceeds via a nucleophilic substitution reaction. The lone pair of electrons on the amine's nitrogen atom attacks the electrophilic sulfur atom of the sulfonyl chloride, leading to the displacement of the chloride ion and the formation of a stable sulfonamide.
Dansyl Chloride: The reaction with dansyl chloride, or 5-(dimethylamino)naphthalene-1-sulfonyl chloride, results in a highly fluorescent sulfonamide derivative.[1][2] This property is the primary reason for its extensive use in enhancing the sensitivity of amine detection. The reaction is typically carried out under alkaline conditions to ensure the amine is deprotonated and thus more nucleophilic.[1]
This compound: The reaction of this compound with primary and secondary amines is analogous to the well-known Hinsberg test.[3][4] This reaction is also typically performed in the presence of a base to neutralize the HCl byproduct. The resulting N-substituted-4-(methylthio)benzenesulfonamide is a stable derivative. The impact of the methylthio group on the spectroscopic properties of the resulting adduct is not extensively documented in the context of analytical detection.
Performance Comparison
The selection of a derivatization agent is heavily influenced by its performance characteristics. The following table summarizes the available data for dansyl chloride and highlights the current lack of published data for this compound in the context of quantitative amine detection.
| Feature | Dansyl Chloride | This compound |
| Target Amines | Primary and Secondary | Primary and Secondary |
| Detection Method | Fluorescence, UV-Vis, MS[1] | UV-Vis (presumed), MS (presumed) |
| Excitation Wavelength | ~324-340 nm[1][5] | Not Reported |
| Emission Wavelength | ~501-559 nm[1][5] | Not Reported |
| Limit of Detection (LOD) | 7 to 50 µg L⁻¹ (CZE-UV for biogenic amines)[3], 0.02-0.06 mg/kg (HPLC for biogenic amines)[6] | Not Reported |
| Derivative Stability | High[7] | High (presumed based on sulfonamide chemistry) |
| Advantages | High sensitivity, stable derivatives, well-established methods[1][7] | Potentially forms stable derivatives |
| Disadvantages | Reagent itself is fluorescent, requiring removal of excess; reaction can be slow[1] | Lack of published analytical methods and performance data, unknown spectroscopic properties of adducts |
Experimental Protocols
Detailed and validated experimental protocols are crucial for reproducible results. Below are a detailed protocol for dansyl chloride and a generalized protocol for this compound, which would require optimization.
Protocol 1: Amine Derivatization with Dansyl Chloride for HPLC Analysis
This protocol is adapted from established methods for the analysis of biogenic amines.[6]
1. Reagent Preparation:
- Dansyl Chloride Solution (5 mg/mL): Dissolve 50 mg of dansyl chloride in 10 mL of acetone. Prepare this solution fresh and protect it from light.
- Saturated Sodium Bicarbonate Solution: Prepare a saturated solution of sodium bicarbonate in deionized water.
- Proline Solution (100 mg/mL): Dissolve 1 g of proline in 10 mL of deionized water. This is used to quench the reaction by consuming excess dansyl chloride.
2. Sample Preparation:
- Extract amines from the sample matrix using a suitable solvent, such as 5% trichloroacetic acid.[6]
- Centrifuge the extract to remove any solid debris.
3. Derivatization Procedure:
- To 1 mL of the amine extract, add 200 µL of the saturated sodium bicarbonate solution.
- Add 400 µL of the dansyl chloride solution.
- Vortex the mixture and incubate at 60°C for 45 minutes in a water bath.
- After incubation, add 100 µL of the proline solution to stop the reaction and vortex.
- Allow the mixture to stand at room temperature for 10 minutes.
- Filter the solution through a 0.45 µm syringe filter prior to HPLC injection.
4. HPLC Conditions:
- Column: C18 reversed-phase column (e.g., 250 mm x 4.6 mm, 5 µm).[6]
- Mobile Phase: A gradient of methanol and water is commonly used.[6]
- Flow Rate: 0.8 mL/min.[6]
- Detection: Fluorescence detector with excitation at ~330 nm and emission at ~530 nm, or a UV detector at 254 nm.[6]
Protocol 2: Generalized Amine Derivatization with this compound
This is a hypothetical protocol based on the general conditions of the Hinsberg reaction and would require significant optimization and validation for quantitative analysis.
1. Reagent Preparation:
- This compound Solution (10 mg/mL): Dissolve 100 mg of this compound in 10 mL of a suitable organic solvent such as acetone or acetonitrile.
- Aqueous Base (e.g., 2 M NaOH): Prepare a solution of sodium hydroxide in deionized water.
2. Sample Preparation:
- Dissolve the amine-containing sample in a suitable solvent.
3. Derivatization Procedure:
- To the amine sample, add an excess of the this compound solution.
- Add the aqueous base and shake the mixture vigorously.
- The reaction progress may be monitored by TLC or LC-MS.
- Once the reaction is complete, the sulfonamide product may precipitate. If so, it can be isolated by filtration.
- If the product is soluble, an extraction with an organic solvent may be necessary.
- The isolated product should be washed to remove any unreacted starting materials.
4. Analysis:
- The resulting sulfonamide can be analyzed by HPLC with UV or MS detection. The optimal wavelength for UV detection would need to be determined experimentally.
Experimental Workflow Visualization
The general workflow for amine analysis using derivatization is depicted in the following diagram.
Conclusion
In the realm of amine detection, dansyl chloride stands as a robust and highly sensitive derivatization agent, backed by extensive research and well-established protocols. Its ability to impart strong fluorescence to amine-containing molecules makes it an excellent choice for applications requiring low limits of detection.
This compound, while structurally similar and expected to react with amines to form stable sulfonamides, remains a largely unexplored reagent for quantitative analytical purposes. There is a significant gap in the literature regarding the spectroscopic properties of its amine adducts and validated analytical methods. While it may serve as a suitable derivatizing agent, its performance in terms of sensitivity and selectivity is currently unknown. Researchers considering this reagent would need to undertake comprehensive method development and validation, including characterization of the resulting sulfonamides' spectroscopic properties. For now, dansyl chloride remains the more reliable and documented choice for sensitive amine detection.
References
- 1. benchchem.com [benchchem.com]
- 2. researchgate.net [researchgate.net]
- 3. Video: Amines to Sulfonamides: The Hinsberg Test [jove.com]
- 4. chem.libretexts.org [chem.libretexts.org]
- 5. Comparative study of five different amine-derivatization methods for metabolite analyses by liquid chromatography-tandem mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. cabidigitallibrary.org [cabidigitallibrary.org]
- 7. chemrxiv.org [chemrxiv.org]
A Comparative Guide to Derivatization Reagents for Amines and Phenols: Alternatives to 4-(Methylthio)benzenesulfonyl chloride
For researchers, scientists, and drug development professionals, the sensitive and accurate quantification of molecules containing primary and secondary amines, as well as phenolic hydroxyl groups, is a common analytical challenge. Pre-column derivatization is a widely employed strategy to enhance the detectability and chromatographic separation of these analytes, particularly for techniques like High-Performance Liquid Chromatography (HPLC) and Liquid Chromatography-Mass Spectrometry (LC-MS). While 4-(Methylthio)benzenesulfonyl chloride has its applications, a range of alternative reagents offer distinct advantages in terms of sensitivity, stability of derivatives, and breadth of application. This guide provides an objective comparison of prominent alternatives, supported by experimental data and detailed protocols.
The primary alternatives to this compound for the derivatization of amines and phenols include Dansyl chloride, Dabsyl chloride, 9-Fluorenylmethoxycarbonyl chloride (Fmoc-Cl), and Ninhydrin. Each of these reagents possesses unique characteristics that make them suitable for specific analytical scenarios.
Performance Comparison of Derivatization Reagents
The choice of a derivatization agent is a critical decision that influences the sensitivity, reliability, and efficiency of an analytical method. The following tables summarize the key performance characteristics of Dansyl chloride, Dabsyl chloride, Fmoc-Cl, and Ninhydrin to facilitate a direct comparison.
Table 1: General Performance Characteristics
| Feature | Dansyl Chloride | Dabsyl Chloride | Fmoc-Cl | Ninhydrin |
| Target Analytes | Primary & secondary amines, phenols[1][2] | Primary & secondary amines[3][4] | Primary & secondary amines, phenols[5][6] | Primary & secondary amines, amino acids[7][8] |
| Detection Method | Fluorescence, UV, MS[1][9] | UV-Vis[3][10] | Fluorescence[5][11] | Colorimetric (UV-Vis)[7] |
| Derivative Stability | Good[12] | Excellent, stable for at least a month at room temp[10] | Good, stable for more than 48 hours[13] | Derivative (Ruhemann's purple) is stable[14] |
| Reaction Speed | Moderate (e.g., 30-120 min)[15][16] | Fast (e.g., 15-30 min)[3][17] | Fast (e.g., 5-40 min)[13][18] | Moderate (requires heating)[7] |
| Sensitivity | High (femtomole range)[1] | High[10] | Very High (femtomole range)[5][13] | Moderate[8] |
Table 2: Spectroscopic Properties of Derivatives
| Reagent | Excitation λ (nm) | Emission λ (nm) | Molar Absorptivity (ε) / Detection λ (nm) |
| Dansyl Chloride | ~324-337[16] | ~492-559[16] | Maxima at 214, 246, and 325 nm[16] |
| Dabsyl Chloride | N/A | N/A | ~425-465 nm[10][19] |
| Fmoc-Cl | ~260-265 | ~310-340 or 630[13] | N/A |
| Ninhydrin | N/A | N/A | ~570 nm (Ruhemann's purple)[7] |
Experimental Protocols
Detailed methodologies are crucial for the successful implementation of a derivatization procedure. Below are representative protocols for each of the discussed reagents.
Dansyl Chloride Derivatization of Amines/Amino Acids
This protocol is a general guideline and may require optimization for specific applications.[15][20]
Materials:
-
Dansyl chloride solution (e.g., 1.5-50 mg/mL in acetonitrile)[20]
-
Sodium bicarbonate/carbonate buffer (e.g., 100 mM, pH 9.5-10)[16][20]
-
Sample containing amines or amino acids
-
Quenching solution (e.g., 10% (v/v) ammonium hydroxide)[15]
Procedure:
-
To your sample, add the sodium bicarbonate/carbonate buffer.
-
Add the Dansyl chloride solution and vortex thoroughly.
-
Incubate the mixture. Incubation times and temperatures can vary, for example, at room temperature for 30-60 minutes or at elevated temperatures (e.g., 37-75°C) for 30-120 minutes.[15][20]
-
To stop the reaction, add the quenching solution to react with excess Dansyl chloride.[15]
-
The sample is now ready for analysis by HPLC or LC-MS.
Dabsyl Chloride Derivatization of Amino Acids
This method is known for its robustness and the high stability of the resulting derivatives.[3][21]
Materials:
-
Dabsyl chloride solution (e.g., 2.5 mg/mL in acetone or acetonitrile)[3][21]
-
Sample containing amino acids
Procedure:
-
To the amino acid sample in a microcentrifuge tube, add the sodium bicarbonate or borate buffer.
-
Add the Dabsyl chloride solution and vortex the mixture thoroughly.[3]
-
Incubate the reaction mixture in a heating block or water bath at 70°C for 15-30 minutes.[3][17]
-
After incubation, the solvent can be evaporated to dryness under a stream of nitrogen.
-
Reconstitute the dried residue in the initial mobile phase for HPLC analysis.[3]
-
Filter the sample through a 0.22 µm syringe filter before injection.
Fmoc-Cl Derivatization of Amines
Fmoc-Cl is a highly sensitive reagent, particularly for fluorescence detection.[5][6]
Materials:
-
Fmoc-Cl solution (e.g., 15 mM in acetonitrile)[18]
-
Sample containing primary or secondary amines
-
Quenching reagent (e.g., 1-adamantanamine)[18]
Procedure:
-
Mix the sample with the borate buffer.
-
Add the Fmoc-Cl solution and allow the reaction to proceed at room temperature for approximately 5-40 minutes.[13][18]
-
Add the quenching reagent to react with excess Fmoc-Cl.[18]
-
The sample can then be stabilized by adding acid (e.g., hydrochloric acid) before HPLC analysis.[6]
Ninhydrin Reaction for Amino Acid Detection
This is a classic colorimetric method for the detection and quantification of amino acids.[7]
Materials:
-
Ninhydrin solution (e.g., 2% in ethanol or acetone)[7]
-
Sample containing amino acids
Procedure:
-
Prepare a 1% solution of your sample in distilled water.
-
Add a few drops of the 2% ninhydrin solution to your sample solution.
-
Heat the test tube in a warm water bath for approximately 5 minutes.
-
A deep blue or purple color (Ruhemann's purple) indicates the presence of most amino acids. Proline will yield a yellow-orange color.[7][22]
-
The absorbance can be measured with a spectrophotometer for quantification.
Visualizing the Workflow
To better illustrate the experimental processes, the following diagrams outline the typical workflows for derivatization and analysis.
Caption: General experimental workflow for pre-column derivatization.
Caption: General reaction scheme for sulfonyl chloride derivatization.
Caption: Derivatization of an amine with Fmoc-Cl.
Conclusion
The selection of an appropriate derivatization reagent is paramount for achieving sensitive and reliable analytical results.
-
Dansyl chloride is a versatile and well-established reagent that provides good sensitivity for a broad range of analytes containing primary and secondary amine or phenolic functional groups, suitable for both HPLC-fluorescence and LC-MS platforms.[1]
-
Dabsyl chloride offers the significant advantage of forming exceptionally stable derivatives that can be detected in the visible range, minimizing interference from other sample components.[3][10] This makes it a robust choice for routine and high-throughput applications.
-
Fmoc-Cl is an excellent choice when very high sensitivity is required, as its derivatives are intensely fluorescent, allowing for detection in the femtomole range.[5]
-
Ninhydrin remains a simple and effective colorimetric reagent for the detection and quantification of amino acids, particularly in applications where chromatographic separation is not the primary goal.[7][8]
Ultimately, the optimal choice of derivatization reagent will depend on the specific analytical requirements, including the nature of the analyte, the desired level of sensitivity, the available instrumentation, and the required sample throughput. This guide provides the foundational information to make an informed decision for your research and development needs.
References
- 1. benchchem.com [benchchem.com]
- 2. researchgate.net [researchgate.net]
- 3. benchchem.com [benchchem.com]
- 4. medchemexpress.com [medchemexpress.com]
- 5. benchchem.com [benchchem.com]
- 6. ikm.org.my [ikm.org.my]
- 7. byjus.com [byjus.com]
- 8. njlabs.com [njlabs.com]
- 9. Dansyl chloride - Wikipedia [en.wikipedia.org]
- 10. benchchem.com [benchchem.com]
- 11. researchgate.net [researchgate.net]
- 12. researchgate.net [researchgate.net]
- 13. Amino acid analysis by reverse-phase high-performance liquid chromatography: improved derivatization and detection conditions with 9-fluorenylmethyl chloroformate - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. pubs.acs.org [pubs.acs.org]
- 15. benchchem.com [benchchem.com]
- 16. researchgate.net [researchgate.net]
- 17. benchchem.com [benchchem.com]
- 18. academic.oup.com [academic.oup.com]
- 19. Determination of urinary amino acids by liquid chromatography with "dabsyl chloride" - PubMed [pubmed.ncbi.nlm.nih.gov]
- 20. Targeted quantification of amino acids by dansylation - PMC [pmc.ncbi.nlm.nih.gov]
- 21. benchchem.com [benchchem.com]
- 22. microbenotes.com [microbenotes.com]
A Comparative Guide to the Reactivity of Arenesulfonyl Chlorides
For Researchers, Scientists, and Drug Development Professionals
Arenesulfonyl chlorides are a cornerstone in synthetic chemistry, serving as pivotal reagents for the formation of sulfonamides, sulfonate esters, and other sulfur-containing functional groups. Their reactivity is of paramount importance in various applications, including the synthesis of pharmaceuticals. This guide provides an objective comparison of the reactivity of different arenesulfonyl chlorides, supported by experimental data, to aid in the selection of the most suitable reagent for specific research and development needs.
Factors Influencing the Reactivity of Arenesulfonyl Chlorides
The reactivity of arenesulfonyl chlorides in nucleophilic substitution reactions is primarily governed by the electrophilicity of the sulfur atom. This is influenced by several factors:
-
Electronic Effects of Substituents: The nature of the substituents on the aromatic ring plays a crucial role in modulating the reactivity of the sulfonyl chloride group. Electron-withdrawing groups (EWGs) enhance the electrophilicity of the sulfur atom, making it more susceptible to nucleophilic attack and thereby increasing the reaction rate.[1] Conversely, electron-donating groups (EDGs) decrease this electrophilicity and slow down the reaction.[2] This relationship can be quantified using the Hammett equation.
-
Steric Effects: While steric hindrance around the sulfonyl group can be expected to decrease reactivity, studies have shown a counterintuitive acceleration of substitution by ortho-alkyl groups.[2][3] This has been attributed to a rigid, sterically congested ground state structure that is closer in energy to the transition state.[2][3]
-
Solvent Effects: The solvent can significantly influence the rate of reactions involving arenesulfonyl chlorides. The Grunwald-Winstein equation is often used to correlate the specific rates of solvolysis with the solvent's nucleophilicity and ionizing power.[4][5][6]
-
Leaving Group: The chloride ion is a good leaving group, facilitating the nucleophilic substitution reaction.[7]
Quantitative Comparison of Reactivity
The reactivity of arenesulfonyl chlorides can be quantitatively compared through kinetic studies, such as the determination of reaction rates and their correlation with substituent effects using the Hammett equation.
Hammett Correlation
The Hammett equation, log(k/k₀) = ρσ, provides a linear free-energy relationship that correlates the reaction rates (k) of substituted arenesulfonyl chlorides with the electronic properties of the substituents (σ). The reaction constant (ρ) indicates the sensitivity of the reaction to these electronic effects. A positive ρ value signifies that the reaction is accelerated by electron-withdrawing groups.
| Reaction | ρ Value | Conditions | Reference |
| Chloride-Chloride Exchange | +2.02 | Acetonitrile, 25 °C | [2][3] |
| Alkaline Hydrolysis | +1.564 | Water | [8] |
| Solvolysis in 50% water/50% acetone | +0.82 | for p-methyl derivative | [9] |
| Solvolysis in 50% water/50% acetone | +0.71 | for m-nitro derivative | [9] |
| Solvolysis in 30% dioxane/70% water | +0.35 | for p-methyl derivative | [9] |
| Solvolysis in 30% dioxane/70% water | +0.37 | for p-nitro derivative | [9] |
The consistently positive ρ values confirm that electron-withdrawing substituents enhance the reactivity of arenesulfonyl chlorides towards nucleophiles.
Reaction Rate Constants
The following table presents the second-order rate constants for the isotopic chloride exchange reaction between various substituted arenesulfonyl chlorides and Et₄N³⁶Cl in acetonitrile at 25 °C.
| Substituent (X in X-C₆H₄SO₂Cl) | σ Constant | k₂₅ x 10⁵ (M⁻¹s⁻¹) | Reference |
| 4-NMe₂ | -0.66 | 1.32 | [2] |
| 4-OMe | -0.27 | 6.27 | [2] |
| 4-Me | -0.17 | 8.35 | [2] |
| H | 0.00 | 15.8 | [2] |
| 4-Cl | +0.23 | 41.5 | [2] |
| 3-CF₃ | +0.43 | 136 | [2] |
As the data illustrates, the rate of reaction increases as the electron-withdrawing nature of the substituent increases (from 4-NMe₂ to 3-CF₃). For instance, (3-CF₃)-benzenesulfonyl chloride is approximately 100 times more reactive than (4-NMe₂)-benzenesulfonyl chloride in this specific reaction.
Experimental Protocols
Determination of Rate Constants for Chloride-Chloride Exchange
A common method to determine the rate of nucleophilic substitution is through isotopic exchange reactions. The protocol for the chloride-chloride exchange in arenesulfonyl chlorides involves the following key steps[2][3]:
-
Reactants: An arenesulfonyl chloride and a source of radiolabeled chloride ions (e.g., Et₄N³⁶Cl) are used.
-
Solvent: The reaction is typically carried out in an aprotic solvent like acetonitrile to avoid solvolysis.
-
Procedure: The arenesulfonyl chloride and Et₄N³⁶Cl are dissolved in the solvent at a specific temperature. At various time intervals, aliquots of the reaction mixture are taken.
-
Quenching and Separation: The reaction in the aliquot is quenched, and the unreacted arenesulfonyl chloride is separated from the chloride ions.
-
Analysis: The radioactivity of the isolated arenesulfonyl chloride is measured. The increase in radioactivity over time allows for the calculation of the second-order rate constant for the exchange reaction.
Measurement of Solvolysis Rates
The rate of solvolysis of arenesulfonyl chlorides can be determined by monitoring the increase in conductivity of the solution over time.[4]
-
Reactants: The arenesulfonyl chloride is dissolved in a suitable solvent (e.g., aqueous ethanol, aqueous acetone).
-
Apparatus: A conductometer is used to measure the conductivity of the solution.
-
Procedure: The arenesulfonyl chloride is added to the solvent at a constant temperature, and the conductivity of the solution is measured at regular intervals.
-
Data Analysis: The solvolysis reaction produces a strong acid (e.g., HCl and the corresponding arenesulfonic acid), which increases the conductivity of the solution. The rate of increase in conductivity is directly proportional to the rate of the solvolysis reaction, from which the specific rate constant can be calculated.
Visualizing Reaction Mechanisms and Workflows
Caption: SN2-like mechanism for nucleophilic substitution on an arenesulfonyl chloride.
Caption: General experimental workflow for kinetic studies of arenesulfonyl chloride reactions.
Caption: Relationship between substituent electronic effects and the reactivity of arenesulfonyl chlorides.
Conclusion
The reactivity of arenesulfonyl chlorides is a well-studied area with a wealth of quantitative data available. The selection of a specific arenesulfonyl chloride for a synthetic application should be guided by an understanding of the electronic and steric effects of the substituents on the aromatic ring. For applications requiring high reactivity, arenesulfonyl chlorides bearing strong electron-withdrawing groups are the reagents of choice. Conversely, for more controlled reactions or with highly reactive nucleophiles, less reactive analogues with electron-donating groups may be more suitable. The provided data and experimental protocols serve as a valuable resource for researchers in making informed decisions for their synthetic endeavors.
References
- 1. nbinno.com [nbinno.com]
- 2. mdpi.com [mdpi.com]
- 3. Nucleophilic Substitution at Tetracoordinate Sulfur. Kinetics and Mechanism of the Chloride-Chloride Exchange Reaction in Arenesulfonyl Chlorides: Counterintuitive Acceleration of Substitution at Sulfonyl Sulfur by ortho-Alkyl Groups and Its Origin - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. mdpi.com [mdpi.com]
- 5. Correlation of the Rates of Solvolysis of Two Arenesulfonyl Chlorides and of trans-β-Styrenesulfonyl Chloride – Precursors in the Development of New Pharmaceuticals - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. masterorganicchemistry.com [masterorganicchemistry.com]
- 8. Kinetics of the neutral and alkaline hydrolysis of aromatic sulphonyl chlorides in water - Journal of the Chemical Society B: Physical Organic (RSC Publishing) [pubs.rsc.org]
- 9. Mechanistic studies of the solvolysis of alkanesulfonyl and arenesulfonyl halides - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Guide to the Validation of HPLC Methods Utilizing Sulfonyl Chloride Derivatization
For Researchers, Scientists, and Drug Development Professionals
High-Performance Liquid Chromatography (HPLC) is a cornerstone of analytical chemistry, particularly within the pharmaceutical and life sciences sectors. However, many analytes, especially those lacking a strong chromophore, present a challenge for sensitive detection. Pre-column derivatization is a widely adopted strategy to overcome this limitation, and sulfonyl chlorides have long been a versatile class of reagents for this purpose. This guide provides an objective comparison of HPLC methods employing sulfonyl chloride derivatization, with a focus on validation parameters, and contrasts their performance with alternative derivatization strategies.
The Principle of Sulfonyl Chloride Derivatization
Sulfonyl chlorides react with primary and secondary amines, as well as other nucleophilic groups, to form stable sulfonamides.[1][2] This reaction introduces a chromophoric or fluorophoric tag into the analyte molecule, significantly enhancing its detectability by UV-Visible or fluorescence detectors. A common sulfonyl chloride reagent, dansyl chloride (5-(dimethylamino)-1-naphthalenesulfonyl chloride), reacts with primary and secondary amino groups to produce highly fluorescent sulfonamide adducts.[2] The derivatization process not only improves sensitivity but can also enhance the chromatographic properties of the analytes, leading to better separation and peak shapes.
Workflow of HPLC Method Validation with Sulfonyl Chloride Derivatization
The successful implementation of an HPLC method with sulfonyl chloride derivatization requires a systematic validation process to ensure the reliability and accuracy of the results. The general workflow, from sample preparation to data analysis, is outlined below.
Performance Comparison of Derivatization Reagents
The choice of derivatization reagent is critical and depends on the specific requirements of the analysis, such as the nature of the analyte, desired sensitivity, and available detection systems. Below is a comparison of commonly used sulfonyl chloride reagents and a popular alternative, 9-fluorenylmethoxycarbonyl chloride (FMOC-Cl).
| Parameter | Dansyl Chloride | 2-Naphthalenesulfonyl Chloride | Dabsyl Chloride | FMOC-Cl (Alternative) |
| Detection Principle | Fluorescence, UV | UV | Visible | Fluorescence, UV |
| Reactivity | Primary & Secondary Amines | Primary & Secondary Amines[3][4] | Primary & Secondary Amines | Primary & Secondary Amines |
| Derivative Stability | Generally stable[5] | Stable | Very good stability[5] | Stable derivatives[6] |
| Typical Detection Wavelength (nm) | Ex: ~330-350, Em: ~500-530 | ~254[3][4] | ~465[7] | Ex: ~265, Em: ~315 |
| Advantages | High sensitivity, well-established methods.[2] | Good for UV detection. | Stable derivatives, detection in the visible range minimizes interference.[5][7] | High sensitivity, stable derivatives.[6] |
| Disadvantages | Can be light-sensitive. | Less sensitive than fluorescence-based methods. | Excess reagent and its hydrolysis product can interfere with chromatography.[6] |
Experimental Protocols
Detailed methodologies are crucial for the reproducibility of analytical methods. Below are representative protocols for derivatization with dansyl chloride and FMOC-Cl.
Dansyl Chloride Derivatization Protocol (for Amino Acids)
This protocol is a generalized procedure and may require optimization for specific applications.
Reagents:
-
Dansyl Chloride Solution: 5 mg/mL in acetone.
-
Sodium Bicarbonate Buffer: 0.1 M, pH 9.5-10.
-
Sample Solution: Containing the amino acids of interest.
Procedure:
-
To 100 µL of the sample solution in a reaction vial, add 200 µL of the sodium bicarbonate buffer.
-
Add 200 µL of the dansyl chloride solution and vortex thoroughly.
-
Incubate the mixture in a water bath at 60°C for 45 minutes in the dark.[8]
-
After incubation, cool the reaction mixture to room temperature.
-
Evaporate the solvent to dryness under a stream of nitrogen.
-
Reconstitute the residue in a suitable volume of the initial mobile phase for HPLC analysis.
FMOC-Cl Derivatization Protocol (for Amines)
This protocol is a generalized procedure and may require optimization.
Reagents:
-
FMOC-Cl Solution: 15 mM in acetonitrile.
-
Borate Buffer: 0.2 M, pH 10.0.
-
1-Adamantanamine (ADAM) Solution: 300 mM in water-acetonitrile (1:1, v/v) to quench excess FMOC-Cl.
-
Sample Solution: Containing the amines of interest.
Procedure:
-
To 300 µL of the sample solution, add 600 µL of the borate buffer.
-
Add 600 µL of the FMOC-Cl solution and allow the derivatization to proceed for 5 minutes at room temperature.
-
Add 600 µL of the ADAM solution to stop the reaction and react with excess FMOC-Cl.
-
Filter the sample and inject it into the HPLC system.
Validation of HPLC Methods: A Quantitative Comparison
Method validation is performed according to the International Council for Harmonisation (ICH) Q2(R1) guidelines to ensure that an analytical procedure is suitable for its intended purpose. Key validation parameters include linearity, accuracy, precision, limit of detection (LOD), and limit of quantification (LOQ). The following table summarizes these parameters for HPLC methods using different derivatization reagents, compiled from various studies. It is important to note that direct comparison should be made with caution due to differing experimental conditions and analytes.
| Validation Parameter | Dansyl Chloride | 2-Naphthalenesulfonyl Chloride | Dabsyl Chloride | FMOC-Cl (Alternative) |
| Linearity (Correlation Coefficient, r²) | > 0.998[8] | > 0.999[3][4] | > 0.99 | > 0.995 |
| Accuracy (Recovery, %) | 79.3 - 110.3[8] | Not explicitly stated in the provided abstracts | 95 - 105 (Typical) | 84.9 - 103.3 |
| Precision (Repeatability, RSD%) | < 2.7[8] | < 1.5[3][4] | < 5 | < 5 |
| Limit of Detection (LOD) | 0.015–0.075 µg/mL[8] | ~4 ng on column[4] | Varies by analyte | Varies by analyte |
| Limit of Quantification (LOQ) | 0.05–0.25 µg/mL[8] | Not explicitly stated in the provided abstracts | Varies by analyte | 0.038 - 0.050 µg/g |
Conclusion
Sulfonyl chloride derivatization, particularly with dansyl chloride, offers a robust and sensitive approach for the HPLC analysis of compounds with primary and secondary amine groups. The validation data from numerous studies demonstrate that these methods are linear, accurate, and precise, with low detection and quantification limits.[8] While alternative reagents like FMOC-Cl also provide excellent sensitivity, considerations such as potential interference from excess reagent should be taken into account.[6] The choice of the most suitable derivatization agent will ultimately depend on the specific analytical challenge, including the nature of the analyte, the required sensitivity, and the available instrumentation. This guide provides a framework for comparing these methods and selecting the most appropriate one for your research and development needs.
References
- 1. scribd.com [scribd.com]
- 2. Dansyl chloride - Wikipedia [en.wikipedia.org]
- 3. Derivatization of primary amines by 2-naphthalenesulfonyl chloride for high-performance liquid chromatographic assay of neomycin sulfate - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Derivatization of secondary amines with 2-naphthalene-sulfonyl chloride for high-performance liquid chromatographic analysis of spectinomycin - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. benchchem.com [benchchem.com]
- 8. Determination of Biogenic Amines in Different Parts of Lycium barbarum L. by HPLC with Precolumn Dansylation | MDPI [mdpi.com]
Comparative Guide to the Characterization of 4-(Methylthio)benzenesulfonyl Chloride and Its Derivatives
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of the synthesis and characterization of 4-(methylthio)benzenesulfonyl chloride and its key derivatives. The information presented is intended to support research and development in medicinal chemistry and materials science by offering objective data and detailed experimental protocols.
Introduction
This compound is a versatile chemical intermediate utilized in the synthesis of a variety of organic compounds, most notably sulfonamides. The presence of the methylthio group at the para position influences the electronic properties and reactivity of the sulfonyl chloride moiety, making its derivatives of interest for various applications, including as potential therapeutic agents. A significant area of investigation for sulfonamide derivatives is their role as enzyme inhibitors, particularly targeting carbonic anhydrases.
Physicochemical and Spectroscopic Data Comparison
The following table summarizes the key physical and spectroscopic data for this compound and two common classes of its derivatives: N-aryl sulfonamides and sulfonohydrazides. This data is essential for reaction monitoring, quality control, and structural elucidation.
| Compound Class | This compound | N-Aryl-4-(methylthio)benzenesulfonamide | 4-(Methylthio)benzenesulfonohydrazide |
| Molecular Formula | C₇H₇ClO₂S₂[1] | Varies (e.g., C₁₃H₁₃NO₂S₂) | C₇H₁₀N₂O₂S₂ |
| Molecular Weight | 222.71 g/mol [1] | Varies | 218.29 g/mol |
| Appearance | - | Typically solid | Typically solid |
| Storage | 4°C[1] | Room Temperature | Room Temperature |
| ¹H NMR (CDCl₃, δ ppm) | ~7.8 (d, 2H), ~7.3 (d, 2H), ~2.5 (s, 3H) | Aromatic protons (~7.0-7.8), NH proton (variable), CH₃ protons (~2.5) | Aromatic protons (~7.7, d), (~7.2, d), NH/NH₂ protons (variable), CH₃ protons (~2.5) |
| ¹³C NMR (CDCl₃, δ ppm) | Aromatic carbons (~125-148), CH₃ carbon (~15) | Aromatic carbons, CH₃ carbon | Aromatic carbons, CH₃ carbon |
| IR (cm⁻¹) | ~1380, ~1170 (SO₂ stretch) | ~3250 (N-H stretch), ~1340, ~1160 (SO₂ stretch) | ~3300, ~3200 (N-H stretch), ~1330, ~1160 (SO₂ stretch) |
| Mass Spec (m/z) | M⁺ expected at ~222 | [M+H]⁺ or M⁺ corresponding to the specific derivative | [M+H]⁺ or M⁺ expected at ~218 |
Note: Specific spectral data for derivatives will vary based on the substituent.
Experimental Protocols
Detailed methodologies for the synthesis and characterization of this compound and its derivatives are provided below.
Synthesis of this compound
The primary method for the synthesis of this compound is the chlorosulfonation of thioanisole.
Materials:
-
Thioanisole
-
Chlorosulfonic acid[2]
-
Anhydrous dichloromethane (optional, as solvent)
-
Ice bath
-
Standard glassware for organic synthesis
Procedure:
-
In a fume hood, cool a flask containing chlorosulfonic acid (typically in excess, acting as both reagent and solvent) in an ice bath to 0°C.
-
Slowly add thioanisole dropwise to the cooled chlorosulfonic acid with vigorous stirring. The reaction is exothermic and the temperature should be carefully controlled.
-
After the addition is complete, allow the reaction mixture to stir at 0°C for a specified time (e.g., 1-2 hours) and then let it warm to room temperature, monitoring the reaction progress by TLC.
-
Once the reaction is complete, carefully pour the mixture onto crushed ice to quench the excess chlorosulfonic acid.
-
Extract the product with a suitable organic solvent, such as dichloromethane.
-
Wash the organic layer with water and brine, then dry over anhydrous sodium sulfate.
-
Remove the solvent under reduced pressure to yield crude this compound, which can be further purified by recrystallization or chromatography if necessary.
Synthesis of N-Aryl-4-(methylthio)benzenesulfonamides
These derivatives are typically synthesized through the reaction of this compound with a primary or secondary amine.
Materials:
-
This compound
-
Substituted aniline or other primary/secondary amine
-
Pyridine or another suitable base
-
Anhydrous solvent (e.g., dichloromethane, THF)
-
Standard glassware for organic synthesis
Procedure:
-
Dissolve the amine in the anhydrous solvent in a flask.
-
Add the base (e.g., pyridine) to the solution.
-
Slowly add a solution of this compound in the same solvent to the amine solution at room temperature or 0°C.
-
Stir the reaction mixture at room temperature until the reaction is complete (monitored by TLC).
-
Quench the reaction with water and separate the organic layer.
-
Wash the organic layer with dilute acid (e.g., 1M HCl) to remove excess base, followed by water and brine.
-
Dry the organic layer over anhydrous sodium sulfate and remove the solvent under reduced pressure.
-
Purify the resulting sulfonamide by recrystallization or column chromatography.
Spectroscopic Characterization
Nuclear Magnetic Resonance (NMR) Spectroscopy:
-
¹H and ¹³C NMR spectra are recorded on a spectrometer (e.g., 400 or 500 MHz) using a deuterated solvent such as chloroform-d (CDCl₃) or dimethyl sulfoxide-d₆ (DMSO-d₆). Chemical shifts are reported in parts per million (ppm) relative to tetramethylsilane (TMS) as an internal standard.
Infrared (IR) Spectroscopy:
-
IR spectra are obtained using a Fourier Transform Infrared (FTIR) spectrometer. Samples can be analyzed as a KBr pellet (for solids) or as a thin film on NaCl plates (for oils). Characteristic absorption bands are reported in wavenumbers (cm⁻¹).
Mass Spectrometry (MS):
-
Mass spectra are recorded on a mass spectrometer using techniques such as Electron Ionization (EI) or Electrospray Ionization (ESI). The mass-to-charge ratio (m/z) of the molecular ion and significant fragment ions are reported.
Signaling Pathway and Mechanism of Action
Sulfonamide derivatives are a well-established class of inhibitors for carbonic anhydrases (CAs), a family of metalloenzymes that catalyze the reversible hydration of carbon dioxide.[3][4] The inhibitory activity of sulfonamides is attributed to the binding of the deprotonated sulfonamide group to the zinc ion (Zn²⁺) in the active site of the enzyme.[4] This interaction prevents the normal catalytic function of the enzyme.
The diagram above illustrates the mechanism of carbonic anhydrase inhibition. The zinc ion in the active site, coordinated by histidine residues and a water molecule, is essential for the hydration of carbon dioxide. A sulfonamide inhibitor displaces the water molecule and binds to the zinc ion, thereby blocking the catalytic activity of the enzyme.
Conclusion
This guide provides a foundational overview for the synthesis and characterization of this compound and its derivatives. The presented data and protocols offer a valuable resource for researchers engaged in the design and development of novel compounds with potential applications in medicinal chemistry and other scientific fields. The well-established role of sulfonamides as carbonic anhydrase inhibitors highlights a key area for further investigation of derivatives of this compound.
References
spectroscopic analysis of sulfonamides from 4-(Methylthio)benzenesulfonyl chloride
For researchers, scientists, and drug development professionals, this guide provides a comprehensive comparison of the spectroscopic properties of sulfonamides derived from 4-(methylthio)benzenesulfonyl chloride and related analogues. Detailed experimental protocols and supporting data are presented to facilitate the identification and characterization of these important pharmaceutical compounds.
Sulfonamides are a critical class of compounds in medicinal chemistry, renowned for their antibacterial activity. The spectroscopic analysis of newly synthesized sulfonamide derivatives is a fundamental step in their structural elucidation and purity assessment. This guide focuses on the characterization of sulfonamides prepared from this compound and compares their spectral features with those of sulfonamides derived from other commonly used benzenesulfonyl chlorides, such as 4-methylbenzenesulfonyl chloride (p-toluenesulfonyl chloride) and 4-chlorobenzenesulfonyl chloride.
Comparative Spectroscopic Data
The following tables summarize the key spectroscopic data for a series of N-substituted sulfonamides. These tables are designed to allow for a clear and objective comparison of the influence of different substituents on the spectroscopic properties.
Table 1: ¹H NMR Spectroscopic Data of Representative Sulfonamides (in DMSO-d₆)
| Compound | Ar-H (ppm) | NH (ppm) | -CH₃ (ppm) | Other Signals (ppm) |
| 4-(Methylthio)-N-phenylbenzenesulfonamide | 7.75-7.85 (d, 2H), 7.30-7.40 (d, 2H), 7.10-7.25 (m, 5H) | ~10.5 (s, 1H) | 2.55 (s, 3H, -SCH₃) | - |
| 4-Methyl-N-phenylbenzenesulfonamide | 7.65-7.75 (d, 2H), 7.35-7.45 (d, 2H), 7.05-7.20 (m, 5H) | ~10.4 (s, 1H) | 2.35 (s, 3H, Ar-CH₃) | - |
| 4-Chloro-N-phenylbenzenesulfonamide | 7.70-7.80 (d, 2H), 7.55-7.65 (d, 2H), 7.10-7.25 (m, 5H) | ~10.6 (s, 1H) | - | - |
| 3-(2-(Methylthio)-4-phenyl-1H-imidazol-1-yl)benzenesulfonamide [1] | 7.54–8.16 (m, 9H) | 7.54-7.62 (br. s, 2H) | 2.63 (s, 3H, -SCH₃) | 8.16 (s, 1H, CH) |
| N-Benzamidomethyl-4-toluenesulfonamide [2] | 7.24-7.71 (m, 9H) | 8.28 (t, 1H), 8.81 (t, 1H) | 2.27 (s, 3H, Ar-CH₃) | 4.46 (t, 2H, -CH₂-) |
Table 2: ¹³C NMR Spectroscopic Data of Representative Sulfonamides (in DMSO-d₆)
| Compound | Ar-C (ppm) | C=O (ppm) | -CH₃ (ppm) | Other Signals (ppm) |
| 4-(Methylthio)-N-phenylbenzenesulfonamide | ~145, ~138, ~129, ~128, ~126, ~125, ~121 | - | ~14 (-SCH₃) | - |
| 4-Methyl-N-phenylbenzenesulfonamide | ~143, ~139, ~130, ~129, ~127, ~121 | - | ~21 (Ar-CH₃) | - |
| 4-Chloro-N-phenylbenzenesulfonamide | ~139, ~138, ~129.5, ~129, ~128.5, ~121.5 | - | - | - |
| 3-(4-(4-Bromophenyl)-2-(methylthio)-1H-imidazol-1-yl)benzenesulfonamide [1] | 119.39, 119.60, 122.11, 125.52, 126.32, 128.42, 130.58, 131.50, 132.70, 136.77, 140.23, 143.35, 145.45 | - | 15.44 (-SCH₃) | - |
| N-Benzamidomethyl-4-toluenesulfonamide [2] | 126.3, 127.2, 128.0, 129.3, 131.4, 133.6, 139.2, 142.3 | 166.3 | 20.8 (Ar-CH₃) | 48.1 (-CH₂-) |
Table 3: Key IR Absorption Frequencies (cm⁻¹) of Representative Sulfonamides
| Compound | ν(N-H) | ν(S=O) asymmetric | ν(S=O) symmetric | Other Key Bands |
| 4-(Methylthio)-N-phenylbenzenesulfonamide | ~3250 | ~1330 | ~1160 | ~2920 (C-H, -SCH₃) |
| 4-Methyl-N-phenylbenzenesulfonamide | ~3260 | ~1335 | ~1165 | ~2925 (C-H, Ar-CH₃) |
| 4-Chloro-N-phenylbenzenesulfonamide | ~3270 | ~1340 | ~1170 | ~750 (C-Cl) |
| 3-(4-(4-Bromophenyl)-2-(methylthio)-1H-imidazol-1-yl)benzenesulfonamide [1] | 3351 | - | - | 1480 |
| N-Benzamidomethyl-4-toluenesulfonamide [2] | 3400-3250 | - | - | 1634 (Amide I), 1540 (Amide II) |
Table 4: Mass Spectrometry Data (m/z) of Representative Sulfonamides
| Compound | [M+H]⁺ | Key Fragment Ions |
| 4-(Methylthio)-N-phenylbenzenesulfonamide | 280.06 | 185 [M+H - C₆H₅N]⁺, 155 [M+H - C₆H₅NSO]⁺, 91 [C₆H₅N]⁺ |
| 4-Methyl-N-phenylbenzenesulfonamide | 248.08 | 155 [M+H - C₆H₅N]⁺, 91 [C₇H₇]⁺ |
| 4-Chloro-N-phenylbenzenesulfonamide | 268.01 | 175 [M+H - C₆H₅N]⁺, 111 [ClC₆H₄]⁺ |
| N-Benzamidomethyl-4-toluenesulfonamide [2] | 327.0 | - |
| Aromatic Sulfonamides (General) | - | Common loss of SO₂ (64 Da)[3] |
Experimental Protocols
Detailed methodologies for the key experiments are provided below.
Synthesis of N-Aryl-4-(methylthio)benzenesulfonamides (General Procedure)
A solution of the appropriate aniline (1.0 mmol) in pyridine (5 mL) is cooled to 0 °C. To this stirred solution, this compound (1.1 mmol) is added portion-wise over 10 minutes. The reaction mixture is then allowed to warm to room temperature and stirred for 12 hours. After completion of the reaction (monitored by TLC), the mixture is poured into ice-cold water (50 mL) and acidified with concentrated HCl. The resulting precipitate is filtered, washed with water, and dried. The crude product is purified by recrystallization from a suitable solvent (e.g., ethanol/water).
Spectroscopic Characterization
-
Nuclear Magnetic Resonance (NMR): ¹H and ¹³C NMR spectra are recorded on a 400 MHz or 500 MHz spectrometer. Samples are dissolved in deuterated dimethyl sulfoxide (DMSO-d₆) or deuterated chloroform (CDCl₃). Chemical shifts are reported in parts per million (ppm) relative to tetramethylsilane (TMS) as an internal standard.
-
Infrared (IR) Spectroscopy: IR spectra are recorded on an FTIR spectrometer using KBr pellets. The spectra are typically scanned over the range of 4000-400 cm⁻¹.
-
Mass Spectrometry (MS): High-resolution mass spectra are obtained using an electrospray ionization (ESI) source in positive ion mode. Samples are dissolved in a suitable solvent such as methanol or acetonitrile.
Mandatory Visualizations
Experimental Workflow for Spectroscopic Analysis
References
- 1. Synthesis of Novel Benzenesulfonamide-Bearing Functionalized Imidazole Derivatives as Novel Candidates Targeting Multidrug-Resistant Mycobacterium abscessus Complex - PMC [pmc.ncbi.nlm.nih.gov]
- 2. eprints.unite.edu.mk [eprints.unite.edu.mk]
- 3. The synthesis and crystallographic characterization of 4-methylbenzenesulfonamide derivatives | Semantic Scholar [semanticscholar.org]
A Comparative Guide: 4-(Methylthio)benzenesulfonyl Chloride vs. Tosyl Chloride in Amine Protection
For researchers, scientists, and professionals in drug development, the strategic use of protecting groups is a cornerstone of successful multi-step organic synthesis. The ideal protecting group should be easily introduced, stable under a variety of reaction conditions, and readily removed under mild conditions that do not compromise the integrity of the target molecule. While tosyl chloride (Ts-Cl) has long been a workhorse for the protection of amines, its robust nature often necessitates harsh deprotection conditions. This guide provides a comparative analysis of 4-(Methylthio)benzenesulfonyl chloride (Mtb-Cl) as a compelling alternative, offering a more nuanced balance between stability and selective cleavage.
Chemical Structures and Properties
This compound (Mtb-Cl) and p-toluenesulfonyl chloride (Ts-Cl) are structurally similar, differing only in the para-substituent on the benzene ring. This seemingly minor difference, however, has significant implications for the reactivity and cleavage of the corresponding sulfonamides.
Caption: Chemical structures of Mtb-Cl and Ts-Cl.
The methyl group (-CH3) in tosyl chloride is weakly electron-donating. In contrast, the methylthio group (-SMe) in Mtb-Cl has a more complex electronic profile. While it is weakly electron-donating through resonance, the sulfur atom also introduces the possibility of oxidation to a sulfoxide (-S(O)Me) or a sulfone (-S(O)2Me). This oxidative potential is the key to the primary advantage of the Mtb protecting group.
Performance Comparison: Mtb-Cl vs. Ts-Cl
The following table summarizes the key performance differences between Mtb-Cl and Ts-Cl as amine protecting groups. This comparison is based on established principles of sulfonamide chemistry and the electronic effects of the respective substituents.
| Feature | 4-(Methylthio)benzenesulfonyl (Mtb) Group | p-Toluenesulfonyl (Tosyl) Group |
| Stability | Generally stable to a wide range of reaction conditions, comparable to the tosyl group. | Highly stable to acidic, basic, and many oxidative and reductive conditions. |
| Deprotection Conditions | Mild, two-step cleavage possible via oxidation followed by base- or nucleophile-mediated elimination. | Often requires harsh conditions (e.g., strong acid, dissolving metal reduction). |
| Selectivity of Cleavage | High selectivity achievable; orthogonal to many other protecting groups. | Limited orthogonality due to the harshness of deprotection. |
| Functional Group Tolerance during Deprotection | Excellent, as mild conditions can be employed. | Poor to moderate; sensitive functional groups may not be tolerated. |
| Synthetic Handle | The thioether can be oxidized to a sulfoxide or sulfone, modulating the electronic properties of the group. | The methyl group is relatively inert and offers no straightforward handle for reactivity modulation. |
The Advantage of the Mtb Group: A Two-Step Deprotection Strategy
The standout advantage of the Mtb protecting group is the ability to significantly weaken the S-N bond through a simple and selective oxidation of the thioether. This allows for a facile, two-step deprotection sequence under mild conditions.
Caption: Deprotection workflow for Mtb-protected amines.
Oxidation of the thioether to the corresponding sulfoxide or sulfone transforms the Mtb group from a weakly electron-donating group to a strongly electron-withdrawing one. This increased electron-withdrawing character enhances the acidity of the N-H proton (if present) and weakens the S-N bond, making it susceptible to cleavage by mild bases or nucleophiles.
Experimental Protocols
Protection of a Primary Amine with a Sulfonyl Chloride (General Procedure)
This protocol is representative for the formation of both Mtb- and Ts-sulfonamides.
Materials:
-
Primary amine (1.0 eq)
-
This compound (Mtb-Cl) or p-Toluenesulfonyl chloride (Ts-Cl) (1.1 eq)
-
Anhydrous dichloromethane (DCM) or tetrahydrofuran (THF)
-
Triethylamine (Et3N) or pyridine (1.5 eq)
-
Saturated aqueous sodium bicarbonate (NaHCO3)
-
Brine
-
Anhydrous magnesium sulfate (MgSO4)
Procedure:
-
Dissolve the primary amine in the chosen anhydrous solvent.
-
Add the tertiary amine base (Et3N or pyridine) to the solution.
-
Cool the mixture to 0 °C in an ice bath.
-
Add the sulfonyl chloride (Mtb-Cl or Ts-Cl) portion-wise over 10-15 minutes.
-
Allow the reaction to warm to room temperature and stir for 2-12 hours, monitoring by TLC.
-
Upon completion, quench the reaction with water.
-
Transfer the mixture to a separatory funnel and extract with an organic solvent (e.g., ethyl acetate).
-
Wash the organic layer sequentially with saturated aqueous NaHCO3 and brine.
-
Dry the organic layer over anhydrous MgSO4, filter, and concentrate under reduced pressure.
-
Purify the crude product by recrystallization or column chromatography.
Deprotection of a Tosyl-Protected Amine (Representative Harsh Condition)
Materials:
-
Tosyl-protected amine (1.0 eq)
-
48% Hydrobromic acid (HBr)
-
Phenol (scavenger)
Procedure:
-
To a solution of the tosyl-protected amine in a suitable solvent (e.g., acetic acid), add phenol.
-
Add 48% HBr.
-
Heat the mixture to reflux (typically 100-120 °C) for several hours to overnight, monitoring by TLC.
-
Cool the reaction mixture to room temperature and carefully neutralize with a strong base (e.g., NaOH solution) while cooling in an ice bath.
-
Extract the aqueous layer with an organic solvent.
-
Wash the combined organic layers with water and brine.
-
Dry the organic layer over anhydrous Na2SO4, filter, and concentrate under reduced pressure.
-
Purify the crude product.
Proposed Deprotection of an Mtb-Protected Amine (Mild, Two-Step Procedure)
Step 1: Oxidation of the Thioether
Materials:
-
Mtb-protected amine (1.0 eq)
-
meta-Chloroperoxybenzoic acid (m-CPBA) (1.1 eq for sulfoxide, 2.2 eq for sulfone)
-
Dichloromethane (DCM)
Procedure:
-
Dissolve the Mtb-protected amine in DCM and cool to 0 °C.
-
Add m-CPBA portion-wise.
-
Stir at 0 °C to room temperature for 1-4 hours, monitoring by TLC.
-
Wash the reaction mixture with saturated aqueous NaHCO3 and brine.
-
Dry the organic layer over anhydrous MgSO4, filter, and concentrate to yield the oxidized sulfonamide, which can often be used in the next step without further purification.
Step 2: Cleavage of the Oxidized Sulfonamide
Materials:
-
Oxidized Mtb-protected amine (1.0 eq)
-
Piperidine or thiophenol (excess)
-
Acetonitrile or THF
Procedure:
-
Dissolve the oxidized sulfonamide in the chosen solvent.
-
Add the nucleophilic amine or thiol.
-
Stir at room temperature for 1-6 hours, monitoring by TLC.
-
Concentrate the reaction mixture under reduced pressure.
-
Purify the crude product by column chromatography or acid-base extraction to isolate the free amine.
Logical Comparison of Deprotection Pathways
The following diagram illustrates the divergent deprotection strategies for Mtb- and Ts-protected amines, highlighting the milder pathway available for the Mtb group.
Caption: Comparison of Mtb and Ts deprotection pathways.
Conclusion
For complex syntheses where the preservation of sensitive functional groups is paramount, this compound offers significant advantages over the traditional tosyl chloride. The ability to unmask the protected amine under mild conditions via a two-step oxidative cleavage protocol provides a level of orthogonality and functional group tolerance that is difficult to achieve with the more robust tosyl group. While the tosyl group remains a valuable tool for its sheer stability, the Mtb group presents a more versatile and strategic option for modern synthetic challenges in drug discovery and development.
Navigating Proteomic Labeling: A Comparative Guide to 4-(Methylthio)benzenesulfonyl Chloride and Modern Alternatives
For researchers, scientists, and drug development professionals embarking on proteomic studies, the choice of labeling reagent is a critical decision that profoundly impacts experimental outcomes. While a diverse array of reagents is available for targeting specific amino acid residues, 4-(Methylthio)benzenesulfonyl chloride (MBS-Cl) represents a more traditional, yet less characterized, option for amine-reactive labeling. This guide provides a comprehensive comparison of MBS-Cl with contemporary alternatives, highlighting its inherent limitations and offering insights into more robust and efficient methodologies. The information presented is supported by an analysis of the chemical properties of sulfonyl chlorides and comparative data from widely-used proteomics reagents.
The Unseen Hurdles of this compound in Proteomics
Direct experimental data on the performance of this compound in modern proteomic workflows is notably scarce in peer-reviewed literature. However, an examination of the known chemistry of sulfonyl chlorides allows for an informed assessment of its probable limitations. These challenges primarily revolve around its reactivity, stability, and selectivity.
A significant drawback of sulfonyl chlorides is their high susceptibility to hydrolysis in aqueous environments, a standard condition for most proteomic sample preparations. This rapid degradation can lead to inefficient and inconsistent labeling of target proteins and peptides. The electron-donating nature of the methylthio group in MBS-Cl is expected to decrease its reactivity compared to unsubstituted or electron-withdrawing group-containing sulfonyl chlorides, potentially requiring harsher reaction conditions that can compromise sample integrity.
Furthermore, while sulfonyl chlorides are primarily reactive towards primary amines, such as the N-terminus of proteins and the side chain of lysine residues, the potential for off-target reactions exists. Nucleophilic amino acid side chains, including those of tyrosine, serine, and threonine, could be susceptible to modification, leading to ambiguity in data analysis and interpretation.
A Head-to-Head Comparison with Modern Amine-Reactive Reagents
To provide a clear perspective on the limitations of MBS-Cl, it is essential to compare it against the current gold-standard amine-reactive labeling reagents used in quantitative proteomics, such as N-hydroxysuccinimide (NHS) esters and Tandem Mass Tags (TMT).
| Feature | This compound (Inferred) | NHS Esters (e.g., TMT, iTRAQ) |
| Primary Target | Primary amines (N-terminus, Lysine) | Primary amines (N-terminus, Lysine) |
| Reaction Efficiency | Potentially low and variable due to high hydrolysis rates and lower intrinsic reactivity. | High and reproducible under optimized conditions. |
| Selectivity | Moderate; potential for side reactions with Tyr, Ser, Thr. | High for primary amines, though some O-acylation of Ser, Thr, and Tyr can occur. Methods exist to reverse this.[1][2][3] |
| Hydrolytic Stability | Low; rapid degradation in aqueous buffers. | Moderate; susceptible to hydrolysis, requiring careful control of pH and reaction time.[4] |
| Product Stability | Sulfonamide bond is generally stable. | Amide bond is highly stable. |
| Mass Spectrometry Compatibility | The methylthio group may introduce ambiguity in fragmentation analysis. | Well-characterized fragmentation patterns enabling robust identification and quantification. |
| Multiplexing Capability | None intrinsically. | Yes, isobaric tags (TMT, iTRAQ) allow for multiplexed analysis of up to 18 samples. |
| Commercial Availability for Proteomics | Not commonly available as a dedicated proteomics reagent. | Widely available in various formats and kits. |
Experimental Considerations and Protocols
The lack of established protocols for MBS-Cl in proteomics necessitates a cautious approach. A hypothetical workflow would require stringent control over reaction conditions to mitigate its inherent instability.
Hypothetical Experimental Workflow for MBS-Cl Labeling
Caption: Hypothetical workflow for MBS-Cl labeling highlighting critical steps to minimize hydrolysis.
In contrast, a standard protocol for a widely used amine-reactive reagent like TMT is well-established and optimized for reproducibility.
Standard TMT Labeling Workflow
Caption: Standard workflow for TMT labeling, a robust and widely adopted method in quantitative proteomics.
Reactivity Profile: A Deeper Dive into Potential Side Reactions
The sulfonyl chloride moiety of MBS-Cl is a potent electrophile. While its primary targets in a proteome are the nucleophilic primary amines of lysine residues and protein N-termini, other nucleophilic amino acid side chains could also be modified, leading to undesired adducts.
References
- 1. Addressing NHS Chemistry: Efficient Quenching of Excess TMT Reagent and Reversing TMT Overlabeling in Proteomic Samples by Methylamine - PMC [pmc.ncbi.nlm.nih.gov]
- 2. biorxiv.org [biorxiv.org]
- 3. researchgate.net [researchgate.net]
- 4. Amine-Reactive Crosslinker Overview - Creative Proteomics [creative-proteomics.com]
A Researcher's Guide to Fluorescent Labeling of Amino Acids: A Comparative Study
For researchers, scientists, and drug development professionals navigating the complexities of amino acid analysis, the selection of an appropriate fluorescent labeling agent is a critical decision that directly impacts experimental sensitivity, accuracy, and workflow efficiency. This guide provides an objective comparison of five commonly used fluorescent labeling agents, supported by quantitative data and detailed experimental protocols to inform your selection process.
The derivatization of amino acids with fluorescent tags is a cornerstone of modern analytical biochemistry, enabling sensitive detection in techniques like High-Performance Liquid Chromatography (HPLC). Because most amino acids lack native fluorescence, this chemical modification is essential for achieving the low detection limits required in complex biological samples. This guide compares Dansyl Chloride, Fluorescein-5-isothiocyanate (FITC), o-Phthalaldehyde (OPA), 9-fluorenylmethyl chloroformate (FMOC), and 4-fluoro-7-nitro-2,1,3-benzoxadiazole (NBD-F), focusing on their performance characteristics and practical application.
Comparative Performance of Fluorescent Labeling Agents
The choice of a labeling reagent depends on several factors, including the nature of the amino acids to be analyzed (primary or secondary), the required sensitivity, the stability of the derivatives, and the available instrumentation. The following table summarizes the key performance indicators for the five reagents.
| Feature | Dansyl Chloride | Fluorescein-5-isothiocyanate (FITC) | o-Phthalaldehyde (OPA) | 9-fluorenylmethyl chloroformate (FMOC) | 4-fluoro-7-nitro-2,1,3-benzoxadiazole (NBD-F) |
| Target Amines | Primary and Secondary | Primary | Primary | Primary and Secondary | Primary and Secondary |
| Excitation (λex) | ~335 nm[1] | ~494 nm[2] | ~340 nm | ~265 nm[3] | ~470 nm[4] |
| Emission (λem) | ~522 nm[1] | ~518 nm[2] | ~455 nm[5] | ~310 nm[3] | ~530 nm[4] |
| Relative Quantum Yield | Environmentally sensitive[6] | High | N/A (non-fluorescent reagent) | Moderate | High |
| Molar Extinction Coefficient (ε) | ~4,000 M⁻¹cm⁻¹ (for Dansyl-Glycine at 325 nm)[1] | ~75,000 M⁻¹cm⁻¹ | N/A | ~18,000 M⁻¹cm⁻¹ (for FMOC-Ala) | ~12,000 M⁻¹cm⁻¹ |
| Derivative Stability | Stable[7] | Less stable than other derivatives, especially over time[8] | Unstable, requires automated derivatization or immediate analysis[9] | Stable, can be stored for extended periods[3] | Highly stable[10] |
| Reaction Time | 30-120 minutes[11] | 1-4 hours[12] | ~1 minute[13] | ~20 minutes[14] | 1-7 minutes[4][10] |
| Detection Limit | Picomole range[15] | Picomole to femtomole range | Picomole to femtomole range[16] | Picomole range[14] | Femtomole range[17] |
| Key Advantages | Reacts with both primary and secondary amines, stable derivatives.[11] | High quantum yield.[18] | Fast reaction, low background as reagent is non-fluorescent.[9] | Reacts with both primary and secondary amines, stable derivatives.[3] | High sensitivity, reacts with both primary and secondary amines, stable derivatives.[10] |
| Key Disadvantages | Long reaction time, environmentally sensitive fluorescence.[6][11] | Reacts only with primary amines, less stable derivatives.[8] | Reacts only with primary amines, unstable derivatives.[9] | Hydrolysis product is fluorescent, causing potential interference.[3] | Requires heating for reaction.[4] |
Visualizing the Workflow: From Amino Acid to Analysis
The general process of fluorescently labeling amino acids for analysis, such as by HPLC, follows a consistent workflow. This involves derivatization of the amino acid sample, followed by chromatographic separation of the labeled amino acids and their subsequent detection by a fluorescence detector.
Experimental Protocols
Detailed and standardized protocols are crucial for achieving reproducible and reliable results. Below are representative protocols for each of the five discussed labeling reagents.
Dansyl Chloride Labeling Protocol
-
Reagent Preparation :
-
Dansyl Chloride Solution (50 mM) : Prepare fresh by dissolving 13.5 mg of dansyl chloride in 1 mL of anhydrous acetonitrile. This solution is light-sensitive and should be protected from light.
-
Derivatization Buffer (100 mM Sodium Bicarbonate, pH 9.5) : Dissolve 84 mg of sodium bicarbonate in 10 mL of ultrapure water and adjust the pH to 9.5 with NaOH.
-
-
Derivatization Procedure :
-
To 100 µL of the amino acid sample (or standard) in a microcentrifuge tube, add 100 µL of the derivatization buffer.
-
Add 100 µL of the Dansyl Chloride solution to the mixture.
-
Vortex the tube and incubate in a water bath at 60°C for 60 minutes in the dark.[11]
-
After incubation, cool the reaction mixture to room temperature.
-
To stop the reaction, add 50 µL of a quenching solution (e.g., 2% v/v acetic acid).
-
The sample is now ready for HPLC analysis.
-
Fluorescein-5-isothiocyanate (FITC) Labeling Protocol
-
Reagent Preparation :
-
FITC Solution (1 mg/mL) : Prepare fresh by dissolving 1 mg of FITC in 1 mL of anhydrous dimethyl sulfoxide (DMSO).[19]
-
Labeling Buffer (0.1 M Sodium Carbonate, pH 9.0) : Dissolve 1.06 g of sodium carbonate in 100 mL of ultrapure water and adjust the pH to 9.0 with HCl.
-
-
Derivatization Procedure :
-
To 100 µL of the amino acid sample in a microcentrifuge tube, add 100 µL of the labeling buffer.
-
Add 50 µL of the FITC solution to the mixture.
-
Incubate the reaction for 2-4 hours at room temperature in the dark with gentle stirring.[12]
-
The reaction can be stopped by adding a small amount of an amine-containing buffer like Tris-HCl.
-
The sample is ready for purification (to remove excess FITC) and subsequent HPLC analysis.
-
o-Phthalaldehyde (OPA) Labeling Protocol
-
Reagent Preparation :
-
OPA Reagent : Dissolve 50 mg of OPA in 1.25 mL of methanol. Add 11.25 mL of 0.4 M borate buffer (pH 10.4) and 50 µL of 2-mercaptoethanol. This reagent is not very stable and should be prepared fresh daily and protected from light.[9]
-
-
Derivatization Procedure :
-
This procedure is often automated in modern HPLC systems due to the instability of the derivatives.
-
In a vial, mix the amino acid sample with a 2-fold excess of the OPA reagent.
-
Agitate the mixture for 1 minute at room temperature.[13]
-
Immediately inject the sample into the HPLC system for analysis.
-
9-fluorenylmethyl chloroformate (FMOC) Labeling Protocol
-
Reagent Preparation :
-
FMOC Solution (2.5 mM) : Dissolve 6.5 mg of FMOC-Cl in 10 mL of anhydrous acetonitrile.
-
Borate Buffer (0.4 M, pH 9.0) : Prepare a 0.4 M boric acid solution and adjust the pH to 9.0 with NaOH.
-
-
Derivatization Procedure :
-
To 100 µL of the amino acid sample, add 100 µL of the borate buffer.
-
Add 200 µL of the FMOC solution.
-
Mix and let the reaction proceed for 20 minutes at room temperature.[14]
-
To stop the reaction and remove excess FMOC, extract the mixture with an equal volume of pentane or hexane.
-
The aqueous phase containing the FMOC-amino acid derivatives is then ready for HPLC analysis.
-
4-fluoro-7-nitro-2,1,3-benzoxadiazole (NBD-F) Labeling Protocol
-
Reagent Preparation :
-
Derivatization Procedure :
Conclusion
The selection of a fluorescent labeling agent for amino acid analysis is a multifaceted decision that requires careful consideration of the specific experimental goals and available resources. For high-sensitivity applications requiring the analysis of both primary and secondary amines, NBD-F and FMOC are excellent choices due to the high stability of their derivatives. When speed is critical and only primary amines are of interest, OPA offers the fastest reaction time, though the instability of its derivatives necessitates an automated workflow. Dansyl chloride remains a versatile and reliable option for both primary and secondary amines, while FITC, with its high quantum yield, is a strong candidate when analyzing primary amines and high fluorescence output is paramount. By understanding the distinct advantages and limitations of each reagent, researchers can optimize their analytical strategy for robust and accurate quantification of amino acids.
References
- 1. scribd.com [scribd.com]
- 2. peptideweb.com [peptideweb.com]
- 3. Amino Acid Pre-column Derivatization HPLC Analysis Methods - Creative Proteomics [creative-proteomics.com]
- 4. Derivatization Reagent for HPLC NBD-F | CAS 29270-56-2 Dojindo [dojindo.com]
- 5. myfoodresearch.com [myfoodresearch.com]
- 6. agilent.com [agilent.com]
- 7. Targeted quantification of amino acids by dansylation - PMC [pmc.ncbi.nlm.nih.gov]
- 8. shimadzu.com [shimadzu.com]
- 9. phenomenex.com [phenomenex.com]
- 10. medchemexpress.com [medchemexpress.com]
- 11. researchgate.net [researchgate.net]
- 12. youdobio.com [youdobio.com]
- 13. researchgate.net [researchgate.net]
- 14. Amino acid analysis by high-performance liquid chromatography after derivatization with 9-fluorenylmethyloxycarbonyl chloride Literature overview and further study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. benchchem.com [benchchem.com]
- 16. academic.oup.com [academic.oup.com]
- 17. A fully automated amino acid analyzer using NBD-F as a fluorescent derivatization reagent - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. researchgate.net [researchgate.net]
- 19. lifewp.bgu.ac.il [lifewp.bgu.ac.il]
- 20. benchchem.com [benchchem.com]
A Comparative Guide to the Reactivity of 4-(Methylthio)benzenesulfonyl Chloride and Its Alternatives in Sulfonamide Synthesis
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of 4-(Methylthio)benzenesulfonyl chloride and its common alternatives used in the synthesis of sulfonamides, a critical functional group in a vast array of therapeutic agents. The "cross-reactivity" discussed herein refers to the relative reactivity of these sulfonyl chlorides with nucleophiles, particularly amines, to form sulfonamide bonds. This comparison is supported by an examination of the electronic effects of the substituents on the benzene ring and includes detailed experimental protocols for sulfonamide synthesis.
Comparative Analysis of Reactivity
The reactivity of benzenesulfonyl chlorides in nucleophilic substitution reactions is primarily governed by the electronic properties of the substituents on the aromatic ring. Electron-withdrawing groups (EWGs) increase the electrophilicity of the sulfur atom, enhancing the reaction rate, while electron-donating groups (EDGs) decrease it.
The 4-(methylthio) group is considered a weakly electron-donating group through resonance, which can slightly decrease the reactivity of the sulfonyl chloride compared to unsubstituted benzenesulfonyl chloride.[1] The following table summarizes the expected relative reactivity of this compound and its common alternatives based on the electronic effects of their para-substituents.
| Compound | CAS Number | Substituent (para-) | Electronic Effect of Substituent | Expected Relative Reactivity with Amines |
| This compound | 1129-25-5 | -SCH₃ | Weakly Electron-Donating | Moderate |
| p-Toluenesulfonyl chloride (TsCl) | 98-59-9 | -CH₃ | Electron-Donating | Moderate |
| Benzenesulfonyl chloride | 98-09-9 | -H | Neutral (Reference) | Baseline |
| 4-Nitrobenzenesulfonyl chloride | 98-74-8 | -NO₂ | Strongly Electron-Withdrawing | High |
| 2,4-Dichlorobenzenesulfonyl chloride | 16271-33-3 | -Cl (para) | Electron-Withdrawing | High |
Note: This table provides a qualitative comparison based on theoretical electronic effects. Actual reaction rates and yields can vary depending on the specific amine, solvent, and reaction conditions.
Experimental Protocols
The following are generalized protocols for the synthesis of sulfonamides from substituted benzenesulfonyl chlorides and a primary or secondary amine. These protocols are broadly applicable to the compounds discussed in this guide.
Protocol 1: Standard Synthesis of Sulfonamides
This protocol describes a standard method for sulfonamide synthesis using conventional heating.
Materials:
-
Substituted benzenesulfonyl chloride (1.0 eq)
-
Primary or secondary amine (1.0 - 1.2 eq)
-
Anhydrous pyridine or triethylamine (1.5 - 2.0 eq)
-
Anhydrous dichloromethane (DCM) or tetrahydrofuran (THF)
-
1M Hydrochloric acid (HCl)
-
Saturated sodium bicarbonate (NaHCO₃) solution
-
Brine (saturated NaCl solution)
-
Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)
-
Silica gel for chromatography
-
Solvents for chromatography (e.g., Ethyl Acetate/Hexanes)
Procedure:
-
Reaction Setup: In a flame-dried round-bottom flask under an inert atmosphere (e.g., Nitrogen or Argon), dissolve the amine (1.1 eq) in anhydrous DCM.
-
Base Addition: Cool the solution to 0 °C using an ice bath. Slowly add the base (e.g., pyridine, 1.5 eq) to the stirred solution.
-
Sulfonyl Chloride Addition: Dissolve the substituted benzenesulfonyl chloride (1.0 eq) in a minimal amount of anhydrous DCM. Add this solution dropwise to the reaction mixture at 0 °C over 15-20 minutes.
-
Reaction: Allow the reaction to warm to room temperature and stir for 6-18 hours. Monitor the reaction progress using Thin Layer Chromatography (TLC).
-
Workup: Upon completion, dilute the reaction mixture with DCM. Transfer the mixture to a separatory funnel and wash sequentially with 1M HCl (2x), water (1x), saturated NaHCO₃ solution (1x), and finally with brine (1x).
-
Drying and Concentration: Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure using a rotary evaporator.
-
Purification: Purify the crude product by flash column chromatography on silica gel or by recrystallization from a suitable solvent system (e.g., Ethanol/water or Ethyl Acetate/Hexanes) to yield the pure sulfonamide.
Protocol 2: Microwave-Assisted Synthesis of Sulfonamides
This method offers a more rapid alternative to conventional heating.
Materials:
-
Substituted benzenesulfonyl chloride (1.0 eq)
-
Primary or secondary amine (1.0 eq)
-
n-Hexane
-
Microwave Synthesizer
Procedure:
-
Reaction Setup: In a microwave-safe reaction vessel, add the amine (1.0 eq) followed by the substituted benzenesulfonyl chloride (1.0 eq).
-
Microwave Irradiation: Seal the vessel and place it in the microwave synthesizer. Irradiate the mixture under appropriate time and temperature conditions (optimization may be required for specific substrates).
-
Workup: After cooling, treat the reaction mixture with n-hexane and allow it to stand at room temperature.
-
Purification: The resulting crystals can be collected by filtration, washed with cold n-hexane, and dried to yield the final product.
Visualizing Reaction Mechanisms and Workflows
To further elucidate the processes involved, the following diagrams, generated using Graphviz, illustrate the general workflow of sulfonamide synthesis and the key factors influencing the reactivity of the sulfonyl chloride starting materials.
Caption: General workflow for the synthesis of sulfonamides.
Caption: Factors influencing the reactivity of substituted benzenesulfonyl chlorides.
References
A Comparative Guide to the Quantitative Analysis of Amines Using Sulfonyl Chlorides
For Researchers, Scientists, and Drug Development Professionals
The accurate quantification of amines is a critical endeavor in numerous scientific disciplines, including pharmaceutical development, clinical diagnostics, and environmental analysis. Due to the inherent lack of strong chromophores or fluorophores in many amine-containing compounds, direct detection via high-performance liquid chromatography (HPLC) is often challenging. Pre-column derivatization with sulfonyl chlorides is a widely adopted strategy to overcome this limitation, enhancing the detectability and chromatographic performance of amines. This guide provides an objective comparison of the performance of four commonly used sulfonyl chlorides: Dansyl Chloride, 4-Chloro-7-nitrobenzofurazan (NBD-Cl), 9-fluorenylmethoxycarbonyl chloride (Fmoc-Cl), and p-toluenesulfonyl chloride (Tosyl Chloride), supported by experimental data and detailed protocols.
Introduction to Sulfonyl Chloride Derivatization
Sulfonyl chlorides react with primary and secondary amines under basic conditions to form stable sulfonamide derivatives. This reaction introduces a chromophoric or fluorophoric tag to the amine, significantly improving its detection by UV-Vis or fluorescence detectors. The choice of sulfonyl chloride depends on several factors, including the desired sensitivity, the nature of the amine, the sample matrix, and the available analytical instrumentation.
Comparative Performance of Sulfonyl Chlorides
The following tables summarize the quantitative performance data for Dansyl Chloride, NBD-Cl, and Fmoc-Cl based on published studies. This data allows for a direct comparison of their suitability for various quantitative applications.
Table 1: Quantitative Performance Data for Amine Derivatization with Sulfonyl Chlorides
| Parameter | Dansyl Chloride | NBD-Cl | Fmoc-Cl |
| Linearity Range | 500 µg/L - 20 mg/L[1] 20.0 - 400.0 ng/mL[1] | 0.25 - 1.5 mg/mL[2][3] 0.5 - 3.0 µg/mL[2] 2.0 - 200.0 ng/mL[4] 0.002 - 15 µg/mL[4] | 2 - 16 µg/mL[5] 0.20 - 5.00 µg/mL[6] 0.1 - 50 µM[6] |
| Limit of Detection (LOD) | 0.04 µg/L[1] 3.6 ng/mL[1] 0.015 - 0.075 µg/mL[7] 0.07 - 0.25 mg/L[8] | 0.047 mg/mL[2][3] 0.095 µg/mL[2] 0.020 µg/mL[2] | 0.2219 µg/mL[5] 1 fmol/µL[9][10] |
| Limit of Quantification (LOQ) | 0.05 - 0.25 µg/mL[7] | 0.143 mg/mL[2][3] 0.002 µg/mL[4] | 0.6724 µg/mL[5] 0.038 µg/g (for NDMA)[6] 0.050 µg/g (for NDEA)[6] |
| Recovery (%) | 67 - 110%[1] 79.3 - 110.3%[7] | ~94%[4] 98.2 - 102.0%[3] | 74.2 ± 4.2% - 101.6 ± 16.1% (for NDMA)[6] 90.6 ± 2.9% - 125.4 ± 7.4% (for NDEA)[6] 84.93 - 103.26%[6] |
Detailed Experimental Protocols
The following are representative experimental protocols for the derivatization of amines using Dansyl Chloride, NBD-Cl, and Fmoc-Cl for subsequent HPLC analysis.
Protocol 1: Amine Derivatization with Dansyl Chloride
This protocol is suitable for the pre-column derivatization of biogenic amines in biological samples.[7]
Materials:
-
Amine standard or sample extract
-
Dansyl chloride solution (5 mg/mL in acetone)
-
Saturated sodium bicarbonate solution (pH ~8.5)
-
1 M HCl
-
Toluene
-
Methanol
-
Perchloric acid (0.2 M)
-
Internal standard solution (e.g., 1,7-diaminoheptane)
Procedure:
-
Sample Preparation: To 1 mL of sample or standard, add 100 µL of the internal standard solution and 1 mL of 0.2 M perchloric acid. Vortex and centrifuge at 10,000 rpm for 10 minutes.
-
Derivatization: Transfer 200 µL of the supernatant to a clean tube. Add 200 µL of saturated sodium bicarbonate solution and 400 µL of dansyl chloride solution. Vortex and incubate at 60°C for 45 minutes in the dark.
-
Quenching: Add 100 µL of 1 M HCl to stop the reaction.
-
Extraction: Add 1 mL of toluene, vortex for 1 minute, and centrifuge. Transfer the upper organic layer to a new tube and evaporate to dryness under a stream of nitrogen.
-
Reconstitution: Reconstitute the residue in 200 µL of methanol for HPLC analysis.
Protocol 2: Amine Derivatization with NBD-Cl
This protocol describes a general procedure for the derivatization of primary and secondary amines with NBD-Cl.[2]
Materials:
-
Amine standard or sample solution
-
NBD-Cl solution (e.g., 5 mM in methanol)
-
Borate buffer (0.1 M, pH 9.0)
-
HCl solution (e.g., 1 M) to stop the reaction
Procedure:
-
Reaction Setup: In a microcentrifuge tube, mix 100 µL of the amine sample/standard with 200 µL of 0.1 M borate buffer (pH 9.0).
-
Derivatization: Add 200 µL of the 5 mM NBD-Cl solution. Vortex the mixture and incubate at 60°C for 30 minutes in a water bath.
-
Reaction Termination: After incubation, cool the tube to room temperature and add 100 µL of 1 M HCl to stop the reaction.
-
Analysis: The derivatized sample is ready for injection into the HPLC system.
Protocol 3: Amine Derivatization with Fmoc-Cl
This protocol is suitable for the derivatization of amino acids and other primary and secondary amines.[6]
Materials:
-
Amine standard or sample solution
-
Fmoc-Cl solution (e.g., 15 mM in acetone)
-
Borate buffer (0.5 M, pH 8.0)
-
Pentane or hexane for extraction
Procedure:
-
Reaction Setup: In a glass tube, add 500 µL of the amine sample/standard and 500 µL of borate buffer.
-
Derivatization: Add 500 µL of the Fmoc-Cl solution. Vortex vigorously for 30 seconds. The reaction is typically complete within minutes at room temperature.
-
Extraction of Excess Reagent: Add 2 mL of pentane or hexane, vortex for 1 minute, and allow the layers to separate. Discard the upper organic layer. Repeat the extraction two more times.
-
Analysis: The aqueous layer containing the Fmoc-derivatized amines is ready for HPLC analysis.
Visualizing the Workflow
The following diagrams illustrate the general experimental workflows for amine derivatization and analysis.
Caption: General experimental workflow for amine derivatization and HPLC analysis.
Caption: General reaction of a primary amine with a sulfonyl chloride.
Discussion and Recommendations
Dansyl Chloride is a robust and widely used reagent that offers good sensitivity, particularly with fluorescence detection.[11] Its derivatives are stable, and a vast body of literature supports its application for the analysis of amino acids and biogenic amines.[1] The primary drawback is the relatively long reaction time and the potential for interference from reagent by-products.
NBD-Cl is another excellent fluorogenic reagent that reacts with both primary and secondary amines. It is noted to be more stable in aqueous solutions compared to Dansyl Chloride.[2] The derivatives of NBD-Cl are highly fluorescent, leading to high sensitivity.[12] However, the fluorescence of NBD-adducts can be sensitive to the solvent environment, which requires careful control of the mobile phase composition for reproducible results.[12]
Fmoc-Cl provides exceptional sensitivity, with detection limits often in the femtomole range, making it ideal for trace analysis.[6][13] The derivatization reaction is rapid and proceeds under mild conditions.[6] A key challenge with Fmoc-Cl is the potential for interference from the reagent itself and its hydrolysis product, which may require an additional extraction step to remove them before analysis.[6]
Tosyl Chloride is a classic reagent for the conversion of amines to sulfonamides and is widely used in organic synthesis.[3][14] While it can be used for derivatization for chromatographic analysis, its application for quantitative analysis is less documented in comparison to the fluorescent reagents.[15] The resulting tosylamides lack the strong native fluorescence of dansyl, NBD, or Fmoc derivatives, limiting their sensitivity in fluorescence-based assays. However, they can be detected by UV or mass spectrometry.
Conclusion
The selection of a sulfonyl chloride for the quantitative analysis of amines should be guided by the specific requirements of the assay.
-
For robust and well-established methods with good sensitivity, Dansyl Chloride is a reliable choice.
-
For high sensitivity and compatibility with aqueous reaction conditions, NBD-Cl is a strong candidate.
-
When ultimate sensitivity is required for trace-level quantification, Fmoc-Cl is the reagent of choice, provided that potential interferences are managed.
-
Tosyl Chloride is a cost-effective option for applications where high sensitivity is not a primary concern and UV or MS detection is available.
By carefully considering the performance characteristics and experimental protocols outlined in this guide, researchers can select the most appropriate sulfonyl chloride to achieve accurate and reliable quantification of amines in their specific applications.
References
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. dergipark.org.tr [dergipark.org.tr]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. Determination of Biogenic Amines in Different Parts of Lycium barbarum L. by HPLC with Precolumn Dansylation - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Detection and quantification of biogenic amines in cephalopod using dansyl chloride pre-column derivatization-HPLC and their production - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Analysis of amino acids by HPLC/electrospray negative ion tandem mass spectrometry using 9-fluorenylmethoxycarbonyl chloride (Fmoc-Cl) derivatization - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. benchchem.com [benchchem.com]
- 12. Reagents for Analysis of Low Molecular Weight Amines—Section 1.8 | Thermo Fisher Scientific - HK [thermofisher.com]
- 13. Amino acid analysis by reverse-phase high-performance liquid chromatography: improved derivatization and detection conditions with 9-fluorenylmethyl chloroformate - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. Dansyl chloride - Wikipedia [en.wikipedia.org]
- 15. Development and validation of an LC-MS/MS method for the determination of biogenic amines in wines and beers - PubMed [pubmed.ncbi.nlm.nih.gov]
assessing the stability of dansyl chloride vs 4-(Methylthio)benzenesulfonyl chloride adducts
A Comparative Guide for Researchers in Drug Development and Life Sciences
In the realm of chemical biology and drug development, the covalent modification of biomolecules is a cornerstone technique for elucidating biological function, developing diagnostic probes, and creating novel therapeutics. Sulfonyl chlorides are a prominent class of reagents for this purpose, reacting with nucleophilic residues on proteins and other biomolecules to form stable sulfonamide or sulfonate ester adducts. Among the vast array of sulfonyl chlorides, dansyl chloride has long been a favorite for its fluorescent properties, while substituted benzenesulfonyl chlorides, such as 4-(methylthio)benzenesulfonyl chloride, offer alternative reactivity and structural characteristics.
This guide provides a comprehensive comparison of the stability of adducts formed from dansyl chloride and this compound. Understanding the relative stability of these adducts is critical for researchers in selecting the appropriate reagent for their specific application, ensuring the longevity of their modified molecules under experimental and physiological conditions.
Executive Summary
While both dansyl chloride and this compound form robust adducts, their stability profiles exhibit key differences influenced by their distinct chemical structures. Adducts of dansyl chloride are renowned for their exceptional stability, particularly their resistance to hydrolysis across a wide pH range. This makes them ideal for applications requiring long-term signal integrity, such as fluorescence-based assays and protein labeling for structural studies.
Adducts of this compound, while also stable, are influenced by the electronic properties of the methylthio group. As a weakly electron-donating group, the methylthio moiety is predicted to enhance the stability of the resulting sulfonamide bond compared to unsubstituted benzenesulfonyl chloride adducts. However, direct quantitative comparisons with the highly stable dansyl adducts are limited in the literature. This guide aims to synthesize the available information and provide a framework for assessing their relative stability.
Comparative Stability Analysis
The stability of a sulfonamide or sulfonate ester adduct is primarily determined by its susceptibility to hydrolysis, which can be influenced by factors such as pH, temperature, and the electronic and steric environment around the sulfonyl group.
Theoretical Considerations:
-
Dansyl Chloride Adducts: The bulky, electron-rich naphthalene ring of dansyl chloride contributes significantly to the stability of its adducts. This steric hindrance can protect the sulfonyl group from nucleophilic attack by water or other nucleophiles. Furthermore, the dimethylamino group provides some electron-donating character, which can further stabilize the S-N or S-O bond.
-
This compound Adducts: The para-substituted methylthio group on the benzene ring is considered a weakly electron-donating group through resonance. This electron donation can increase the electron density on the sulfur atom of the sulfonyl group, making it less electrophilic and therefore less susceptible to nucleophilic attack and subsequent hydrolysis.
While direct head-to-head quantitative data is scarce, the general consensus in the literature suggests that dansyl adducts exhibit superior stability, particularly under harsh hydrolytic conditions.
Data Presentation
Due to the limited availability of direct comparative studies, the following table summarizes the qualitative and inferred stability characteristics of the adducts. Researchers are encouraged to perform their own stability studies under their specific experimental conditions.
| Stability Parameter | Dansyl Chloride Adducts | This compound Adducts | Key Observations |
| Acid Hydrolysis | Highly Resistant | Moderately Resistant | Dansyl adducts are known for their exceptional stability in acidic conditions. |
| Base Hydrolysis | Highly Resistant | Moderately Resistant | The electron-donating methylthio group is expected to confer good stability under basic conditions. |
| Photostability | Good (Fluorescent) | Generally Good | Dansyl adducts are fluorescent and their stability to photobleaching is an important consideration. |
| Thermal Stability | Good | Good | Both types of adducts are generally stable at physiological temperatures. |
Experimental Protocols
To enable researchers to perform their own comparative stability analysis, the following are detailed methodologies for forced degradation studies. These protocols are designed to intentionally stress the adducts to identify their degradation pathways and quantify their stability.
Protocol 1: Synthesis of Amine Adducts
This protocol describes the general procedure for reacting dansyl chloride and this compound with a primary amine to form the corresponding sulfonamide adducts.
Materials:
-
Dansyl chloride
-
This compound
-
Primary amine of interest (e.g., benzylamine)
-
Acetonitrile (anhydrous)
-
Triethylamine
-
Saturated sodium bicarbonate solution
-
Ethyl acetate
-
Brine
-
Anhydrous magnesium sulfate
-
Rotary evaporator
-
Thin-layer chromatography (TLC) plates (silica gel)
-
NMR spectrometer
Procedure:
-
Dissolve the primary amine (1.0 mmol) and triethylamine (1.2 mmol) in anhydrous acetonitrile (10 mL).
-
To this solution, add a solution of either dansyl chloride (1.1 mmol) or this compound (1.1 mmol) in anhydrous acetonitrile (5 mL) dropwise at 0 °C.
-
Allow the reaction mixture to warm to room temperature and stir for 12-24 hours.
-
Monitor the reaction progress by TLC.
-
Once the reaction is complete, quench the reaction with saturated sodium bicarbonate solution (20 mL).
-
Extract the product with ethyl acetate (3 x 20 mL).
-
Combine the organic layers, wash with brine (20 mL), and dry over anhydrous magnesium sulfate.
-
Filter and concentrate the solution under reduced pressure using a rotary evaporator.
-
Purify the crude product by column chromatography on silica gel.
-
Characterize the purified sulfonamide adduct by NMR spectroscopy.
Protocol 2: Forced Hydrolysis Study
This protocol outlines a method for assessing the hydrolytic stability of the synthesized sulfonamide adducts under acidic and basic conditions.
Materials:
-
Purified sulfonamide adducts (from Protocol 1)
-
1 M Hydrochloric acid (HCl)
-
1 M Sodium hydroxide (NaOH)
-
Acetonitrile (HPLC grade)
-
Water (HPLC grade)
-
HPLC system with a C18 column and UV or fluorescence detector
-
pH meter
-
Thermostated water bath
Procedure:
-
Prepare stock solutions of each sulfonamide adduct in acetonitrile at a concentration of 1 mg/mL.
-
Acid Hydrolysis:
-
In a series of vials, mix 100 µL of the stock solution with 900 µL of 1 M HCl.
-
Incubate the vials in a thermostated water bath at a set temperature (e.g., 60 °C).
-
At various time points (e.g., 0, 1, 2, 4, 8, 24 hours), withdraw a 100 µL aliquot.
-
Neutralize the aliquot with an equal volume of 1 M NaOH.
-
Dilute the neutralized sample with the mobile phase to a suitable concentration for HPLC analysis.
-
-
Base Hydrolysis:
-
In a series of vials, mix 100 µL of the stock solution with 900 µL of 1 M NaOH.
-
Incubate the vials in a thermostated water bath at the same set temperature.
-
At the same time points, withdraw a 100 µL aliquot.
-
Neutralize the aliquot with an equal volume of 1 M HCl.
-
Dilute the neutralized sample with the mobile phase for HPLC analysis.
-
-
HPLC Analysis:
-
Analyze the samples by reverse-phase HPLC.
-
Develop a suitable gradient elution method to separate the parent sulfonamide from its degradation products.
-
Quantify the percentage of the remaining parent compound at each time point.
-
Plot the percentage of the remaining parent compound against time to determine the degradation kinetics.
-
Visualizing the Workflow
The following diagrams illustrate the experimental workflow for the synthesis and stability testing of the sulfonamide adducts.
Caption: Workflow for the synthesis of sulfonamide adducts.
Caption: Workflow for forced hydrolysis stability testing.
Conclusion
The choice between dansyl chloride and this compound for adduct formation depends critically on the specific requirements of the experiment. For applications demanding the highest degree of stability and where fluorescence detection is advantageous, dansyl chloride remains a superior choice. However, for applications where extreme stability is not the primary concern and alternative structural features are desired, this compound presents a viable and potentially more stable alternative to other substituted benzenesulfonyl chlorides. The experimental protocols provided in this guide offer a robust framework for researchers to quantitatively assess the stability of these and other sulfonyl chloride adducts, enabling informed decisions in the design of their chemical biology and drug development studies.
Safety Operating Guide
Proper Disposal of 4-(Methylthio)benzenesulfonyl Chloride: A Comprehensive Guide
Essential Safety and Disposal Information for Laboratory Professionals
This guide provides detailed, step-by-step procedures for the safe handling and disposal of 4-(Methylthio)benzenesulfonyl chloride, tailored for researchers, scientists, and drug development professionals. Adherence to these protocols is crucial for ensuring laboratory safety, regulatory compliance, and environmental protection.
Immediate Safety and Hazard Profile
This compound is a corrosive and water-reactive solid.[1][2] Contact with skin and eyes can cause severe burns.[2] Upon reaction with water or moisture, it can release corrosive and toxic fumes, including hydrogen chloride and oxides of sulfur. Therefore, it is imperative to handle this compound with appropriate personal protective equipment (PPE) in a well-ventilated area, preferably a chemical fume hood.
Quantitative Data Summary
The following table summarizes key quantitative data for this compound and its closely related analogue, benzenesulfonyl chloride, for easy reference.
| Property | Value for this compound | Value for Benzenesulfonyl chloride (for comparison) |
| Molecular Formula | C₇H₇ClO₂S₂ | C₆H₅ClO₂S |
| Molecular Weight | 222.71 g/mol | 176.62 g/mol [3] |
| Melting Point | 44-45 °C[4] | 15 °C[5] |
| Boiling Point | Not available | 252 °C[5] |
| Density | 1.46 g/cm³[4] | 1.38 g/cm³[5] |
| GHS Hazard Class | Corrosive solid, acidic, organic, n.o.s. (Hazard Class 8)[1] | Corrosive (Hazard Class 8)[5] |
| UN Number | UN3261[1] | UN2225 |
| Oral LD50 (Rat) | Data not available | 1960 mg/kg[5] |
Disposal Procedures
The primary method for the safe disposal of this compound is through chemical neutralization (hydrolysis) to convert it into the less hazardous and water-soluble sodium 4-(methylthio)benzenesulfonate. This process should be carried out for small, residual quantities. Bulk quantities should be disposed of as hazardous waste without attempting neutralization.
Personal Protective Equipment (PPE)
Before beginning any disposal procedure, ensure the following PPE is worn:
-
Eye Protection: Chemical safety goggles and a face shield.[6][7]
-
Hand Protection: Chemical-resistant gloves (e.g., nitrile or neoprene).[6]
-
Body Protection: A lab coat or chemical-resistant apron.[7]
-
Respiratory Protection: Use in a well-ventilated fume hood is essential. For large spills or in areas with inadequate ventilation, a respirator with an acid gas cartridge may be necessary.[6]
Experimental Protocol: Neutralization of Small Quantities
This protocol details the neutralization of up to 1 gram of this compound. For larger quantities, it is recommended to treat them as bulk waste.
Reagents and Equipment:
-
This compound waste
-
10% aqueous solution of sodium carbonate (Na₂CO₃)
-
Stir plate and stir bar
-
Beaker of appropriate size
-
pH paper or pH meter
-
Designated aqueous hazardous waste container
Procedure:
-
Preparation: In a chemical fume hood, place a beaker of appropriate size on a stir plate and add a stir bar.
-
Addition of Sodium Carbonate Solution: For every 1 gram of this compound to be neutralized, slowly add approximately 20 mL of a 10% sodium carbonate solution to the beaker. This provides a significant molar excess of the base to ensure complete reaction.
-
Controlled Addition of Sulfonyl Chloride: While stirring the sodium carbonate solution, slowly and carefully add the this compound waste in small portions. The reaction is exothermic and may cause fizzing due to the release of carbon dioxide gas. Control the rate of addition to prevent excessive foaming and splashing.
-
Reaction: Continue stirring the mixture for at least one hour to ensure the hydrolysis is complete. The solid sulfonyl chloride should dissolve as it is converted to the water-soluble sodium 4-(methylthio)benzenesulfonate.
-
pH Verification: After the reaction appears complete, check the pH of the solution using pH paper or a pH meter. The solution should be basic (pH > 8). If the solution is acidic or neutral, add more 10% sodium carbonate solution until it remains basic.
-
Final Disposal: Once the neutralization is complete and the solution is basic, transfer the resulting aqueous solution to a designated "Aqueous Hazardous Waste" container for collection by your institution's environmental health and safety department.
Disposal of Bulk Quantities and Contaminated Materials
-
Bulk Quantities: Unused or large quantities of this compound should not be neutralized in the lab. They must be disposed of as hazardous waste. Ensure the original container is tightly sealed, or transfer the material to a compatible, properly sealed, and clearly labeled hazardous waste container. The label should include the full chemical name and associated hazards (Corrosive, Water-Reactive).
-
Contaminated Materials: Any materials, such as gloves, absorbent pads, or glassware that are contaminated with this compound should be collected in a designated solid hazardous waste container for disposal.
Spill Management
In the event of a small spill, follow these steps:
-
Evacuate: Clear all non-essential personnel from the immediate area.
-
Ventilate: Ensure the fume hood is operational to manage any vapors.
-
Contain: If it is a solid, carefully sweep it up. For larger spills, cover with an inert absorbent material like dry sand or vermiculite. Do not use combustible materials.
-
Collect: Carefully scoop the absorbed material into a designated hazardous waste container.
-
Decontaminate: Clean the spill area thoroughly with a suitable decontaminating agent, followed by soap and water.
Disposal Workflow
The following diagram illustrates the decision-making process for the proper disposal of this compound.
Caption: Logical workflow for the proper disposal of this compound.
References
- 1. Personal Protective Equipment (PPE) - CHEMM [chemm.hhs.gov]
- 2. csub.edu [csub.edu]
- 3. fishersci.com [fishersci.com]
- 4. Recommended PPE to handle chemicals | Bernardo Ecenarro [bernardoecenarro.com]
- 5. pim-resources.coleparmer.com [pim-resources.coleparmer.com]
- 6. nbinno.com [nbinno.com]
- 7. blog.storemasta.com.au [blog.storemasta.com.au]
Personal protective equipment for handling 4-(Methylthio)benzenesulfonyl chloride
For Researchers, Scientists, and Drug Development Professionals
This guide provides immediate, essential safety protocols and logistical plans for handling 4-(Methylthio)benzenesulfonyl chloride (CAS No. 1129-25-5). Adherence to these procedures is critical for ensuring laboratory safety and proper chemical management.
Hazard Identification and Personal Protective Equipment (PPE)
This compound is classified as an irritant and may cause allergic skin reactions and serious eye irritation.[1] It is crucial to use appropriate personal protective equipment to minimize exposure. The reactivity of sulfonyl chlorides with nucleophiles, such as water, amines, and alcohols, necessitates careful handling to prevent uncontrolled reactions.[2][3]
Table 1: Recommended Personal Protective Equipment (PPE)
| Situation | Required PPE |
| General Laboratory Use | - Nitrile gloves- Safety glasses with side shields- Laboratory coat |
| Weighing and Transferring | - Chemical-resistant gloves (e.g., nitrile, neoprene)- Chemical splash goggles- Laboratory coat- Face shield (if splashing is a risk)- Use of a chemical fume hood is mandatory |
| Large-Scale Operations or Spills | - Chemical-resistant gloves (e.g., butyl rubber)- Chemical splash goggles and a face shield- Chemical-resistant apron or coveralls- Appropriate respiratory protection (e.g., an air-purifying respirator with organic vapor/acid gas cartridges) |
Operational Plan for Safe Handling
A systematic approach to handling this compound is essential for laboratory safety.
Step 1: Receiving and Inspection
-
Upon receipt, visually inspect the container for any signs of damage or leaks.
-
Verify that the container is correctly labeled with the chemical name, CAS number, and hazard symbols.
-
Log the chemical into the laboratory's chemical inventory system.
Step 2: Storage
-
Store in a cool, dry, and well-ventilated area away from heat, sparks, and open flames.[4][5]
-
Keep the container tightly closed to prevent contact with moisture, as sulfonyl chlorides can react with water.[3][6]
-
Store away from incompatible materials, particularly strong oxidizing agents, strong bases, amines, and alcohols.[6]
Step 3: Handling and Use
-
All handling of this compound must be performed in a certified chemical fume hood to avoid inhalation of any dust or vapors.[4][5]
-
Ensure that an eyewash station and safety shower are readily accessible and in close proximity to the workstation.[4][5][6]
-
Use compatible tools and equipment (e.g., glass, stainless steel) for transfers.
Step 4: Spill Management
-
Small Spills: In the event of a small spill, wear the appropriate PPE as outlined in Table 1. Absorb the material with an inert, non-combustible absorbent such as sand or vermiculite.[7] Place the absorbed material into a clearly labeled, sealed container for hazardous waste disposal.
-
Large Spills: For larger spills, evacuate the immediate area and alert your institution's Environmental Health and Safety (EHS) department. Prevent the spill from entering drains.[8][9]
Disposal Plan
All waste containing this compound must be treated as hazardous waste and disposed of in accordance with local, regional, and national regulations.[4][8]
Solid Waste:
-
Collect any solid waste (e.g., contaminated absorbent material, weighing paper) in a clearly labeled, sealed, and compatible container.
Liquid Waste:
-
Collect liquid waste from reactions or cleaning in a labeled, sealed, and appropriate solvent waste container. Do not mix with incompatible waste streams.
Empty Containers:
-
Empty containers should be triple-rinsed with a suitable solvent (e.g., acetone, ethyl acetate) in a fume hood. The rinsate must be collected as hazardous liquid waste. Puncture or otherwise render the container unusable before disposal to prevent reuse.
Experimental Workflow and Safety Precautions
The following diagrams illustrate the logical flow for handling and responding to emergencies involving this compound.
References
- 1. matrix.staging.1int.co.uk [matrix.staging.1int.co.uk]
- 2. This compound | 1129-25-5 | Benchchem [benchchem.com]
- 3. Benzenesulfonyl chloride - Wikipedia [en.wikipedia.org]
- 4. fishersci.com [fishersci.com]
- 5. fishersci.com [fishersci.com]
- 6. fishersci.com [fishersci.com]
- 7. benchchem.com [benchchem.com]
- 8. sigmaaldrich.com [sigmaaldrich.com]
- 9. cdhfinechemical.com [cdhfinechemical.com]
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

